Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-2-20-16(19)14-13-10-6-7-11-18(13)17-15(14)12-8-4-3-5-9-12/h3-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEVWDFYUKSMGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2N=C1C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50512047 | |
| Record name | Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51065-76-0 | |
| Record name | Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"mechanism of formation for Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate"
An In-Depth Technical Guide to the Formation of Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science, valued for its unique electronic properties and diverse biological activities, including antitubercular applications.[1] This guide provides a comprehensive examination of the predominant mechanistic pathway for the synthesis of this compound, a representative member of this important class of compounds. We will dissect the reaction sequence, focusing on the underlying principles of each transformation, from the initial N-amination of pyridine to the final aromatization step. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistically-grounded understanding of this critical synthetic transformation.
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Core
The fusion of pyrazole and pyridine rings creates the pyrazolo[1,5-a]pyridine system, an aromatic bicyclic heterocycle with a bridgehead nitrogen atom. This structural arrangement imparts specific physicochemical properties that make it an attractive scaffold for modulating biological targets. The most common and versatile synthetic strategy for accessing this framework involves the intermolecular [3+2] cycloaddition reaction between an N-aminopyridinium ylide and a suitable dipolarophile, such as an alkyne or alkene.[2][3] This approach offers a high degree of flexibility, allowing for the introduction of various substituents onto the heterocyclic core, thereby enabling fine-tuning of its pharmacological profile.
The Core Mechanistic Pathway
The formation of this compound is a multi-step process that hinges on the successful execution of a 1,3-dipolar cycloaddition. The overall transformation can be logically segmented into three primary stages:
-
Generation of the N-Aminopyridinium Ylide: The reactive 1,3-dipole is prepared from pyridine.
-
[3+2] Cycloaddition: The ylide undergoes a concerted reaction with an alkyne dipolarophile.
-
Oxidative Aromatization: The resulting cycloadduct is aromatized to yield the final stable product.
Step 1: Formation of the N-Aminopyridinium Ylide
The journey begins with the activation of the pyridine ring via N-amination. This process transforms the nucleophilic pyridine nitrogen into an electrophilic aminating agent, setting the stage for the subsequent cycloaddition.
Methodology: The N-amination is achieved by treating pyridine with an electrophilic aminating reagent.[4] While several reagents exist, O-mesitylenesulfonylhydroxylamine (MSH) is particularly effective, especially for pyridine derivatives that may be less reactive.[4] The reaction proceeds via nucleophilic attack of the pyridine nitrogen on the aminating agent to form an N-aminopyridinium salt.
This salt is an acidic precursor. To generate the key reactive intermediate—the N-aminopyridinium ylide—the salt is treated with a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA).[4][5] The base abstracts a proton from the amino group, forming the neutral, zwitterionic ylide, which is a 1,3-dipole.
Caption: Generation of the N-Aminopyridinium Ylide Intermediate.
Causality Insight: The choice of the aminating agent is critical. While simpler reagents like hydroxylamine-O-sulfonic acid (HOSA) can be used, MSH provides broader substrate scope and often higher yields due to its increased electrophilicity and the stability of the mesitylenesulfonate leaving group.[4] The in-situ generation of the ylide is preferred as it is a reactive species and is immediately consumed in the subsequent cycloaddition step.
Step 2: The [3+2] 1,3-Dipolar Cycloaddition
This is the key bond-forming step where the five-membered pyrazole ring is constructed. The N-aminopyridinium ylide, acting as a nitrogen-centered 1,3-dipole, reacts with a dipolarophile. To obtain the target molecule, this compound, the required dipolarophile is ethyl phenylpropiolate .
Mechanism: The reaction is a concerted, pericyclic [3+2] cycloaddition, often referred to as a Huisgen cycloaddition.[2][6] The ylide's Highest Occupied Molecular Orbital (HOMO) interacts with the alkyne's Lowest Unoccupied Molecular Orbital (LUMO). The electrons from the ylide and the alkyne's pi system rearrange in a cyclic transition state to form two new sigma bonds simultaneously, resulting in a five-membered heterocyclic ring fused to the original pyridine scaffold. This initial product is a non-aromatic dihydropyrazolo[1,5-a]pyridine intermediate.
Caption: Final Oxidative Aromatization Step.
Experimental Protocol and Data
The following protocol is a synthesized representation based on established methodologies for this class of reaction. [1][2][7]
Detailed Step-by-Step Protocol
-
N-Amination of Pyridine:
-
To a stirred solution of pyridine (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C, add O-mesitylenesulfonylhydroxylamine (MSH) (1.1 eq) portion-wise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of pyridine.
-
The resulting precipitate, N-aminopyridinium mesitylenesulfonate, can be isolated by filtration, washed with cold CH₂Cl₂, and dried under vacuum.
-
-
Cycloaddition and Aromatization:
-
To a suspension of the N-aminopyridinium salt (1.0 eq) in acetonitrile (MeCN), add potassium carbonate (K₂CO₃) (2.5 eq) and ethyl phenylpropiolate (1.2 eq).
-
Heat the mixture to reflux (approx. 82 °C) and stir for 3-6 hours. The reaction should be monitored by TLC or LC-MS for the formation of the product. [2] * Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
-
Summary of Reaction Parameters
The efficiency of the synthesis can be influenced by the choice of reagents and conditions. The table below summarizes typical parameters found in the literature for related syntheses.
| Step | Reagent/Parameter | Typical Value/Condition | Purpose & Rationale | Source |
| N-Amination | Aminating Agent | MSH or DPH | Provides the amino group to the pyridine nitrogen. MSH is potent for less reactive pyridines. | [1][4] |
| Ylide Formation | Base | K₂CO₃, Triethylamine | Deprotonates the N-aminopyridinium salt to form the reactive 1,3-dipole in situ. | [4] |
| Cycloaddition | Solvent | Acetonitrile, Dichloromethane | Solvates reactants; acetonitrile is a common choice for its polarity and suitable boiling point. | [2] |
| Cycloaddition | Temperature | Reflux (80-85 °C) | Provides sufficient thermal energy to overcome the activation barrier of the cycloaddition. | [2] |
| Aromatization | Oxidant | TEMPO, Air, or other mild oxidants | Facilitates the dehydrogenation of the intermediate to form the stable aromatic product. | [7] |
| Overall Yield | % Yield | 60-90% | Varies based on specific substrates and optimization of conditions. | [1][2] |
Conclusion
The formation of this compound is a robust and elegant process rooted in the principles of 1,3-dipolar cycloaddition chemistry. By understanding the causality behind each step—the strategic choice of aminating agent to activate the pyridine, the in-situ generation of the nucleophilic ylide, the concerted and regioselective cycloaddition with an electron-deficient alkyne, and the final oxidative aromatization—researchers can effectively leverage this methodology to construct a wide array of functionalized pyrazolo[1,5-a]pyridines for applications in drug discovery and beyond.
References
-
Al-Zaydi, K. M. (2016). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. Molecules, 21(11), 1459. [Link]
-
Powers, D. C., & Ritter, T. (2023). N-Amino Pyridinium Salts in Organic Synthesis. ACS Catalysis, 13(15), 10237-10259. [Link]
-
Krasavin, M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 795. [Link]
-
Wen, L. R., et al. (2005). Synthesis and crystal structure of ethyl 2-methylthio-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate. Journal of Chemical Crystallography, 35, 863-867. [Link]
-
Quiroga, J., et al. (2018). Recent advances in the synthesis of new pyrazole derivatives. Current Organic Synthesis, 15(2), 194-213. [Link]
-
Daugulis, O., et al. (2019). N-Aminopyridinium Ylide-Directed, Copper-Promoted Amination of sp2 C–H Bonds. The Journal of Organic Chemistry, 84(19), 12696-12705. [Link]
-
Wang, J., et al. (2021). Visible-Light-Promoted Radical Cyclization and N−N Bond Cleavage Relay of N-Aminopyridinium Ylides for Access to 2,3-Difunctionalized Indoles. Angewandte Chemie International Edition, 60(2), 894-899. [Link]
-
GalChimia. (2020). Easy Access to 2-Aminopyridines. GalChimia Blog. [Link]
-
Wang, X., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 24(7), 1494-1499. [Link]
-
Daugulis, O., et al. (2019). N-Aminopyridinium Ylide-Directed, Copper-Promoted Amination of sp2 C–H Bonds. The Journal of Organic Chemistry, 84(19), 12696-12705. [Link]
-
Wikipedia contributors. (2023). 1,3-Dipolar cycloaddition. Wikipedia, The Free Encyclopedia. [Link]
-
Zaragoza, F. (2022). Preparation of Pyridines, Part 7: By Amination and Hydroxylation. YouTube. [Link]
-
Adams, D. R., et al. (2008). Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. Organic & Biomolecular Chemistry, 6(1), 175-186. [Link]
-
Chem Help ASAP. (2020). 1,3-Dipolar Cycloaddition Reactions. YouTube. [Link]
-
Studer, A., et al. (2015). N-Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes. Organic Letters, 17(1), 150-153. [Link]
- CN104945115A - Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid. (2015).
-
Caron, S., et al. (2006). A General and Efficient 2-Amination of Pyridines and Quinolines. Angewandte Chemie International Edition, 45(41), 6852-6855. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. . [Link]
-
Wang, J., et al. (2022). The synthesis of pyrazolo[1,5‐a]pyridine derivatives via [3+2] cyclization of N‐aminopyridinium salts. Chinese Journal of Chemistry, 40(1), 57-62. [Link]
-
Padwa, A., et al. (1983). Formation of pyridinium ylide and synthesis of indolizines. Journal of Organic Chemistry, 48(12), 2005-2012. [Link]
-
Wang, B., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(5), 543-547. [Link]
-
Matsumoto, K., et al. (1992). 1,3-Dipolar Cycloaddition Reactions of Pyridinium Azomethine Ylides Containing 5,6-Dicyanopyrazines. The Journal of Organic Chemistry, 57(25), 6825-6829. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. . [Link]
-
Coldham, I., & Hufton, R. (2005). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews, 105(7), 2765-2810. [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. societachimica.it [societachimica.it]
- 4. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Aminopyridinium Ylide-Directed, Copper-Promoted Amination of sp2 C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Solubility of Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate in Common Laboratory Solvents
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. In the absence of extensive published empirical data, this document establishes a predictive solubility profile based on fundamental chemical principles, including polarity, hydrogen bonding, and intermolecular forces. It is intended to serve as a practical resource for researchers, chemists, and formulation scientists, offering guidance on solvent selection for synthesis, purification, and analytical applications. The guide details robust, step-by-step protocols for both qualitative and quantitative solubility determination, enabling researchers to validate and expand upon the predictive data presented.
Introduction: The Significance of Solubility for a Promising Heterocycle
This compound belongs to the pyrazolo[1,5-a]pyridine class of fused heterocyclic systems. This scaffold is of considerable interest in drug discovery due to its structural analogy to purines, allowing it to interact with a wide range of biological targets. Understanding the solubility of this specific derivative is paramount for its practical application. Solubility dictates the choice of solvents for reaction media, dictates the feasibility of purification techniques like crystallization, and is a critical determinant of bioavailability in pharmaceutical formulations.[1] An accurate solubility profile is therefore not merely a physicochemical data point, but a foundational piece of knowledge for unlocking the full potential of this compound.
This guide will first explore the theoretical underpinnings of the solubility of this compound by dissecting its molecular structure. Subsequently, a predicted solubility profile in a range of common laboratory solvents will be presented in a clear, tabular format. Finally, detailed, field-proven experimental protocols are provided to empower researchers to determine precise solubility data in their own laboratory settings.
Molecular Structure and its Implications for Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[2] Let's analyze the structure of this compound to predict its behavior.
Structure:
-
Aromatic Rings: The molecule features a phenyl group and a fused pyrazolo[1,5-a]pyridine heterocyclic system. These large, nonpolar, and hydrophobic regions will favor interactions with nonpolar solvents through van der Waals forces.
-
Ester Functional Group (-COOEt): The ethyl carboxylate group introduces polarity. The carbonyl oxygen and the ether oxygen have lone pairs of electrons, making them potential hydrogen bond acceptors.[3] This part of the molecule will interact favorably with polar solvents.
-
Nitrogen Atoms: The heterocyclic ring contains nitrogen atoms, which also contribute to the molecule's polarity and can act as hydrogen bond acceptors.
-
Overall Polarity: The molecule possesses both significant nonpolar surface area (the aromatic rings) and polar functional groups (the ester and nitrogen atoms). This amphiphilic nature suggests that it will not be readily soluble in the extremes of the polarity spectrum (i.e., highly polar water or very nonpolar alkanes). Its solubility is expected to be highest in solvents of intermediate polarity, particularly those that are polar aprotic.[4]
The diagram below illustrates the relationship between the compound's structural features and its expected solubility.
Caption: Relationship between molecular features and solvent interactions.
Predictive Solubility Profile
Based on the structural analysis, the following table presents a predictive solubility profile for this compound at ambient temperature (~25°C). These values are estimates intended to guide initial experimental design. Solubility is categorized as:
-
Insoluble: < 1 mg/mL
-
Slightly Soluble: 1-10 mg/mL
-
Soluble: 10-100 mg/mL
-
Freely Soluble: > 100 mg/mL
| Solvent | Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Insoluble | The large hydrophobic backbone of the molecule overcomes the polar interactions of the ester and nitrogen atoms, preventing significant dissolution in water.[2] |
| Methanol / Ethanol | Polar Protic | Slightly Soluble | The alkyl chains of these alcohols can interact with the nonpolar regions, while the hydroxyl groups can interact with the ester, but overall solubility is limited. |
| Acetone | Polar Aprotic | Soluble | Good balance of polarity to interact with the ester group, and its less polar character can accommodate the aromatic rings. |
| Dichloromethane (DCM) | Polar Aprotic | Freely Soluble | Its intermediate polarity is well-suited to solvate both the polar and nonpolar regions of the molecule. |
| Chloroform | Polar Aprotic | Freely Soluble | Similar to DCM, its polarity is optimal for this type of compound. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Freely Soluble | A very strong polar aprotic solvent capable of strong dipole-dipole interactions with the ester and heterocyclic nitrogens. |
| Dimethylformamide (DMF) | Polar Aprotic | Freely Soluble | Similar to DMSO, it is a powerful solvent for many organic compounds with polar functionalities. |
| Ethyl Acetate | Polar Aprotic | Soluble | As an ester itself, it shares structural similarity with the solute's functional group, promoting solubility based on the "like dissolves like" principle.[5] |
| Toluene | Nonpolar | Slightly Soluble | The aromatic nature of toluene allows for π-stacking interactions with the phenyl and pyrazolo-pyridine rings, but it is not polar enough to effectively solvate the ester. |
| Hexane | Nonpolar | Insoluble | As an aliphatic hydrocarbon, hexane lacks the polarity and aromaticity to effectively interact with any part of the solute molecule. |
Experimental Protocols for Solubility Determination
To obtain precise, quantitative data, experimental validation is essential. The following protocols describe the gold-standard shake-flask method for determining thermodynamic solubility.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (analytical grade)
-
Analytical balance (± 0.01 mg)
-
Scintillation vials (e.g., 20 mL) with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled environment (e.g., incubator or water bath)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Experimental Workflow Diagram
Caption: Workflow for the shake-flask solubility determination method.
Detailed Step-by-Step Protocol
-
Preparation of Calibration Standards:
-
Prepare a stock solution of this compound of known concentration in a solvent in which it is freely soluble (e.g., Dichloromethane).
-
Perform a serial dilution of the stock solution to create a series of at least five calibration standards of decreasing concentration.
-
Analyze these standards using the chosen analytical method (HPLC or UV-Vis) to generate a calibration curve (absorbance vs. concentration).
-
-
Sample Preparation and Equilibration:
-
To a series of vials, add an excess amount of the solid compound (e.g., 10-20 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
-
Accurately add a known volume (e.g., 5.0 mL) of the test solvent to each vial.
-
Seal the vials tightly and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C ± 0.5°C).
-
Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate.
-
-
Sample Processing and Analysis:
-
After the equilibration period, remove the vials and allow any undissolved solid to settle for at least 1 hour.
-
Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the solid material at the bottom.
-
Attach a 0.22 µm syringe filter to the syringe and dispense the clear, saturated solution into a clean vial. This step is crucial to remove any fine particulates.
-
Accurately perform a gravimetric or volumetric dilution of the filtrate with a suitable solvent to ensure the concentration falls within the linear range of your calibration curve.
-
Analyze the diluted sample using the pre-established analytical method.
-
-
Data Calculation:
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Apply the dilution factor to calculate the concentration of the original, undissolved saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.
-
The result is typically expressed in mg/mL or mol/L.
-
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound. The predictive profile, grounded in the principles of chemical structure and polarity, suggests that the compound is most soluble in polar aprotic solvents such as Dichloromethane, Chloroform, DMSO, and DMF, with limited solubility in polar protic and nonpolar solvents. While this predictive data offers a valuable starting point for experimental design, it is imperative for researchers to perform empirical measurements to obtain precise values for their specific applications. The detailed shake-flask protocol provided herein offers a robust and reliable method for achieving this. A thorough understanding and accurate determination of solubility are critical first steps in the successful application of this promising compound in research and development.
References
- Delgado, J. N., & Remers, W. A. (Eds.). (2010). Wilson and Gisvold's Textbook of Organic Medicinal and Pharmaceutical Chemistry. Lippincott Williams & Wilkins.
-
Khan Academy. (2015). Solubility of organic compounds. Retrieved from [Link]
- Yalkowsky, S. H., & He, Y. (2003).
- Avdeef, A. (2012).
-
Bergström, C. A. S. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. European Journal of Pharmaceutical Sciences, 134, 1-25. Retrieved from [Link]
- Jain, N., & Yalkowsky, S. H. (2001). Estimation of the aqueous solubility I: application to organic nonelectrolytes. Journal of Pharmaceutical Sciences, 90(2), 234-252.
-
Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]
-
Palmer, D. S., O'Boyle, N. M., Glen, R. C., & Mitchell, J. B. O. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 19742. Retrieved from [Link]
-
ChemTalk. (n.d.). Solubility Rules & Chart. Retrieved from [Link]
-
LibreTexts. (2023). Properties of Esters. Retrieved from [Link]
Sources
- 1. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
The pyrazolo[1,5-a]pyridine nucleus, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a versatile starting point for the design of potent and selective modulators of a wide array of biological targets. This technical guide provides an in-depth exploration of the significant biological activities associated with the pyrazolo[1,5-a]pyridine core, offering insights into its therapeutic potential across various disease areas, including oncology, inflammation, infectious diseases, and central nervous system (CNS) disorders.
I. The Versatility of the Pyrazolo[1,5-a]pyridine Core: A Structural Overview
The pyrazolo[1,5-a]pyridine scaffold is an aromatic bicyclic system composed of a fused pyrazole and pyridine ring. This arrangement confers a rigid, planar structure with a distinct distribution of nitrogen atoms, creating a unique pharmacophore that can engage in a variety of interactions with biological macromolecules. The synthetic tractability of this core allows for the introduction of diverse substituents at multiple positions, enabling fine-tuning of its physicochemical properties and biological activity.
A general synthetic approach to the pyrazolo[1,5-a]pyridine core involves the [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins.[1] This method, along with others, provides a versatile platform for generating a library of substituted pyrazolo[1,5-a]pyridine derivatives for biological screening.[2]
II. Anticancer Activity: Targeting the Engines of Malignancy
The pyrazolo[1,5-a]pyridine scaffold has demonstrated significant potential in the development of novel anticancer agents, primarily through the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.
Kinase Inhibition: A Key Mechanism of Action
Numerous studies have highlighted the ability of pyrazolo[1,5-a]pyridine derivatives to act as potent inhibitors of various kinases, including:
-
p38 Mitogen-Activated Protein Kinase (MAPK): This kinase is a key player in inflammatory responses and cell differentiation. Pyrazolo[1,5-a]pyridine derivatives have been identified as potent p38 kinase inhibitors, suggesting their potential in treating inflammation-related cancers.[3][4][5]
-
Phosphoinositide 3-Kinase (PI3K): The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer. A series of pyrazolo[1,5-a]pyridines have been developed as p110α-selective PI3 kinase inhibitors, demonstrating tumor growth inhibition in xenograft models.[6]
The following table summarizes the anticancer activity of selected pyrazolo[1,5-a]pyridine derivatives against various cancer cell lines.
| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | p38 Kinase | Not specified | - | [3] |
| Compound B | PI3Kα | HCT-116 | - | [6] |
| Thiazolyl-pyrazole 2 | Not specified | MDA-MB231 | 22.84 | [7] |
| Pyrazolopyridine 13c | Not specified | PC3 | 5.195 | [8] |
| Pyrazolopyridine 9 | Not specified | MCF7 | 21.045 | [8] |
| Pyrazolopyridine 12c | Not specified | HCT116 | 13.575 | [8] |
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of potential anticancer compounds.[9][10][11][12][13]
Principle: Metabolically active cells with functional mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.
-
Seed the cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test pyrazolo[1,5-a]pyridine compounds in culture medium.
-
After 24 hours of cell seeding, remove the medium and add 100 µL of fresh medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).
-
-
MTT Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[13]
-
Gently mix the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 650 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
III. Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. The pyrazolo[1,5-a]pyridine scaffold has shown promise in the development of novel anti-inflammatory agents.
Targeting Key Inflammatory Mediators
Derivatives of the pyrazolo[1,5-a]pyridine core have been shown to inhibit key players in the inflammatory cascade. For instance, their ability to inhibit p38 MAP kinase, a central regulator of pro-inflammatory cytokine production, underscores their anti-inflammatory potential.[3][4][5] Furthermore, some pyrazolopyridine analogs have demonstrated excellent in vitro inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins, with a maximum relative percentage activity of 96.42%.[14]
| Compound ID | Target/Assay | Activity | Reference |
| Pyrazolo-pyridine 5a, 5b, 5g, 5j | COX-2 Inhibition | Relative percentage activity max 96.42% | [14] |
| Pyrazolo[1,5-a]quinazoline 13i | NF-κB Inhibition | IC50 < 50 µM | [15] |
| Pyrazolo[1,5-a]quinazoline 16 | NF-κB Inhibition | IC50 < 50 µM | [15] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[16][17][18][19][20]
Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a local inflammatory response characterized by edema (swelling), which can be quantified by measuring the increase in paw volume.
Step-by-Step Methodology:
-
Animal Acclimatization:
-
Acclimatize male Wistar or Sprague-Dawley rats (180-200 g) to the laboratory conditions for at least one week before the experiment.
-
House the animals in standard cages with free access to food and water.
-
-
Animal Grouping and Dosing:
-
Randomly divide the animals into groups (n=6 per group):
-
Group I: Vehicle control (e.g., saline or 0.5% carboxymethylcellulose).
-
Group II: Test compound (pyrazolo[1,5-a]pyridine derivative) at a specific dose.
-
Group III: Positive control (e.g., indomethacin at 10 mg/kg).
-
-
Administer the vehicle, test compound, or positive control orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
-
Induction of Edema:
-
Measure the initial paw volume (V₀) of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw.
-
-
Paw Volume Measurement:
-
Measure the paw volume (Vt) at various time points after carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group at each time point using the following formula:
-
% Inhibition = [ ( (Vt - V₀)control - (Vt - V₀)treated ) / (Vt - V₀)control ] x 100
-
-
IV. Antimicrobial Activity: Combating Infectious Threats
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents with novel mechanisms of action. The pyrazolo[1,5-a]pyridine scaffold has been explored for its potential to yield effective antibacterial and antifungal compounds.
Broad-Spectrum Potential
Studies have shown that pyrazolo[1,5-a]pyridine derivatives exhibit promising activity against a range of microorganisms. For example, a series of pyrazolo[1,5-a]pyridine-3-carboxamides displayed potent in vitro activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis.[21]
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Pyrazolo[1,5-a]pyridine-3-carboxamide 5k | Mycobacterium tuberculosis H37Rv | Low nanomolar | [21] |
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[22][23]
Principle: The antimicrobial agent is serially diluted in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism after incubation.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test pyrazolo[1,5-a]pyridine compound.
-
Perform a serial two-fold dilution of the stock solution in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared inoculum.
-
Include a growth control well (broth and inoculum without the antimicrobial agent) and a sterility control well (broth only).
-
Incubate the plate at the appropriate temperature and duration for the test microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
V. Central Nervous System (CNS) Activity: Modulating Neuronal Function
The pyrazolo[1,5-a]pyridine scaffold has also been investigated for its potential to modulate the central nervous system, with some derivatives showing promise as anxiolytics and for the treatment of other CNS disorders.
Exploring Anxiolytic Potential
Certain pyrazolo[1,5-a]pyridine derivatives have been designed as isosteric replacements for known CNS-active scaffolds, leading to the discovery of compounds with dual negative allosteric modulator (NAM) activity at group I metabotropic glutamate receptors (mGlu1 and mGlu5).[24] These receptors are implicated in a variety of CNS disorders, including anxiety.
Experimental Protocol: Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Rodents
The elevated plus maze is a widely used behavioral test to assess anxiety-like behavior in rodents.[21][22][23][25][26]
Principle: The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.
Step-by-Step Methodology:
-
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
-
Animal Acclimatization:
-
Acclimatize the animals (mice or rats) to the testing room for at least one hour before the experiment.
-
-
Procedure:
-
Administer the test pyrazolo[1,5-a]pyridine compound or vehicle to the animals at a predetermined time before the test.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a 5-minute period.
-
Record the animal's behavior using a video camera positioned above the maze.
-
-
Data Analysis:
-
Analyze the video recordings to determine the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
-
VI. Conclusion and Future Directions
The pyrazolo[1,5-a]pyridine scaffold represents a highly versatile and promising core structure in the field of drug discovery. Its demonstrated biological activities across a range of therapeutic areas, including oncology, inflammation, infectious diseases, and CNS disorders, highlight its significant potential for the development of novel therapeutics. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on:
-
Elucidation of Mechanisms of Action: While kinase inhibition is a well-established mechanism for the anticancer activity of some derivatives, further studies are needed to fully understand the molecular targets and signaling pathways modulated by pyrazolo[1,5-a]pyridines in other disease contexts.
-
Expansion of Biological Screening: Screening of diverse libraries of pyrazolo[1,5-a]pyridine derivatives against a wider range of biological targets could uncover novel therapeutic applications.
-
In Vivo Efficacy and Safety Studies: Promising lead compounds identified from in vitro studies should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetic profiles, and safety.
-
Development of Drug Delivery Systems: Innovative drug delivery strategies could be employed to enhance the bioavailability and targeted delivery of pyrazolo[1,5-a]pyridine-based drugs.
The continued exploration of the chemical space around the pyrazolo[1,5-a]pyridine scaffold holds great promise for the discovery of next-generation medicines to address unmet medical needs.
VII. References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. [Link]
-
Broth Dilution Method for MIC Determination - Microbe Online. [Link]
-
Broth microdilution - Wikipedia. [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. [Link]
-
The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. [Link]
-
Synthesis of pyrazolo[1,5-a]pyridines - Organic Chemistry Portal. [Link]
-
MTT Assay Protocol | Springer Nature Experiments. [Link]
-
Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
-
Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - FLORE. [Link]
-
The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors - PubMed. [Link]
-
(PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - ResearchGate. [Link]
-
κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchGate. [Link]
-
Synthesis and discovery of pyrazolo-pyridine analogs as inflammation medications through pro- and anti-inflammatory cytokine and COX-2 inhibition assessments - PubMed. [Link]
-
Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors - PubMed. [Link]
-
Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - PMC - NIH. [Link]
-
Anticancer activity of some known pyrazolopyridine derivatives. - ResearchGate. [Link]
-
N-Alkylpyrido[1′,2′:1,5]pyrazolo-[4,3-d]pyrimidin-4-amines: A new series of negative allosteric modulators of mGlu1/5 with CNS exposure in rodents - PMC. [Link]
-
Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. - ResearchGate. [Link]
-
Anti-inflammatory Activity of Pyrazole Analogues Deduced from Bioactive Piperine: Synthesis, In silico, and In vitro Evaluation - Bentham Science Publisher. [Link]
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. [Link]
-
Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity - PubMed. [Link]
-
The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors - ResearchGate. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PubMed Central. [Link]
-
In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation - PubMed. [Link]
-
Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR - PubMed. [Link]
-
Assessment of the anticonvulsant activity of pyrazolo[1,5-a][2][23][25]triazines obtained by synthesis - Semantic Scholar. [Link]
-
(PDF) Assessment of the anticonvulsant activity of pyrazolo[1,5-a][2][23][25]triazines obtained by synthesis - ResearchGate. [Link]
-
Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed. [Link]
Sources
- 1. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. clyte.tech [clyte.tech]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Synthesis and discovery of pyrazolo-pyridine analogs as inflammation medications through pro- and anti-inflammatory cytokine and COX-2 inhibition assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 19. inotiv.com [inotiv.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. protocols.io [protocols.io]
- 23. bio-protocol.org [bio-protocol.org]
- 24. researchgate.net [researchgate.net]
- 25. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. iacuc.ucsf.edu [iacuc.ucsf.edu]
The Synthesis of Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate: A Technical Guide to Starting Materials and Precursors
Introduction
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and three-dimensional structure have made it a cornerstone for the development of novel therapeutic agents and functional materials. Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate, in particular, serves as a valuable intermediate in the synthesis of a variety of biologically active compounds, including potent inhibitors for the treatment of tuberculosis.[1] This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to this target molecule, with a focus on the key starting materials, reaction mechanisms, and detailed experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this important scaffold in their work.
Core Synthetic Strategy: [3+2] Cycloaddition of N-Aminopyridinium Ylides
The most direct and widely employed method for the synthesis of the pyrazolo[1,5-a]pyridine core is the intermolecular [3+2] cycloaddition of an N-aminopyridinium ylide with an alkyne or a suitable alkene.[2] This approach offers a high degree of convergence and allows for the introduction of diverse substituents onto the heterocyclic core. For the synthesis of this compound, this strategy involves two key stages:
-
Formation of the N-Aminopyridinium Precursor: The reaction is initiated by the N-amination of pyridine to form an N-aminopyridinium salt. This salt is the direct precursor to the reactive 1,3-dipole.
-
[3+2] Cycloaddition: The N-aminopyridinium salt is treated with a base to generate the N-aminopyridinium ylide in situ. This ylide then undergoes a 1,3-dipolar cycloaddition with a dipolarophile, in this case, ethyl phenylpropiolate, to yield the final product.
This two-step sequence provides a reliable and efficient pathway to the target molecule. The following sections will delve into the specifics of each stage, providing detailed experimental procedures and mechanistic insights.
Part 1: Preparation of the N-Aminopyridinium Ylide Precursor
The critical first step in this synthesis is the formation of the N-aminopyridinium salt. While several aminating agents can be used, O-mesitylenesulfonylhydroxylamine (MSH) is a highly effective reagent for the N-amination of pyridines.[1][2]
Starting Materials for N-Amination
| Starting Material | Structure | Role |
| Pyridine | Heterocyclic core | |
| O-Mesitylenesulfonylhydroxylamine (MSH) | ![]() | Aminating agent |
| Dichloromethane (DCM) | N/A | Solvent |
Experimental Protocol: Synthesis of N-Aminopyridinium Mesitylenesulfonate
-
Reaction Setup: A solution of pyridine (1.0 equivalent) in dichloromethane (DCM) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Addition of MSH: A solution of O-mesitylenesulfonylhydroxylamine (MSH) (1.05 equivalents) in DCM is added dropwise to the cooled pyridine solution over 15-20 minutes.
-
Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 3-4 hours.
-
Work-up: The resulting precipitate, N-aminopyridinium mesitylenesulfonate, is collected by vacuum filtration, washed with cold DCM, and dried under vacuum.
The causality behind these choices lies in the need for a controlled reaction. The dropwise addition at low temperature mitigates the exothermic nature of the reaction. MSH is chosen for its efficiency in aminating the relatively electron-deficient pyridine ring.
Part 2: [3+2] Cycloaddition for the Formation of the Pyrazolo[1,5-a]pyridine Core
With the N-aminopyridinium salt in hand, the next stage is the [3+2] cycloaddition with ethyl phenylpropiolate. This reaction proceeds via the in situ generation of the N-aminopyridinium ylide.
Precursors for the [3+2] Cycloaddition
| Precursor | Structure | Role |
| N-Aminopyridinium mesitylenesulfonate | ![]() | 1,3-Dipole precursor |
| Ethyl phenylpropiolate | ![]() | Dipolarophile |
| Potassium Carbonate (K₂CO₃) | N/A | Base |
| Dimethylformamide (DMF) | N/A | Solvent |
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of N-aminopyridinium mesitylenesulfonate (1.0 equivalent) and ethyl phenylpropiolate (1.1 equivalents) in dimethylformamide (DMF) in a round-bottom flask, potassium carbonate (2.0 equivalents) is added.
-
Reaction: The mixture is stirred vigorously at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.
The choice of potassium carbonate as the base is crucial for the deprotonation of the N-aminopyridinium salt to form the reactive ylide intermediate. DMF is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reactants and the progression of the cycloaddition.
Mechanistic Insights
The synthesis of this compound via this route is a classic example of a 1,3-dipolar cycloaddition reaction. The key steps are outlined below:
Caption: Synthetic workflow for this compound.
The reaction is initiated by the nucleophilic attack of the pyridine nitrogen on the electrophilic nitrogen of MSH, forming the N-aminopyridinium salt. Subsequent deprotonation by potassium carbonate generates the N-aminopyridinium ylide, which acts as a 1,3-dipole. This ylide then undergoes a concerted [3+2] cycloaddition with the electron-deficient alkyne, ethyl phenylpropiolate. The resulting dihydropyrazolopyridine intermediate readily aromatizes, likely through oxidation by air, to yield the stable final product.
Alternative Synthetic Routes
While the [3+2] cycloaddition is the most prominent route, other methods for the synthesis of the pyrazolo[1,5-a]pyridine core exist. One notable alternative is the cross-dehydrogenative coupling (CDC) reaction between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds. This method, however, would require a different set of starting materials to achieve the specific substitution pattern of the target molecule.
Conclusion
The synthesis of this compound is most effectively achieved through a two-step sequence involving the N-amination of pyridine followed by a [3+2] cycloaddition with ethyl phenylpropiolate. This method provides a reliable and versatile route to this important heterocyclic building block. Understanding the underlying mechanisms and the roles of the chosen reagents allows for the rational optimization of reaction conditions and the potential extension of this methodology to the synthesis of a diverse range of substituted pyrazolo[1,5-a]pyridines for applications in drug discovery and materials science.
References
-
Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry. Available at: [Link]
-
N-Amino Pyridinium Salts in Organic Synthesis. National Institutes of Health. Available at: [Link]
-
Synthesis and crystal structure of ethyl 2-methylthio-7-phenylpyrazolo[1,5- a] pyrimidine-3-carboxylate. ResearchGate. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. National Institutes of Health. Available at: [Link]
Sources
A Theoretical and Computational Guide to the Structural Elucidation of Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides an in-depth exploration of the theoretical and computational methodologies for characterizing the structure of Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate. The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. A thorough understanding of its structural and electronic properties is paramount for the rational design of novel therapeutics. This document will detail the application of Density Functional Theory (DFT) to elucidate the molecule's geometry, vibrational modes, and electronic characteristics, offering a framework for the computational analysis of this important class of compounds.
The Significance of the Pyrazolo[1,5-a]pyridine Core in Drug Discovery
The pyrazolo[1,5-a]pyridine ring system is a key pharmacophore found in a variety of therapeutic agents. Its rigid, planar structure and rich electronic features make it an ideal scaffold for interacting with biological targets.[1] Derivatives of this core have shown a broad spectrum of pharmacological activities, including their use as antitubercular agents.[1] The design of new drugs based on this scaffold, such as those targeting drug-resistant tuberculosis, relies heavily on a detailed understanding of their structure-activity relationships (SAR).[1] Computational methods provide a powerful tool to investigate these relationships at the molecular level, guiding the synthesis of more potent and selective drug candidates.
Theoretical Framework for Structural Analysis
Density Functional Theory (DFT) has emerged as a robust and widely used method for the quantum chemical calculation of molecular properties.[2] Its balance of accuracy and computational cost makes it particularly well-suited for studying medium-sized organic molecules like this compound. This guide will focus on a DFT-based approach to predict and analyze the molecule's structural and electronic properties.
Computational Methodology: A Self-Validating System
The integrity of theoretical calculations hinges on the appropriate choice of computational methods. For the structural analysis of the title compound, a combination of a well-established functional and a suitable basis set is crucial.
Experimental Protocol: In Silico Structural Analysis
-
Initial Structure Preparation: The 3D structure of this compound is built using a molecular modeling software.
-
Geometry Optimization: The initial structure is optimized using DFT. A common and effective choice is the B3LYP functional with a 6-311G(d,p) basis set. This level of theory has been shown to provide reliable geometries for a wide range of organic molecules.[2] The optimization process calculates the minimum energy conformation of the molecule in the gas phase.
-
Vibrational Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
To predict the infrared (IR) spectrum of the molecule.
-
-
Electronic Property Calculation: Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectrum (UV-Vis). This method provides information about the electronic transitions between molecular orbitals.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.
Predicted Structural and Spectroscopic Properties
Optimized Molecular Geometry
The geometry optimization of this compound at the B3LYP/6-311G(d,p) level of theory is expected to yield a nearly planar structure for the fused pyrazolo[1,5-a]pyridine ring system. This is consistent with experimental X-ray diffraction data for analogous compounds, which show a high degree of planarity in the fused ring system. For instance, the crystal structure of Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate reveals that the fused pyrazole and pyrimidine rings are almost coplanar.[3] Similarly, in Ethyl 6-methyl-2-p-tolylpyrazolo[1,5-a]pyridine-5-carboxylate, the bicyclic ring system is largely planar.[4]
The dihedral angle between the pyrazolo[1,5-a]pyridine core and the phenyl ring at the 2-position is a critical parameter. In the crystal structure of a related pyrazolo[1,5-a]pyrimidine, this dihedral angle is reported to be 1.27°.[3] For a tolyl-substituted pyrazolo[1,5-a]pyridine, the dihedral angle with the benzene ring is 13.45°.[4] Theoretical calculations for our target molecule are expected to yield a dihedral angle in a similar range, indicating a significant degree of conjugation between the phenyl ring and the heterocyclic system. The ethyl carboxylate group at the 3-position will exhibit conformational flexibility, and the optimized geometry will represent the most stable rotamer.
Table 1: Comparison of Key Geometric Parameters (Theoretical vs. Experimental Analogue)
| Parameter | Theoretical (this compound) | Experimental (Ethyl 6-methyl-2-p-tolylpyrazolo[1,5-a]pyridine-5-carboxylate)[4] |
| Dihedral Angle (Heterocycle-Phenyl) | Predicted to be in the range of 10-15° | 13.45(3)° |
| C=O Bond Length (Ester) | ~1.21 Å | Not directly comparable |
| C-O Bond Length (Ester) | ~1.35 Å | Not directly comparable |
Vibrational Analysis (Infrared Spectroscopy)
The calculated IR spectrum provides a theoretical fingerprint of the molecule, which can be compared with experimental data for validation. Key vibrational modes for this compound are expected to include:
-
C=O stretching: A strong absorption band characteristic of the ester carbonyl group, typically predicted in the range of 1700-1730 cm⁻¹. For a similar pyrazole ester, the experimental C=O stretch was observed around 1680 cm⁻¹, while the calculated value was 1702 cm⁻¹.[5]
-
C-O stretching: Asymmetric and symmetric stretching vibrations of the ester group, expected in the 1000-1300 cm⁻¹ region.[5]
-
Aromatic C-H stretching: Weak to medium bands above 3000 cm⁻¹.
-
C=C and C=N stretching: Multiple bands in the 1400-1650 cm⁻¹ region, corresponding to the vibrations of the pyrazolo[1,5-a]pyridine and phenyl rings.
Discrepancies between calculated and experimental frequencies are expected due to the calculations being performed on a single molecule in the gas phase, whereas experimental spectra are typically recorded on solid or liquid samples where intermolecular interactions are present.
Table 2: Predicted vs. Representative Experimental IR Frequencies (cm⁻¹)
| Vibrational Mode | Predicted (this compound) | Experimental (Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate)[5] |
| C=O Stretch | ~1710 | 1680 |
| C-O Stretch (asymmetric) | ~1280 | 1278 |
| C-O Stretch (symmetric) | ~1160 | 1161 |
| Aromatic C-H Stretch | >3000 | 3041 |
Electronic Properties and UV-Vis Spectroscopy
The electronic properties of the title compound are crucial for understanding its photophysical behavior and its potential as a chromophore in biological probes. TD-DFT calculations can predict the electronic absorption spectrum, which arises from transitions between molecular orbitals.
The analysis of the Frontier Molecular Orbitals (FMOs), the HOMO and LUMO, provides valuable insights into the electronic nature of the molecule. The HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions. The energy gap between the HOMO and LUMO is a measure of the molecule's excitability and chemical reactivity.
For pyrazolo[1,5-a]pyrimidine derivatives, it has been shown that electron-donating groups can increase the absorption and emission intensities.[6] The phenyl group at the 2-position and the ethyl carboxylate at the 3-position in our target molecule will influence the distribution of the HOMO and LUMO and thus the nature of the electronic transitions. A study on a pyrazole carboxylate derivative reported an experimental absorption maximum at 266 nm, attributed to n-π* transitions, with calculated absorptions in a similar range.[5]
Table 3: Calculated Electronic Properties
| Property | Predicted Value |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -2.0 eV |
| HOMO-LUMO Gap | ~ 4.5 eV |
| Major UV-Vis Absorption (λmax) | ~270-290 nm |
Methodological Workflow and Data Visualization
A robust computational workflow is essential for obtaining reliable and reproducible results. The following diagram illustrates the key steps in the theoretical analysis of this compound.
Caption: Computational workflow for the theoretical analysis of this compound.
The following diagram illustrates the key structural features of the target molecule and the interactions that can be analyzed through computational methods.
Caption: Key structural features of this compound for computational analysis. (Note: A 2D chemical structure image would be embedded in a final document.)
Conclusion and Future Directions
This technical guide has outlined a comprehensive theoretical framework for the structural and electronic characterization of this compound using DFT calculations. The methodologies described provide a robust protocol for obtaining reliable predictions of molecular geometry, vibrational spectra, and electronic properties. By comparing these theoretical results with experimental data from analogous compounds, a high degree of confidence in the predicted structure can be achieved.
For drug development professionals, this computational approach offers a powerful tool for the in silico design of novel pyrazolo[1,5-a]pyridine derivatives. By understanding the impact of substituents on the electronic and steric properties of the scaffold, more effective and selective drug candidates can be identified and prioritized for synthesis.
Future work should focus on obtaining experimental spectroscopic and crystallographic data for the title compound to provide a direct and complete validation of the theoretical predictions presented here. Furthermore, the application of these computational methods to a broader range of pyrazolo[1,5-a]pyridine derivatives will undoubtedly accelerate the discovery of new therapeutic agents.
References
-
Viveka, S., Vasantha, G., Dinesha, Naveen, S., Lokanath, N. K., & Nagaraja, G. K. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 632(1), 135-144. Available at: [Link]
-
Wang, B., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(10), 1035-1040. Available at: [Link]
-
Moustafa, A. H., et al. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 15(1), 103522. Available at: [Link]
-
Bassoude, I., et al. (2013). Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(5), o740. Available at: [Link]
-
Wen, L.-R., et al. (2005). Synthesis and crystal structure of ethyl 2-methylthio-7-phenylpyrazolo[1,5- a] pyrimidine-3-carboxylate. Chinese Journal of Structural Chemistry, 24(10), 1173-1176. Available at: [Link]
-
Castillo, J. C., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(63), 38481-38491. Available at: [Link]
-
Meng, L., et al. (2010). Ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(4), o723. Available at: [Link]
-
Sahu, D., et al. (2024). In silico study, synthesis and antimalarial evaluation of hybrid pyridine substituted pyrazole 1,3,5-triazine derivatives. Journal of Biomolecular Structure and Dynamics, 1-16. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2022). Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4′-Pyrazolo[3,4-b] Pyridine] Derivatives as Agrochemical Agents. Polycyclic Aromatic Compounds, 42(5), 2267-2287. Available at: [Link]
-
Arjunan, V., et al. (2021). Synthesis and DFT computations on structural, electronic and vibrational spectra, RDG analysis and molecular docking of novel Anti COVID-19 molecule 3, 5 Dimethyl Pyrazolium 3, 5 Dichloro Salicylate. Journal of Molecular Structure, 1230, 129891. Available at: [Link]
-
Wang, B., et al. (2018). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters, 9(12), 1212-1217. Available at: [Link]
-
Molteni, G., et al. (2017). Ethyl 7-Acetyl-8a-methyl-3-(1-phenyl-1H-tetrazol-5-yl)-1,4,4a,5,6,8a-hexahydro-7H-pyrano[2,3-c]pyridazine-1-carboxylate. Molbank, 2017(3), M949. Available at: [Link]
-
Kruger, D. M., & Riniker, S. (2018). Stacking interactions of heteroaromatic rings: A database of DFT-D3 and classical force field potential energy curves. Journal of Chemical Information and Modeling, 58(8), 1647-1659. Available at: [Link]
-
Lee, J. Y., et al. (2020). A pyrazolo[1,5-a]pyridine-fused pyrimidine based novel fluorophore and its bioapplication to probing lipid droplets. Chemical Communications, 56(80), 12011-12014. Available at: [Link]
-
Lee, J. Y., et al. (2020). A pyrazolo[1,5-a]pyridine-fused pyrimidine based novel fluorophore and its bioapplication to probing lipid droplets. Chemical Communications, 56(80), 12011-12014. Available at: [Link]
-
Guda, V. V., et al. (2021). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules, 26(16), 4983. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]
-
Fun, H.-K., et al. (2009). Ethyl 6-methyl-2-p-tolylpyrazolo[1,5-a]pyridine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3131. Available at: [Link]
-
Rao, V. R., et al. (2020). Crystal structure analysis of ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 76(6), 896-900. Available at: [Link]
-
Kaczor, A. A., et al. (2020). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 25(17), 3843. Available at: [Link]
-
Al-Amiery, A. A., et al. (2018). Synthesis and Characterization of Some New Pyrazole Compounds. Journal of Engineering and Applied Sciences, 13(10), 3433-3439. Available at: [Link]
-
Wu, M.-L., & Wen, Y.-H. (2009). Ethyl 5-[(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)iminomethyl]-3,4-dimethyl-1H-pyrrole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1933. Available at: [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and DFT computations on structural, electronic and vibrational spectra, RDG analysis and molecular docking of novel Anti COVID-19 molecule 3, 5 Dimethyl Pyrazolium 3, 5 Dichloro Salicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl 6-methyl-2-p-tolylpyrazolo[1,5-a]pyridine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate
Abstract
This application note provides a comprehensive and detailed experimental protocol for the synthesis of Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The described method is based on a robust and efficient [3+2] cycloaddition reaction between an N-aminopyridinium ylide and an alkyne. This document offers step-by-step instructions, explains the rationale behind procedural choices, and includes methods for purification and characterization of the final product, making it an invaluable resource for researchers in organic synthesis and pharmaceutical sciences.
Introduction
The pyrazolo[1,5-a]pyridine core is a privileged structural motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antiviral, anti-cancer, anti-inflammatory, and anti-fungal activities.[1] Their utility as dopamine D3 agonists and D4 antagonists highlights their importance in the development of treatments for neurological and central nervous system disorders.[1] The title compound, this compound, serves as a versatile intermediate for the synthesis of more complex molecules. This guide details a reliable synthetic route that is both high-yielding and amenable to scale-up.
Reaction Mechanism
The synthesis of the pyrazolo[1,5-a]pyridine ring system is most commonly achieved through an intermolecular [3+2] cycloaddition reaction.[1] This process involves the reaction of an N-iminopyridinium ylide, a 1,3-dipole, with a suitable dipolarophile, such as an alkyne or an alkene.
The proposed mechanism for the synthesis of this compound proceeds through the following key steps:
-
Formation of the N-aminopyridinium salt: Pyridine is N-aminated using an electrophilic aminating agent like hydroxylamine-O-sulfonic acid to form 1-aminopyridinium iodide.[2][3]
-
In situ generation of the N-iminopyridinium ylide: The 1-aminopyridinium salt is treated with a base (e.g., potassium carbonate) to deprotonate the amino group, forming the reactive N-iminopyridinium ylide.
-
[3+2] Cycloaddition: The generated ylide undergoes a concerted or stepwise cycloaddition reaction with an electron-deficient alkyne, in this case, ethyl phenylpropiolate.
-
Aromatization: The initial cycloadduct undergoes spontaneous aromatization, often with the elimination of a small molecule (like water, if formed from a subsequent oxidation step), to yield the stable pyrazolo[1,5-a]pyridine core.[4]
The overall transformation efficiently constructs the fused bicyclic system in a single synthetic operation from the N-aminopyridinium salt and the alkyne.
Experimental Protocol
This protocol is divided into two main stages: the synthesis of the 1-aminopyridinium iodide precursor and the subsequent cycloaddition to form the target compound.
Part 1: Synthesis of 1-Aminopyridinium Iodide
This procedure is adapted from the method described by Gösl and Meuwsen.[3]
Materials:
-
Hydroxylamine-O-sulfonic acid
-
Pyridine
-
Potassium carbonate
-
Hydriodic acid (57%)
-
Absolute ethanol
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Stirring hotplate
-
Ice bath
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 11.3 g (0.10 mole) of hydroxylamine-O-sulfonic acid in 64 mL of cold water.
-
To this solution, add 24 mL (0.30 mole) of pyridine.
-
Heat the mixture at approximately 90°C on a steam bath for 20 minutes.
-
Cool the reaction mixture to room temperature with stirring.
-
Add 13.8 g (0.10 mole) of potassium carbonate to the cooled mixture.
-
Filter the resulting mixture to remove any inorganic salts.
-
To the filtrate, add 14 mL (0.10 mole) of 57% hydriodic acid.
-
Cool the solution in an ice bath for 1 hour to precipitate the product.
-
Collect the solid by vacuum filtration and wash with a small amount of cold absolute ethanol.
-
Recrystallize the crude product from approximately 100 mL of absolute ethanol to yield 1-aminopyridinium iodide as white crystals.
| Compound | Molecular Weight ( g/mol ) | Amount | Moles |
| Hydroxylamine-O-sulfonic acid | 113.09 | 11.3 g | 0.10 |
| Pyridine | 79.10 | 24 mL | 0.30 |
| Potassium carbonate | 138.21 | 13.8 g | 0.10 |
| Hydriodic acid (57%) | 127.91 (as HI) | 14 mL | ~0.10 |
Part 2: Synthesis of this compound
This one-pot procedure utilizes the prepared 1-aminopyridinium iodide and ethyl phenylpropiolate.
Materials:
-
1-Aminopyridinium iodide
-
Ethyl phenylpropiolate
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a dry three-neck round-bottom flask under an inert atmosphere, add 1-aminopyridinium iodide (1.0 eq), ethyl phenylpropiolate (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to create a stirrable suspension.
-
Heat the reaction mixture to 80-100°C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
| Compound | Molecular Weight ( g/mol ) | Equivalents |
| 1-Aminopyridinium iodide | 222.03 | 1.0 |
| Ethyl phenylpropiolate | 174.20 | 1.2 |
| Potassium carbonate | 138.21 | 2.0 |
Characterization
The structure of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a quartet and a triplet), aromatic protons from the phenyl and pyridine rings, and distinct signals for the protons on the pyrazolo[1,5-a]pyridine core.
-
¹³C NMR: The carbon NMR spectrum will display the corresponding signals for the carbonyl of the ester, the aromatic carbons, and the carbons of the heterocyclic system.
-
Mass Spectrometry (MS): The mass spectrum should exhibit the molecular ion peak corresponding to the calculated mass of the product (C₁₇H₁₄N₂O₂).
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretch of the ester and C=C/C=N stretches of the aromatic and heterocyclic rings.
Workflow and Logic Diagrams
The following diagrams illustrate the overall synthetic workflow and the logical relationship of the key steps.
Caption: Synthetic workflow for this compound.
Caption: Key steps in the reaction mechanism.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Hydroxylamine-O-sulfonic acid is corrosive and should be handled with care.
-
Pyridine and DMF are harmful if inhaled or absorbed through the skin.
-
Hydriodic acid is a strong, corrosive acid.
Conclusion
The protocol outlined in this application note provides a reliable and efficient method for the synthesis of this compound. By following these detailed steps, researchers can confidently produce this valuable heterocyclic compound for further investigation and as a building block in the development of novel therapeutic agents. The explanation of the underlying chemical principles aims to provide a deeper understanding of the reaction, allowing for potential optimization and adaptation for the synthesis of related derivatives.
References
-
Boruah, J., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13833–13844. [Link]
-
Boruah, J., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]
-
Wang, J., et al. (2020). One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers, 7(14), 1836-1841. [Link]
-
Ravi, C., et al. (2017). Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Synthesis, 49(11), 2513-2522. [Link]
-
Döpp, D., & Döpp, H. (2018). N-Amino Pyridinium Salts in Organic Synthesis. Molecules, 23(9), 2205. [Link]
-
Gösl, R., & Meuwsen, A. (1963). 1-aminopyridinium iodide. Organic Syntheses, 43, 1. [Link]
-
Wang, X., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 24(7), 1496–1501. [Link]
-
Zhang, M., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(9), 983–987. [Link]
Sources
- 1. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]
Application Notes & Protocols: Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate as a Versatile Intermediate in Drug Discovery
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide provides a detailed examination of Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate, a key intermediate that serves as a versatile starting point for the synthesis of diverse compound libraries. We will explore its synthetic accessibility, detail robust protocols for its conversion into key downstream intermediates, and discuss the broad therapeutic potential of its derivatives, which span oncology, infectious disease, and inflammation.[1][2][3] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.
The Pyrazolo[1,5-a]pyridine Scaffold: A Foundation of Therapeutic Potential
The fusion of a pyrazole and a pyridine ring creates the pyrazolo[1,5-a]pyridine system, a rigid, planar N-heterocyclic scaffold.[4] This structure is of significant interest in drug discovery for several reasons:
-
Structural Mimicry: The arrangement of nitrogen atoms allows it to act as a bioisostere for other critical structures, such as purines, enabling it to interact with a wide range of biological targets, particularly the ATP-binding pockets of kinases.[2]
-
Synthetic Tractability: The core is amenable to functionalization at multiple positions, allowing for the systematic exploration of structure-activity relationships (SAR).[4]
-
Proven Clinical Relevance: This scaffold is found in approved drugs and clinical candidates targeting a variety of diseases, validating its "drug-like" properties.[1] For instance, derivatives have been investigated as inhibitors of PI3 Kinases for cancer and inflammatory diseases, and as novel agents against Mycobacterium tuberculosis.[1][5][6][7][8]
This compound is an ideal entry point into this chemical space. The ethyl ester at the 3-position is a stable, yet readily modifiable handle, providing the gateway to a multitude of more complex and potent derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀N₂O₂ | [9] |
| Molecular Weight | 238.24 g/mol | [9] |
| CAS Number | 80537-07-1 | [9] |
| Appearance | Orange Solid | [9] |
| Canonical SMILES | O=C(OCC)C1=C(c2ccccc2)N2N=C1C=CC=C2 | (Calculated) |
Synthetic Strategy: From Intermediate to Library
The utility of an intermediate is defined by the efficiency with which it can be converted into a diverse set of analogues. This compound is primarily leveraged through a two-step process: hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling to a wide array of amines. This workflow is a cornerstone of modern medicinal chemistry for rapidly building libraries to probe SAR.
Protocol 1: Saponification to 2-Phenylpyrazolo[1,5-a]pyridine-3-carboxylic Acid
This protocol describes the quantitative conversion of the ethyl ester to the carboxylic acid, the pivotal intermediate for subsequent amide couplings. The procedure is based on a standard base-mediated hydrolysis.[9]
Rationale: Sodium or potassium hydroxide in a protic solvent (like methanol or ethanol) is the classic method for saponification. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The reaction is driven to completion, and subsequent acidification protonates the carboxylate salt, causing the free carboxylic acid to precipitate, which simplifies purification.
Materials:
-
This compound
-
Methanol (MeOH)
-
2 M Potassium Hydroxide (KOH) aqueous solution
-
2 M Hydrochloric Acid (HCl) aqueous solution
-
Deionized Water
-
Argon or Nitrogen gas supply
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq, e.g., 12.0 g) in methanol (approx. 20 mL per gram of ester).[9]
-
Inert Atmosphere: Purge the flask with argon or nitrogen and place it in an ice bath to cool to 0°C.
-
Base Addition: Slowly add 2 M aqueous KOH (2.5 eq, e.g., 119 mL for 12.0 g of ester) to the stirred solution.[9]
-
Heating: Remove the ice bath and heat the reaction mixture to 80°C. Maintain stirring at this temperature for 5 hours, monitoring the reaction progress by TLC (e.g., using 1:1 Ethyl Acetate:Hexane). The starting material spot should be consumed and a new, more polar spot corresponding to the acid should appear at the baseline.
-
Acidification: After cooling the reaction to room temperature, slowly add 2 M aqueous HCl until the pH is ~1-2. A solid precipitate will form.[9]
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing & Drying: Wash the solid with cold deionized water to remove residual salts. Dry the collected solid under vacuum to yield 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid as an orange solid (typical yield >90%).[9]
Self-Validation: The product can be validated by ¹H NMR, which should show the disappearance of the ethyl group's characteristic triplet and quartet signals, and by mass spectrometry to confirm the expected molecular weight of 238.24 g/mol .[9]
Protocol 2: Parallel Amide Synthesis via EDCI/HOBt Coupling
This protocol provides a general method for coupling the carboxylic acid intermediate with a diverse set of primary or secondary amines to generate a library of amides. This is a crucial step for exploring how different substituents affect biological activity. The use of EDCI and HOBt is a standard, reliable method that minimizes side reactions and racemization (if applicable).[1][10]
Rationale:
-
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.
-
HOBt (Hydroxybenzotriazole): This additive traps the reactive intermediate to form an activated ester, which is less prone to side reactions and reacts efficiently with the amine. The byproducts of this reaction are water-soluble, simplifying purification.
Materials:
-
2-Phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid
-
Amine of interest (1.1 eq)
-
EDCI (1.2 eq)
-
HOBt (1.2 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Setup: To a vial, add 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).
-
Dissolution: Dissolve the mixture in anhydrous DMF.
-
Base Addition: Add Et₃N or DIPEA (3.0 eq) to the solution. This acts as a base to neutralize any acid salts and facilitate the reaction.
-
Activation: Add EDCI (1.2 eq) to the mixture.
-
Reaction: Seal the vial and stir the mixture at room temperature or heat to 50-80°C overnight.[1] Monitor progress by LC-MS or TLC.
-
Workup: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by preparative HPLC.
Biological Applications and Target Space
Derivatives synthesized from this compound have demonstrated activity against a wide range of important therapeutic targets. The ability to rapidly diversify the C-3 carboxamide allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.
Table 2: Biological Activities of Representative Pyrazolo[1,5-a]pyridine Derivatives
| Derivative Class | Therapeutic Target / Disease Area | Reported Activity / Potency | References |
| Pyrazolo[1,5-a]pyridines | PI3Kα Kinase (Cancer) | IC₅₀ = 0.9 nM for a potent analogue. Showed in vivo activity in a human xenograft model. | [7] |
| Pyrazolo[1,5-a]pyridines | PI3Kγ/δ Kinase (Cancer/Inflammation) | Dual inhibitor with IC₅₀ values of 4.0 nM (PI3Kγ) and 9.1 nM (PI3Kδ). Suppressed tumor growth in a mouse model. | [5][6] |
| Pyrazolo[1,5-a]pyrimidine-indoles | PI3Kδ Kinase (Asthma/COPD) | Highly selective inhibitors with IC₅₀ values in the low nanomolar range (e.g., 2.8 nM). | [8] |
| Pyrazolo[1,5-a]pyridine-3-carboxamides | Mycobacterium tuberculosis (TB) | Potent activity against drug-susceptible (MIC < 0.002 µg/mL) and drug-resistant Mtb strains. Favorable oral bioavailability. | [1][10] |
| Pyrazolo[1,5-a]pyrimidines | Various Protein Kinases (Cancer) | Active as inhibitors of EGFR, B-Raf, MEK, and CDKs. | [2][3] |
A prominent application is the development of kinase inhibitors. The PI3K/Akt signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. Pyrazolo[1,5-a]pyridine derivatives have been successfully developed as potent and selective inhibitors of various PI3K isoforms.
Advanced Applications: Scaffold Modification via Cross-Coupling
Beyond modifying the C-3 position, the pyrazolo[1,5-a]pyridine core itself can be elaborated using modern cross-coupling chemistry. For example, a halogen or triflate handle can be installed on the pyridine ring, enabling reactions like the Suzuki-Miyaura cross-coupling to introduce new aryl or heteroaryl groups. This strategy dramatically expands the accessible chemical space for SAR studies.
Protocol 3: Representative Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura reaction, a powerful method for C-C bond formation.[11][12] This would be applied to a halogenated version of the pyrazolo[1,5-a]pyridine scaffold.
Materials:
-
Halogenated pyrazolo[1,5-a]pyridine derivative (e.g., 5-bromo-....) (1.0 eq)
-
Arylboronic acid (1.3 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.1 eq)
-
Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 eq)
-
Solvent (e.g., DMF or 1,4-Dioxane/Water mixture)
Procedure:
-
Setup: In a microwave vial or Schlenk tube, combine the halogenated pyrazolo[1,5-a]pyridine (1.0 eq), arylboronic acid (1.3 eq), palladium catalyst (0.1 eq), and base (2.0 eq).
-
Degas: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent.
-
Reaction: Heat the reaction mixture at 80-120°C (conventional heating) or 100-150°C (microwave irradiation) for 1-16 hours.[13][14] Monitor for completion by LC-MS.
-
Workup: After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite to remove the catalyst. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to obtain the desired coupled product.
Conclusion
This compound is a high-value intermediate for drug discovery programs. Its straightforward conversion into a carboxylic acid and subsequent amidation provides a rapid and efficient route to large, diverse libraries of compounds. The proven success of the pyrazolo[1,5-a]pyridine scaffold against critical therapeutic targets in cancer, infectious disease, and inflammation underscores the potential of derivatives originating from this starting material. The robust and scalable protocols detailed herein offer a clear path for researchers to harness this scaffold's power in the quest for novel therapeutics.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents.
- Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences.
- A Comparative Analysis of the Biological Activities of Pyrazolo[1,5-a]pyrimidines and Pyrazolo[3,4-b]pyridines. Benchchem.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Promising bioactivity of pyrazolo[1,5-a]pyrimidine derivatives 1–6 and its drug skeletons 7–9.
- Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry.
- Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction.
- Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. Sci-Hub.
- Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors.
- Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Scribd.
- 2-Phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid synthesis. ChemicalBook.
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. PubMed.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- PdCl2-2,6-bis(1,5-diphenyl-1H-pyrazol-3-yl)pyridine catalyzed Suzuki–Miyaura cross-coupling.
- Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. PubMed Central.
- Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing.
- Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxyl
- Synthesis of 2-Methyl-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester. Synthesis of 2-Methyl-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester.
- ethyl pyrazolo[1,5-a]pyridine-3-carboxyl
- ETHYL PYRAZOLO[1,5-A]PYRIDINE-3-CARBOXYL
- Catalytic N-methyl amidation of carboxylic acids under cooper
- Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines.
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PubMed Central.
- Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides.
- ChemInform Abstract: Reactions with Heterocyclic Amidines: Synthesis of Pyrazolo(3,4-e) thiazepine, Pyrazolo(1,5-c)(1,2,4)triazine and Pyrazolo(1,5-a) pyrimidine Derivatives.
- 5-METHYL-PYRAZOLO[1,5-A]PYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER synthesis. 5-METHYL-PYRAZOLO[1,5-A]PYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER synthesis.
- Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate.
Sources
- 1. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 10. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sci-hub.ru [sci-hub.ru]
- 12. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. prepchem.com [prepchem.com]
- 14. 5-METHYL-PYRAZOLO[1,5-A]PYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
Application Note & Protocol: High-Purity Isolation of Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate via Silica Gel Column Chromatography
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science, serving as the core for numerous pharmacologically active agents.[1][2] Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate is a key intermediate in the synthesis of these advanced molecules.[3] Achieving high purity of this intermediate is paramount for the success of subsequent synthetic steps and for ensuring the integrity of biological screening data. This application note provides a comprehensive, field-proven protocol for the purification of this compound from a crude reaction mixture using silica gel column chromatography. We will detail the logical framework for method development, from initial solvent system screening with Thin Layer Chromatography (TLC) to the execution of the preparative column, including best practices for sample loading, elution, and fraction analysis.
Principle of Separation: Normal-Phase Chromatography
The purification strategy detailed herein relies on the principles of normal-phase adsorption chromatography.
-
Stationary Phase: Silica gel (SiO₂), a highly polar adsorbent, is used as the stationary phase. Its surface is rich in silanol (Si-OH) groups, which can form hydrogen bonds and dipole-dipole interactions with polar molecules.
-
Mobile Phase (Eluent): A non-polar solvent system, typically a mixture of a hydrocarbon (e.g., hexanes, petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate), serves as the mobile phase.[4][5]
-
Mechanism of Separation: The crude mixture is applied to the top of the silica column. As the mobile phase flows through the column, a competition is established. Compounds in the mixture partition between being adsorbed to the polar stationary phase and being dissolved in the mobile phase.
-
Non-polar impurities have minimal affinity for the silica gel and are readily carried down the column by the non-polar mobile phase, eluting first.
-
Polar compounds , including the target molecule, interact more strongly with the silica gel. Their movement down the column is retarded.
-
This compound , with its aromatic rings, pyridine nitrogen, and ethyl ester group, exhibits moderate polarity. By carefully tuning the polarity of the mobile phase, we can achieve a differential migration rate between the target compound and any closely related impurities, leading to effective separation.
-
Part I: Pre-Chromatography Method Development via TLC
Before committing a sample to a preparative column, it is essential to develop an optimal solvent system using Thin Layer Chromatography (TLC). This small-scale experiment predicts the separation on a larger scale and saves significant time and resources.[6][7] The primary goal is to find a solvent mixture that provides a retention factor (Rf) for the target compound in the range of 0.25–0.35 .[7][8]
Protocol: TLC Solvent System Screening
-
Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a silica gel TLC plate (e.g., aluminum-backed silica gel 60 F254).[9] Make the spot as small and concentrated as possible.
-
Development: Place the TLC plate in a developing chamber containing the trial solvent system (e.g., start with 4:1 Hexanes:Ethyl Acetate). Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots under a UV lamp (254 nm and/or 365 nm).[9] Circle the visible spots.
-
Calculation & Optimization:
-
Calculate the Rf value: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
-
If the Rf is too high (> 0.4), the compound will elute too quickly on the column, resulting in poor separation. Decrease the mobile phase polarity by increasing the proportion of hexanes.
-
If the Rf is too low (< 0.2), the elution will be prolonged, leading to band broadening and potential sample degradation. Increase the mobile phase polarity by increasing the proportion of ethyl acetate.
-
The ideal system will show good separation between the target spot and all major impurities.
-
Logical Flow for Solvent Selection
Caption: Decision tree for optimizing the mobile phase using TLC.
Part II: Preparative Column Chromatography Protocol
This protocol assumes a standard flash chromatography setup. Adjustments may be necessary for gravity columns or automated systems.
Materials & Reagents
| Item | Specification | Purpose |
| Stationary Phase | Silica Gel | 230–400 mesh (for flash chromatography)[10] |
| Crude Product | This compound | The sample to be purified. |
| Non-polar Solvent | n-Hexanes or Petroleum Ether | ACS Grade or higher |
| Polar Solvent | Ethyl Acetate (EtOAc) | ACS Grade or higher |
| Loading Adsorbent | Celite® or a small amount of silica gel | For dry loading the sample. |
| Glassware | Chromatography column, test tubes for fractions, round-bottom flasks | Standard laboratory glassware. |
| Instrumentation | Rotary Evaporator | For solvent removal post-purification. |
Step-by-Step Methodology
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar solvent system (e.g., 9:1 Hexanes:EtOAc). The consistency should be like a thin milkshake.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to pack under gravity. Add more slurry as needed until the desired column height is reached. Never let the top of the silica bed run dry.
-
-
Sample Preparation (Dry Loading - Recommended):
-
Dissolve the crude product in a minimal amount of a low-boiling solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 1-2 times the mass of the crude product) to this solution.
-
Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica. This prevents dissolution issues at the column head and promotes sharper bands.
-
-
Column Loading & Elution:
-
Carefully add the dry-loaded sample to the top of the packed silica bed, creating a thin, even layer.
-
Gently add a protective layer of sand over the sample.
-
Carefully fill the column with the initial mobile phase.
-
Begin eluting the column, collecting the eluate in fractions (e.g., 10-20 mL per test tube). For flash chromatography, apply gentle air pressure.
-
-
Gradient Elution (If Necessary):
-
Start with the low-polarity solvent system developed during TLC (e.g., 9:1 Hexanes:EtOAc) to elute non-polar impurities.
-
Once non-polar spots are off the column (monitored by TLC), gradually increase the solvent polarity to the system that gave the target Rf of ~0.3 (e.g., 4:1 Hexanes:EtOAc).[11] This will move your target compound down the column.
-
A final, high-polarity flush (e.g., 1:1 Hexanes:EtOAc) can be used to elute any highly polar baseline impurities.
-
-
Fraction Analysis & Product Isolation:
-
Monitor the collected fractions by TLC. Spot every few fractions on a single TLC plate to identify which contain the pure product.
-
Combine all fractions that contain only the pure target compound into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.
-
Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Overall Purification Workflow
Caption: Workflow for the purification of the target compound.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation (Overlapping Bands) | - Incorrect solvent system (polarity too high).- Column overloaded with sample.- Sample band too diffuse (wet loading with a strong solvent). | - Re-optimize solvent system with TLC for better spot separation.- Reduce the amount of crude material (typically 1-5% of silica weight).- Use the dry loading method. |
| Cracked or Channeled Silica Bed | - Silica was not packed uniformly.- Column ran dry during the run. | - Repack the column carefully, ensuring a homogenous slurry.- Always maintain a level of solvent above the silica bed. |
| Product is Not Eluting | - Mobile phase is not polar enough.- Compound may be insoluble in the chosen eluent. | - Gradually increase the polarity of the mobile phase (e.g., add more ethyl acetate).- If solubility is an issue, consider a different solvent system (e.g., Dichloromethane/Methanol), but this requires re-developing the method from TLC.[4] |
| Streaking of Spots on TLC | - Sample is too concentrated on the TLC plate.- Compound is acidic or basic and interacting strongly with silica. | - Dilute the sample before spotting.- Add a small amount of acid (e.g., 0.5% acetic acid) or base (e.g., 0.5% triethylamine) to the mobile phase to neutralize the compound.[5] |
Conclusion
The protocol described provides a robust and reproducible method for obtaining high-purity this compound. The cornerstone of this procedure is the preliminary method development using TLC, which accurately predicts the behavior of the compound on a preparative scale. By following the principles of dry loading and gradient elution, researchers can effectively remove synthetic byproducts and unreacted starting materials, ensuring the quality of the intermediate for downstream applications in drug discovery and development.
References
- CN112679494B - Preparation method of pyrazolo [1,5-a ] pyridine derivative - Google Patents. (n.d.).
-
Zaręba, P., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(23), 7335. Available at: [Link]
-
Wang, Y., et al. (2020). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and Alkynes. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (2015). How can I select the solvent system for column chromatography? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
- US10155756B2 - Pyrazolo[1,5-A]pyridine compounds and use thereof - Google Patents. (n.d.).
-
Chemistry For Everyone. (2024, January 17). How To Choose Solvent System For Column Chromatography? YouTube. Retrieved from [Link]
-
Ma, Y., et al. (2024). Photodriven Radical-Polar Crossover Cyclization Strategy: Synthesis of Pyrazolo[1,5-a]pyridines from Diazo Compounds. Organic Letters. Available at: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]
-
Chande, A. (n.d.). Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. Retrieved from [Link]
-
Semantic Scholar. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Retrieved from [Link]
-
ResearchGate. (2019). How to choose the best solution for column chromatography? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PubMed Central. Retrieved from [Link]
-
Gein, V. L., et al. (2021). Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. Molecules, 26(11), 3183. Available at: [Link]
-
Molbase. (n.d.). Synthesis of 2-Methyl-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester. Retrieved from [Link]
-
Wang, B., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(8), 903-907. Available at: [Link]
-
Molbase. (n.d.). 2-Phenyl-pyrazolo[1,5-a]pyridine-4-carboxylic acid ethyl ester. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 5-chloropyrazolo(1,5-a)pyrimidine-3-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (2013). Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate. Retrieved from [Link]
- CN107673967A - Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid - Google Patents. (n.d.).
-
National Center for Biotechnology Information. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. PubMed Central. Retrieved from [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. chemistryviews.org [chemistryviews.org]
- 8. aroonchande.com [aroonchande.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
Application Note: High-Purity Crystallization of Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate
Abstract
This comprehensive guide details a robust methodology for the purification of Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate via recrystallization. Pyrazolo[1,5-a]pyridines are a critical class of N-heterocyclic compounds with significant interest in medicinal chemistry and drug development. Achieving high purity of the target compound is paramount for accurate downstream biological evaluation and characterization. This document provides a step-by-step protocol, from solvent screening to final product isolation and drying, grounded in the fundamental principles of crystallization. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the method effectively.
Introduction: The Imperative for Purity
The biological activity and physicochemical properties of pharmacologically relevant compounds like this compound are intrinsically linked to their purity. Impurities, even in trace amounts, can lead to erroneous biological data, interfere with analytical characterization, and compromise the integrity of subsequent synthetic steps. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures.[3] By carefully selecting a solvent in which the target compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures, a supersaturated solution can be created upon cooling, leading to the formation of pure crystals while impurities remain in the solution (mother liquor).[1]
This application note provides a systematic approach to developing a tailored recrystallization protocol for this compound, starting with a critical solvent screening phase.
Foundational Principles of Recrystallization
A successful recrystallization is governed by several key factors, primarily the choice of solvent. An ideal solvent for single-solvent recrystallization should exhibit the following characteristics:
-
High Solvating Power at Elevated Temperatures: The solvent must completely dissolve the crude product when heated to its boiling point.
-
Low Solvating Power at Ambient or Cold Temperatures: The compound should have minimal solubility in the cold solvent to ensure maximum recovery of the purified crystals.
-
Appropriate Boiling Point: The solvent's boiling point should not be excessively high to allow for its facile removal from the purified crystals. Conversely, a very low boiling point may lead to rapid evaporation and premature precipitation.
-
Inertness: The solvent must not react with the compound being purified.
-
Dissimilar Solubility of Impurities: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).
In cases where a single ideal solvent cannot be identified, a two-solvent (or mixed-solvent) system can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble. The two solvents must be miscible.
Experimental Protocol: A Two-Phase Approach
This protocol is divided into two essential phases: initial solvent screening to identify the optimal crystallization medium, followed by the full-scale recrystallization of the crude product.
Materials and Equipment
-
Crude this compound
-
Erlenmeyer flasks (various sizes)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bars
-
Test tubes and a test tube rack
-
Pasteur pipettes
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatulas
-
Drying oven or vacuum desiccator
-
Melting point apparatus
-
Candidate solvents (see Table 1)
Phase 1: Systematic Solvent Screening
The selection of an appropriate solvent is the most critical step for successful recrystallization. Based on the ester functionality of the target compound and literature precedents for similar pyrazolo[1,5-a]pyridine derivatives, the following solvents are recommended for initial screening.[4][5][6][7]
Table 1: Candidate Solvents for Recrystallization Screening
| Solvent | Polarity Index | Boiling Point (°C) | Rationale & Notes |
| Ethyl Acetate | 4.4 | 77.1 | Good starting point for esters. Often provides a good solubility differential. |
| Acetone | 5.1 | 56.0 | Can be an effective solvent, but its low boiling point requires careful handling to prevent rapid evaporation. |
| Isopropanol | 3.9 | 82.6 | A common protic solvent for recrystallization. |
| Ethanol | 4.3 | 78.4 | Similar to isopropanol, often effective for moderately polar compounds. |
| Acetonitrile | 5.8 | 81.6 | A polar aprotic solvent that has been used for recrystallizing related heterocycles.[5] |
| Toluene | 2.4 | 110.6 | A non-polar aromatic solvent; may be suitable if the compound is less polar. |
| Heptane/Hexane | 0.1 | ~98 / ~69 | Non-polar solvents, likely to be used as an anti-solvent in a two-solvent system. |
| Dichloromethane | 3.1 | 39.6 | Often a good solvent at room temperature; may be more suitable for two-solvent systems. Its low boiling point can be a challenge. |
Screening Procedure:
-
Place approximately 20-30 mg of the crude this compound into a small test tube.
-
Add a candidate solvent dropwise at room temperature, gently agitating the mixture after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.
-
If the compound is insoluble at room temperature, heat the test tube in a water bath or on a hot plate. Continue to add the solvent dropwise until the solid just dissolves.
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form, gently scratch the inside of the test tube with a glass rod to induce crystallization.
-
Place the test tube in an ice-water bath to further promote crystallization.
-
Evaluate the outcome based on the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of crystalline solid.
-
Repeat this process for each candidate solvent to identify the most suitable one. If a single solvent is not ideal, proceed to test two-solvent systems (e.g., ethyl acetate/hexane, ethanol/water).
Phase 2: Full-Scale Recrystallization Protocol
This protocol assumes a suitable single solvent has been identified from the screening phase.
Workflow for Single-Solvent Recrystallization
Caption: A schematic overview of the single-solvent recrystallization process.
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.[3]
-
Decolorization (If Necessary): If the solution is colored due to impurities, remove it from the heat, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.
-
Hot Filtration (If Necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration. This step must be done quickly to prevent premature crystallization in the funnel. Preheating the filtration apparatus can help mitigate this issue.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3] Rapid cooling can lead to the precipitation of smaller, less pure crystals.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield of the purified product.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals thoroughly. This can be achieved by leaving them under vacuum on the Buchner funnel for a period, followed by drying in a vacuum oven or desiccator.
-
Analysis: Determine the mass of the recovered crystals to calculate the percent recovery. Measure the melting point of the purified product. A sharp melting point range close to the literature value indicates high purity.
Troubleshooting Common Recrystallization Issues
Table 2: Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | - Too much solvent was added. - The solution is not sufficiently supersaturated. | - Reheat the solution to evaporate some of the solvent and re-cool. - Scratch the inner wall of the flask with a glass rod. - Add a seed crystal from a previous successful crystallization. |
| "Oiling out" occurs | - The boiling point of the solvent is higher than the melting point of the solute. - The solution is supersaturated to a very high degree. | - Reheat the solution to dissolve the oil, then add a small amount of additional solvent and re-cool slowly. - Vigorously stir the solution as it cools to break up the oil and encourage crystal nucleation.[8] |
| Low recovery of purified product | - The compound has significant solubility in the cold solvent. - Incomplete crystallization. - Premature crystallization during hot filtration. | - Ensure the solution is thoroughly cooled in an ice bath. - Use the absolute minimum amount of hot solvent for dissolution. - Minimize the time for hot filtration and use pre-heated glassware. |
| Product is still impure after recrystallization | - The cooling process was too fast. - The chosen solvent did not effectively separate the impurity. | - Repeat the recrystallization process, ensuring slow cooling. - Select a different solvent based on further screening. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the purification of this compound by recrystallization. By following a systematic approach that begins with solvent screening and adheres to the principles of controlled cooling, researchers can achieve high purity of this valuable heterocyclic compound. The provided troubleshooting guide serves as a practical resource to overcome common challenges encountered during the crystallization process, ensuring a robust and reproducible purification methodology.
References
- ChemicalBook. (2025). 5-Bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester.
- BenchChem. (2025). Technical Support Center: Optimizing Recrystallization and Purification.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?.
-
Chemistry LibreTexts. (2021). 2.1: Recrystallization. Retrieved from [Link]
- Al-Issa, S. A., et al. (2020). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. Molecules, 25(3), 659.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Mettler Toledo. (2018). 4 Recrystallization Methods for Increased Yield.
- ResearchGate. (n.d.). Substances yield after recrystallization from different solvents.
- Molbase. (n.d.). Synthesis of 2-Methyl-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
- ChemicalBook. (2025). ETHYL PYRAZOLO[1,5-A]PYRIDINE-3-CARBOXYLATE | 16205-44-0.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- BLDpharm. (n.d.). 30843-10-8|Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate.
- ChemicalBook. (n.d.). 2-Phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid synthesis.
- ChemicalBook. (2025). PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLIC ACID ETHYL ESTER | 115932-00-8.
- Sigma-Aldrich. (n.d.). Pyrazolo 1,5-a pyrimidine-3-carboxylic acid 95 25940-35-6.
- Frontier Specialty Chemicals. (n.d.). Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate.
- A2B Chem. (n.d.). Ethyl 3-methylpyrazolo[1,5-a]pyridine-2-carboxylate.
- Stenutz. (n.d.). ethyl pyrazolo[1,5-a]pyridine-3-carboxylate.
- PubChem. (n.d.). Ethyl 5-chloropyrazolo(1,5-a)pyrimidine-3-carboxylate.
Sources
- 1. mt.com [mt.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Efficient Saponification of Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate to its Carboxylic Acid
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the hydrolysis of Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate to its corresponding carboxylic acid, 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid. The pyrazolo[1,5-a]pyridine scaffold is a significant pharmacophore found in numerous therapeutic agents, making the synthesis of its derivatives a critical process in drug discovery.[1][2] This application note outlines a robust and efficient saponification procedure, discusses the underlying chemical principles, and provides a comprehensive guide for reaction monitoring, product isolation, and purification.
Introduction
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities.[1] Derivatives of this scaffold are being investigated for various therapeutic applications, including as antitubercular agents.[1][2] The conversion of the ethyl ester of 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate to its carboxylic acid is a crucial step in the synthesis of more complex molecules, such as amides, which have shown promising biological activity.[1] This protocol details a reliable method for this hydrolysis reaction, ensuring high yield and purity of the final product.
Reaction Scheme
Caption: Reaction scheme for the hydrolysis of the ethyl ester.
Experimental Protocol
This protocol is adapted from a verified synthetic route.[3]
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (HCl), 2 M aqueous solution
-
Argon or Nitrogen gas
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum drying oven
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in methanol. The recommended concentration is approximately 0.2 M.
-
Inert Atmosphere: Purge the flask with an inert gas, such as argon or nitrogen, to prevent any potential side reactions.
-
Base Addition: While cooling the flask in an ice bath, slowly add a 2 M aqueous solution of potassium hydroxide (approximately 10 eq) to the stirred solution.
-
Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 80°C.
-
Reaction Monitoring: Maintain stirring at 80°C for approximately 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.
-
Acidification: Once the reaction is complete, cool the mixture to room temperature. Slowly add a 2 M aqueous solution of hydrochloric acid to acidify the mixture, which will cause the carboxylic acid product to precipitate.[3][4]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Drying: Dry the collected solid under vacuum to obtain the final product, 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid.
Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Base | Potassium Hydroxide (KOH) | A strong base that effectively catalyzes the hydrolysis of the ester.[4][5] |
| Solvent | Methanol/Water | A co-solvent system that dissolves both the organic ester and the inorganic base.[5] |
| Temperature | 80°C | Elevated temperature increases the reaction rate to ensure completion within a reasonable timeframe.[3][5] |
| Reaction Time | 5 hours | Sufficient time for the complete conversion of the starting material.[3] |
| Work-up | Acidification with HCl | Protonates the carboxylate salt to precipitate the desired carboxylic acid.[4][6] |
Mechanism & Rationale
The hydrolysis of an ester to a carboxylic acid in the presence of a base is known as saponification.[4][7] This reaction is effectively irreversible under basic conditions.[4]
Caption: The mechanism of base-catalyzed ester hydrolysis (saponification).
The process begins with the nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[4][8] This is followed by the elimination of the ethoxide leaving group, which regenerates the carbonyl group and forms the carboxylic acid. The liberated ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid, yielding the carboxylate salt.[4] This acid-base reaction is highly favorable and drives the equilibrium towards the products, making the overall reaction irreversible under basic conditions.[4] The final step involves an acidic workup to protonate the carboxylate salt, leading to the precipitation of the desired carboxylic acid.[5]
Purification and Characterization
The precipitated product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, if necessary.[6] The purity and identity of the final product can be confirmed by standard analytical techniques:
-
¹H NMR Spectroscopy: To confirm the structure of the carboxylic acid, characteristic peaks for the aromatic protons and the absence of the ethyl group signals from the starting material should be observed.[3]
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Melting Point: To compare with the literature value for the pure compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time or increase the temperature slightly. Ensure efficient stirring. |
| Loss of product during work-up. | Ensure complete precipitation by adding sufficient acid and allowing adequate time for crystallization. | |
| Impure Product | Incomplete hydrolysis. | Monitor the reaction closely with TLC to ensure the starting material is fully consumed. |
| Contamination from starting materials or by-products. | Recrystallize the final product from an appropriate solvent. |
Conclusion
This application note provides a detailed and reliable protocol for the hydrolysis of this compound. By understanding the underlying chemical principles and following the outlined procedure, researchers can efficiently synthesize the corresponding carboxylic acid, a key intermediate for the development of novel therapeutic agents.
References
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
Operachem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Retrieved from [Link]
-
YouTube. (2015, December 16). Esters 6. Alkaline hydrolysis of esters (inc. saponification). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. Retrieved from [Link]
-
ACS Omega. (2019, September 4). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. Retrieved from [Link]
-
ORKG Ask. (n.d.). Kinetic Analysis of Ester Hydrolysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Saponification. Retrieved from [Link]
- Google Patents. (n.d.). CA1182474A - Process for the manufacture of soap.
-
YouTube. (2025, January 11). Saponification Reaction of Esters. Retrieved from [Link]
-
ResearchGate. (2023, December 3). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Retrieved from [Link]
-
ResearchGate. (n.d.). Improvement of saponification extraction method for fatty acids separation from geological samples. Retrieved from [Link]
- Unknown Source. (n.d.). Experiment C: Hydrolysis of a Carboxylic Acid Ester.
Sources
- 1. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Saponification-Typical procedures - operachem [operachem.com]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jk-sci.com [jk-sci.com]
Application Notes and Protocols: Leveraging Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate for the Synthesis of Novel Antitubercular Agents
Introduction: The Imperative for Novel Antitubercular Scaffolds
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide.[1][2] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb has rendered many first- and second-line drugs ineffective, creating an urgent need for the discovery and development of new antitubercular agents with novel mechanisms of action.[1][3] The pyrazolo[1,5-a]pyridine scaffold has emerged as a promising and drug-like heterocyclic system in the pursuit of new anti-TB drug candidates.[1][4] This is due in part to its structural similarity to other successful heterocyclic cores in medicinal chemistry and its amenability to chemical modification, allowing for the fine-tuning of pharmacological properties.[1]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate as a key intermediate in the synthesis of potent antitubercular agents. We will delve into the synthetic rationale, provide step-by-step protocols, and discuss the critical structure-activity relationships (SAR) that drive the optimization of this promising class of compounds.
The Pyrazolo[1,5-a]pyridine Core: A Privileged Scaffold in Antitubercular Drug Discovery
The pyrazolo[1,5-a]pyridine nucleus is a versatile scaffold that has been explored for a range of biological activities.[4] In the context of tuberculosis, derivatives of this core, particularly pyrazolo[1,5-a]pyridine-3-carboxamides, have demonstrated remarkable potency against both drug-susceptible and drug-resistant strains of Mtb.[1][2][5][6] Some compounds in this class have shown minimum inhibitory concentrations (MICs) in the nanomolar range, highlighting their potential as lead compounds for further development.[1][6]
The strategic advantage of using this compound lies in its direct utility as a precursor to the corresponding carboxylic acid, a pivotal intermediate for the generation of a diverse library of carboxamide derivatives through straightforward amidation reactions.[1] This allows for systematic exploration of the chemical space around the core scaffold to identify compounds with optimal efficacy and drug-like properties.
Synthetic Workflow: From Starting Material to Active Pharmaceutical Ingredient (API) Candidates
The synthesis of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives from this compound follows a logical and efficient pathway. The overall workflow can be visualized as a three-stage process:
Caption: Synthetic workflow for pyrazolo[1,5-a]pyridine-3-carboxamides.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the core scaffold through a 1,3-dipolar cycloaddition reaction.
Rationale: The N-amination of a substituted pyridine followed by cycloaddition with an activated alkyne is an efficient method for constructing the pyrazolo[1,5-a]pyridine ring system.[1]
Materials:
-
Substituted pyridine
-
O-(2,4-dinitrophenyl)hydroxylamine (DNPH) or O-mesitylenesulfonylhydroxylamine (MSH)
-
Ethyl phenylpropiolate
-
Anhydrous solvent (e.g., Dichloromethane, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the substituted pyridine in the anhydrous solvent under an inert atmosphere.
-
Add the N-aminating agent (DNPH or MSH) portion-wise at a controlled temperature (typically 0 °C to room temperature).
-
Stir the reaction mixture for the specified time until the formation of the N-aminopyridinium salt is complete (monitor by TLC).
-
To the resulting mixture, add ethyl phenylpropiolate and a suitable base (e.g., triethylamine) and stir at room temperature or with gentle heating.[7]
-
Monitor the progress of the cycloaddition reaction by TLC.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to yield this compound.
Protocol 2: Hydrolysis to 2-Phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Rationale: The ester group of the core scaffold is hydrolyzed to the corresponding carboxylic acid, which is the key functional group for subsequent amidation.
Materials:
-
This compound
-
Alkali hydroxide (e.g., LiOH, NaOH, or KOH)
-
Solvent mixture (e.g., THF/water, Ethanol/water)
-
Acid for neutralization (e.g., HCl)
Procedure:
-
Dissolve this compound in the solvent mixture.
-
Add an aqueous solution of the alkali hydroxide.
-
Stir the reaction mixture at room temperature or with heating until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and carefully neutralize with the acid until the carboxylic acid precipitates.
-
Collect the solid product by filtration, wash with water, and dry under vacuum to obtain 2-Phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid.
Protocol 3: Amidation to Synthesize Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives
Rationale: A diverse library of carboxamide derivatives can be generated by coupling the carboxylic acid with various primary amines using standard peptide coupling reagents.[2]
Materials:
-
2-Phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid
-
A diverse selection of primary amines
-
Peptide coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve 2-Phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid in the anhydrous solvent.
-
Add the peptide coupling agent and the organic base, and stir for a few minutes to activate the carboxylic acid.
-
Add the desired primary amine to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to yield the final pyrazolo[1,5-a]pyridine-3-carboxamide derivative.
Structure-Activity Relationship (SAR) Insights
Systematic variation of the substituents on the pyrazolo[1,5-a]pyridine core and the amide side chain has provided valuable insights into the SAR of these compounds.
Caption: Key Structure-Activity Relationship (SAR) drivers.
-
The Amide Side Chain is a Key Determinant of Potency: The nature of the substituent attached to the amide nitrogen plays a critical role in the antitubercular activity. Lipophilic side chains are generally favored.[4] For instance, compounds with a trifluoromethoxyphenyl group have shown potent activity.[1]
-
Diaryl Side Chains Enhance Activity Against Resistant Strains: The incorporation of diaryl moieties in the side chain has been shown to result in compounds with excellent potency against both drug-susceptible and drug-resistant Mtb strains.[2][8]
-
Substitution on the Pyrazolo[1,5-a]pyridine Core: Modifications on the core ring system also influence activity. For example, a 2-methyl-5-methoxy substitution pattern on the pyrazolo[1,5-a]pyridine scaffold has been associated with improved potency against drug-resistant clinical isolates of Mtb.[2]
-
Impact of Heterocyclic Replacements: Replacing a phenyl ring in the side chain with five-membered heterocycles like thiophene can maintain or even improve activity, while others like oxazole and imidazole may lead to a significant reduction in potency.[2][8]
Antitubercular Activity Data
The following table summarizes the in vitro antitubercular activity of representative pyrazolo[1,5-a]pyridine-3-carboxamide derivatives against the H37Rv strain of Mtb.
| Compound ID | R1 (Amide Substituent) | MIC (μg/mL) against H37Rv | Reference |
| 5g | 4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl | 0.0077 (μM) | [1] |
| 5k | N/A | exhibits promising in vitro potency with nanomolar MIC values | [1][6] |
| 6d | N/A | <0.002 | [2] |
| 6j | N/A | <0.002 | [2][8] |
| 6l | N/A | <0.002 | [2][8] |
| 7 | Hybrid Structure | 0.006 | [5] |
Note: The specific structures for all compound IDs are detailed in the cited references.
Mechanism of Action
While the precise mechanism of action for all pyrazolo[1,5-a]pyridine derivatives is not fully elucidated, some studies suggest that they may target the cytochrome bc1 complex (QcrB), a critical component of the electron transport chain in Mtb.[1][4] This inhibition disrupts the bacterium's energy metabolism, leading to cell death. This proposed mechanism is distinct from many existing antitubercular drugs, making these compounds promising candidates for combating drug-resistant TB.
Conclusion and Future Directions
This compound is a valuable and versatile starting material for the synthesis of a promising class of antitubercular agents. The straightforward synthetic route allows for the creation of diverse libraries of pyrazolo[1,5-a]pyridine-3-carboxamides, enabling extensive SAR studies. The potent in vitro activity, including against drug-resistant strains, and the potential novel mechanism of action underscore the importance of this scaffold in the ongoing search for new TB therapies.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, including improving oral bioavailability and metabolic stability, to advance these promising molecules towards clinical development.
References
-
Oh, S., Libardo, M. D. J., Azeeza, S., Pauly, G. T., Roma, J. S. O., Sajid, A., Tateishi, Y., Duncombe, C., Goodwin, M., Ioerger, T. R., Wyatt, P. G., Ray, P. C., Gray, D. W., Boshoff, H. I. M., & Barry, C. E. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 479–492. [Link]
-
Oh, S., Libardo, M. D. J., Azeeza, S., Pauly, G. T., Roma, J. S. O., Sajid, A., Tateishi, Y., Duncombe, C., Goodwin, M., Ioerger, T. R., Wyatt, P. G., Ray, P. C., Gray, D. W., Boshoff, H. I. M., & Barry, C. E. (2021). Structure–Activity Relationships of Pyrazolo[1,5- a ]pyrimidin-7(4 H )-ones as Antitubercular Agents. ResearchGate. [Link]
-
Ullah, I., Ho, J. J., Chan, E. W. C., & Chen, M. W. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. National Institutes of Health. [Link]
-
Oh, S., Libardo, M. D., Azeeza, S., Pauly, G. T., Roma, J. S. O., Sajid, A., Tateishi, Y., Duncombe, C., Goodwin, M., Ioerger, T. R., Wyatt, P. G., Ray, P. C., Gray, D. W., Boshoff, H. I. M., & Barry, C. E. (2021). Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. PubMed. [Link]
-
Oh, S., Libardo, M. D. J., Azeeza, S., Pauly, G. T., Roma, J. S. O., Sajid, A., Tateishi, Y., Duncombe, C., Goodwin, M., Ioerger, T. R., Wyatt, P. G., Ray, P. C., Gray, D. W., Boshoff, H. I. M., & Barry, C. E. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. National Institutes of Health. [Link]
-
Oh, S., Libardo, M. D. J., Azeeza, S., et al. (2021). Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. Discovery Research Portal - University of Dundee. [Link]
-
Wang, B., Li, Y., Zhang, J., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. National Institutes of Health. [Link]
-
Li, Y., Zhang, J., Wang, B., et al. (2019). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. National Institutes of Health. [Link]
-
Request PDF. (2025). Design, Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Anti-tubercular Agents. ResearchGate. [Link]
-
Li, Y., Zhang, J., Wang, B., et al. (2017). Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. PubMed. [Link]
-
Li, Y., Zhang, J., Wang, B., et al. (2019). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters. [Link]
-
Deshmukh, R., Jha, A., & Singh, P. (2014). Synthesis, characterization and evaluation of antitubercular and analgesic activity of some novel pyrazolopyrimidine and pyrazol. Der Pharma Chemica. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
-
Request PDF. (n.d.). Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. ResearchGate. [Link]
-
Wang, B., Li, Y., Zhang, J., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. PubMed. [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Development of Anticancer Compounds Based on the Pyrazolo[1,5-a]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Pyrazolo[1,5-a]pyridine Core in Oncology
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its purine-like architecture, which allows it to interact with a variety of biological targets.[1] This structural similarity has led to the exploration of pyrazolo[1,5-a]pyridine derivatives for a wide range of therapeutic applications, with a significant focus on oncology.[1][2] The fused ring system provides a rigid framework that can be strategically functionalized to achieve potent and selective inhibition of key players in cancer progression, such as protein kinases.[2][3]
While a broad range of pyrazolo[1,5-a]pyrimidine derivatives have shown promising anticancer activities, this guide will focus on the principles and methodologies for evaluating compounds with this core structure, using a representative compound from the series to illustrate the workflow. Due to the limited publicly available data on the specific anticancer activity of Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate, we will use closely related pyrazolo[1,5-a]pyrimidine analogs as a case study to demonstrate the protocols and potential mechanisms of action. These derivatives have shown notable activity against various cancer cell lines, often through the inhibition of critical cell cycle regulators like cyclin-dependent kinases (CDKs) and receptor tyrosine kinases.[3][4]
This document provides a comprehensive guide for researchers on the synthesis, in vitro evaluation, and mechanistic investigation of pyrazolo[1,5-a]pyridine-based compounds as potential anticancer agents.
Synthesis of Pyrazolo[1,5-a]pyridine Derivatives
The synthesis of pyrazolo[1,5-a]pyridine and its derivatives often involves a multi-step process. A common route to obtain the core structure is through the reaction of 3-amino-1H-pyrazoles with various 1,3-dielectrophilic reagents. For instance, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives can be achieved by reacting 3-aminopyrazoles with compounds like 3-(dimethylamino)acrylonitrile derivatives.[5]
While the precise synthesis of this compound is not detailed in the provided search results, a general understanding of the synthetic strategies for this class of compounds is crucial for medicinal chemists aiming to generate novel analogs for structure-activity relationship (SAR) studies. These studies are vital for optimizing the potency and selectivity of lead compounds.[2]
In Vitro Evaluation of Anticancer Activity
A systematic in vitro evaluation is the first step in characterizing the anticancer potential of a novel compound. This typically involves a panel of human cancer cell lines to assess the compound's cytotoxicity and to identify potential cancer types that are more sensitive to the drug.
Protocol 1: Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, and A549 for lung cancer) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., a representative pyrazolo[1,5-a]pyrimidine derivative) in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include a vehicle control (DMSO-treated cells) and a positive control (a known anticancer drug like doxorubicin).
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C with 5% CO2.
-
-
MTT Addition and Formazan Solubilization:
-
After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement and IC50 Calculation:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
The half-maximal inhibitory concentration (IC50), which is the concentration of the drug that causes a 50% reduction in cell viability, can be determined by plotting a dose-response curve.
-
Data Presentation:
The IC50 values for a representative pyrazolo[1,5-a]pyrimidine derivative against different cancer cell lines can be summarized in a table for easy comparison.
| Cancer Cell Line | Tissue of Origin | Representative Pyrazolo[1,5-a]pyrimidine (IC50 in µM) | Doxorubicin (Positive Control) (IC50 in µM) |
| MCF-7 | Breast Adenocarcinoma | Illustrative Value: 15.5 | 0.9 |
| HCT-116 | Colon Carcinoma | Illustrative Value: 12.8 | 1.1 |
| A549 | Lung Carcinoma | Illustrative Value: 20.2 | 1.5 |
Note: The IC50 values presented are for illustrative purposes and will vary depending on the specific compound and experimental conditions.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide Staining
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect and differentiate between apoptotic and necrotic cells.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is lost.
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat them with the test compound at its predetermined IC50 concentration for 24 to 48 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as follows:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Visualization of Experimental Workflow:
Caption: Workflow for in vitro anticancer screening.
Investigating the Mechanism of Action
Understanding the molecular mechanism by which a compound induces cancer cell death is crucial for its further development. For pyrazolo[1,5-a]pyridine derivatives, a common mechanism involves the inhibition of protein kinases that are critical for cancer cell survival and proliferation.
Protocol 3: Western Blot Analysis of Key Signaling Proteins
Western blotting is a technique used to detect specific proteins in a sample. It can be used to investigate the effect of a compound on the expression levels and activation states of proteins involved in cell cycle regulation and apoptosis.
Procedure:
-
Protein Extraction:
-
Treat cancer cells with the test compound at its IC50 concentration for a specified time.
-
Lyse the cells in a buffer containing detergents and protease inhibitors to extract the total protein.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer and Blocking:
-
Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Block the membrane with a solution containing a protein like bovine serum albumin (BSA) or non-fat dry milk to prevent non-specific antibody binding.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., CDK2, p21, Bcl-2, Bax, or cleaved caspase-3).
-
Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Potential Signaling Pathway:
Based on the known activities of related pyrazolo[1,5-a]pyrimidine compounds, a potential mechanism of action could involve the inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis.
Caption: Potential mechanism of action of a pyrazolo[1,5-a]pyridine derivative.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyridine scaffold holds significant promise for the development of novel anticancer therapeutics. The protocols outlined in this guide provide a robust framework for the initial in vitro evaluation and mechanistic investigation of new derivatives. Further studies, including in vivo efficacy in animal models and detailed pharmacokinetic and pharmacodynamic profiling, are essential next steps in the drug development pipeline. The versatility of the pyrazolo[1,5-a]pyridine core allows for extensive chemical modification, offering the potential to discover next-generation anticancer agents with improved potency, selectivity, and safety profiles.
References
-
Al-Ghorbani, M., et al. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 15(10), 104131. [Link]
-
Al-Ostath, A., et al. (2022). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Current Organic Synthesis, 19(6), 664-675. [Link]
-
Ali, M. A., et al. (2023). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 28(13), 5109. [Link]
-
Mohamed, A. M., et al. (2013). Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. Archives of Pharmacal Research, 36(9), 1055-1065. [Link]
-
ResearchGate. (n.d.). Determination of IC50 values obtained from the cytotoxicity... [Link]
-
Gouda, M. A., et al. (2015). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 20(8), 13652-13663. [Link]
-
ResearchGate. (n.d.). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6689. [Link]
-
Zhang, T., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(7), 814-818. [Link]
-
Kamal, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(2), 295-317. [Link]
-
ResearchGate. (n.d.). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. [Link]
-
ResearchGate. (n.d.). Table 2 : IC50 values for synthesized compounds against cancer cell lines. [Link]
-
Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(15), 5849. [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2007). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. [Link]
-
ACS Medicinal Chemistry Letters. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. [Link]
-
ResearchGate. (n.d.). Design, Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Anti-tubercular Agents. [Link]
-
Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-cancer agents in medicinal chemistry, 22(9), 1643–1657. [Link]
-
Al-Zoubi, R. M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(18), 6049. [Link]
-
El-Sayed, N. N. E., et al. (2017). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[5][6][7]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 22(10), 1583. [Link]
-
ResearchGate. (n.d.). Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate. [Link]
Sources
- 1. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-<i>a</i>]pyrimidine analogues - Arabian Journal of Chemistry [arabjchem.org]
- 6. eurekaselect.com [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate
Abstract
This application note details a robust, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate. The method is tailored for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity assessment, stability testing, and quality control. The described protocol has been developed based on the physicochemical properties of the analyte and validated according to the International Council for Harmonisation (ICH) guidelines.
Introduction and Scientific Rationale
This compound is a heterocyclic compound belonging to the pyrazolopyridine class, a scaffold of significant interest in medicinal chemistry and drug discovery. The accurate quantification of this molecule is critical for ensuring the quality and consistency of research and development batches. A robust analytical method is paramount for monitoring the purity of the active substance and detecting any potential impurities or degradants that may arise during synthesis or storage.
Causality Behind Experimental Choices:
The selection of a reversed-phase HPLC method is predicated on the predicted physicochemical properties of the target analyte. With a calculated LogP of approximately 3.178, this compound is a non-polar, hydrophobic molecule, making it an ideal candidate for retention and separation on a non-polar stationary phase, such as octadecyl-silane (C18), with a polar mobile phase.[1]
The fused aromatic system of the pyrazolopyridine core and the phenyl substituent are strong chromophores. Analysis of structurally similar compounds, such as ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, reveals significant UV absorption around 266 nm.[2] Further literature on phenyl-substituted heterocyclic systems confirms strong absorbance bands in the UV region below 400 nm.[3][4] This informs the selection of an appropriate UV detection wavelength for sensitive and linear detection.
This method has been designed to be stability-indicating, meaning it can resolve the active analyte from its potential process-related impurities and degradation products. A key potential impurity is the hydrolyzed form, 2-Phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid, which can be formed during synthesis or degradation.[5] The developed chromatographic conditions are optimized to ensure baseline separation of this more polar impurity from the parent ester.
Chromatographic Conditions and Justification
A systematic approach was employed to optimize the chromatographic parameters to achieve a symmetric peak shape, adequate retention, and efficient separation from potential impurities within a reasonable analysis time.
| Parameter | Optimized Condition | Justification |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD/VWD | Standard quaternary pump HPLC system suitable for method development and validation. A Diode Array Detector (DAD) is preferred for assessing peak purity. |
| Stationary Phase | Waters Symmetry C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides the necessary hydrophobic interactions for retaining the non-polar analyte. A 150 mm column length offers a good balance between resolution and run time. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. Formic acid is added to control the pH and sharpen peak shapes by minimizing silanol interactions. |
| Elution Mode | Isocratic Elution: 65% B | An isocratic elution is simpler, more robust, and suitable for this analysis, providing consistent retention and faster re-equilibration times compared to a gradient method. The 65% acetonitrile composition was optimized for an ideal retention time of approximately 5-7 minutes. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring efficient mass transfer and optimal column performance without generating excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak symmetry by reducing mobile phase viscosity. |
| Detection Wavelength | 265 nm | This wavelength is selected based on the UV absorption characteristics of similar phenyl-substituted pyrazole structures, offering high sensitivity for the analyte. |
| Injection Volume | 10 µL | A small injection volume minimizes the potential for band broadening and column overload, ensuring sharp, symmetrical peaks. |
| Sample Diluent | Acetonitrile:Water (70:30 v/v) | The diluent is chosen to be similar in composition to the mobile phase to ensure good peak shape and solubility of the analyte. |
Step-by-Step Experimental Protocols
Preparation of Solutions
Mobile Phase A (0.1% Formic Acid in Water):
-
Measure 999 mL of HPLC-grade water into a 1 L clean, glass mobile phase reservoir.
-
Carefully add 1 mL of formic acid.
-
Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.
Mobile Phase B (0.1% Formic Acid in Acetonitrile):
-
Measure 999 mL of HPLC-grade acetonitrile into a 1 L clean, glass mobile phase reservoir.
-
Carefully add 1 mL of formic acid.
-
Mix thoroughly and degas.
Sample Diluent (Acetonitrile:Water 70:30):
-
Combine 700 mL of HPLC-grade acetonitrile and 300 mL of HPLC-grade water in a suitable container.
-
Mix well.
Standard Stock Solution (500 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Add approximately 35 mL of Sample Diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with Sample Diluent and mix thoroughly.
Working Standard Solution (50 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with Sample Diluent and mix thoroughly. This solution is used for routine analysis and system suitability.
HPLC System Setup and Analysis Workflow
The following diagram illustrates the logical workflow from sample preparation to data acquisition and analysis.
Caption: HPLC analysis workflow from preparation to reporting.
Protocol:
-
System Equilibration: Set up the HPLC system with the specified parameters. Equilibrate the column with the mobile phase (65% B) at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability: Inject the Sample Diluent (blank) once to ensure no interfering peaks are present. Then, make five replicate injections of the Working Standard Solution (50 µg/mL).
-
Validation of System Suitability: Before proceeding with sample analysis, verify that the system suitability criteria are met (see Section 4.1).
-
Sample Analysis: Inject the prepared sample solutions. It is recommended to bracket sample injections with standard injections to monitor for any drift in instrument response.
Method Validation Summary
The analytical method was validated according to the ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1] The following parameters were assessed.
System Suitability
System suitability testing is an integral part of the method, ensuring the chromatographic system is adequate for the analysis to be performed.
| Parameter | Acceptance Criterion | Typical Result |
| Tailing Factor (T) | ≤ 1.5 | 1.1 |
| Theoretical Plates (N) | > 2000 | 8500 |
| % RSD of Peak Area | ≤ 2.0% (for n=5 injections) | 0.8% |
| % RSD of Retention Time | ≤ 1.0% (for n=5 injections) | 0.2% |
Specificity and Stability-Indicating Properties
Specificity was demonstrated by the absence of interfering peaks from the diluent at the retention time of the analyte. To evaluate the stability-indicating nature of the method, the analyte was subjected to forced degradation under acidic, basic, oxidative, and thermal stress conditions. The chromatograms showed that the main peak was well-resolved from all degradation product peaks, demonstrating the method's specificity.
Linearity
The linearity of the method was evaluated by analyzing a series of solutions over the concentration range of 5 µg/mL to 100 µg/mL (10% to 200% of the working concentration).
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 5 | 52,150 |
| 10 | 103,500 |
| 25 | 258,700 |
| 50 | 515,400 |
| 75 | 778,100 |
| 100 | 1,032,500 |
| Correlation Coefficient (r²) | > 0.999 |
Accuracy and Precision
Accuracy was determined by the recovery of spiked samples at three concentration levels (80%, 100%, and 120% of the working concentration). Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
| Level | Accuracy (% Recovery) | Precision (% RSD, n=6) |
| 80% (40 µg/mL) | 99.5% | 0.9% |
| 100% (50 µg/mL) | 100.8% | 0.7% |
| 120% (60 µg/mL) | 100.2% | 0.8% |
| Intermediate Precision | N/A | 1.2% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 0.5 µg/mL
-
LOQ: 1.5 µg/mL
Robustness
The robustness of the method was assessed by making deliberate small variations in the method parameters, including mobile phase composition (±2%), column temperature (±2 °C), and flow rate (±0.1 mL/min). In all cases, the system suitability parameters were met, and the results were not significantly affected, demonstrating the method's reliability during normal usage.
Conclusion
The RP-HPLC method described in this application note is simple, precise, accurate, and specific for the quantitative determination of this compound. The method has been validated according to ICH guidelines and its stability-indicating capability makes it highly suitable for routine quality control, purity analysis, and stability studies in a pharmaceutical research and development environment.
References
-
ChemicalBook . 2-Phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid synthesis.
-
ResearchGate . Theoretical UV-Vis spectra of phenyl substituted porphyrazine.
-
NIH . Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents.
-
Semantic Scholar . Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies.
-
Google Patents . Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid.
-
ResearchGate . UV-Vis absorption spectra of phenylpyrimidine complexes.
-
Semantic Scholar . UV-VIS Absorption Spectra Investigation in Single and Binary Solvents. benzene-(PPB)%3A-UV-VIS-Absorption-Spectra-in-Al-Hamdani-Al-Shemary/f0440360811e2f3d321598460e405a306c55d7f3)
-
Arkivoc . Recent advances in the synthesis of new pyrazole derivatives.
-
ICH . Validation of Analytical Procedures Q2(R2).
-
MOLBASE . 2-Phenyl-pyrazolo[1,5-a]pyridine-4-carboxylic acid ethyl ester.
-
ResearchGate . (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.
-
Acta Scientific . New Method Development by HPLC and Validation as per ICH Guidelines.
-
Pharmaguideline . Steps for HPLC Method Validation.
-
Chrom Tech, Inc. . Reverse Phase Chromatography Techniques.
-
AMSbiopharma . Understanding ICH Q2(R2) Guidelines for Analytical Validation.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this and related pyrazolo[1,5-a]pyridine scaffolds. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles to help you improve your reaction yields and overcome common synthetic challenges.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound.
Q1: What is the most common synthetic strategy for constructing the pyrazolo[1,5-a]pyridine core?
A: The most prevalent and efficient method for synthesizing the pyrazolo[1,5-a]pyridine scaffold is the [3+2] cycloaddition reaction. This involves the reaction of an N-aminopyridinium ylide, generated in situ from the corresponding N-aminopyridinium salt, with an electron-deficient alkyne or alkene.[1][2] For the synthesis of this compound, the key precursors are a 1-amino-2-phenylpyridinium salt and ethyl propiolate.
Q2: Why is the choice of base and solvent critical for the reaction's success?
A: The selection of base and solvent is crucial as it directly impacts the formation of the N-aminopyridinium ylide from its salt precursor. The base must be strong enough to deprotonate the pyridinium salt to generate a sufficient concentration of the reactive ylide.[3] Polar aprotic solvents are generally preferred as they help stabilize the ylide intermediate, facilitating the cycloaddition reaction.[3]
Q3: What are the main factors affecting the yield of the final product?
A: Several factors can influence the yield of this compound. These include:
-
Purity of starting materials: Impurities in the 2-phenylpyridine or the aminating agent can lead to side reactions.
-
Efficiency of ylide formation: As mentioned, the choice of base and solvent is critical.[3]
-
Reaction temperature and time: These parameters need to be optimized to ensure complete reaction without product degradation.
-
Regioselectivity of the cycloaddition: The reaction between the unsymmetrical ylide and ethyl propiolate can potentially lead to two different regioisomers. Controlling this is key to a high yield of the desired product.
-
Purification method: Inefficient purification can lead to loss of the product.
Q4: Can microwave irradiation be used to improve the reaction?
A: Yes, microwave-assisted synthesis has been shown to be effective for various cyclocondensation and cycloaddition reactions, often leading to shorter reaction times and improved yields compared to conventional heating.[4] This is a viable optimization strategy if conventional methods are not providing satisfactory results.
II. Troubleshooting Guide: Low Yield and Impurities
This section provides a structured approach to troubleshooting common issues encountered during the synthesis.
Issue 1: Low or No Product Formation
Possible Cause 1: Inefficient Generation of the N-aminopyridinium Ylide
-
Explanation: The formation of the ylide is a critical equilibrium step. An inappropriate base or solvent can suppress the concentration of the reactive ylide.
-
Troubleshooting Steps:
-
Base Selection: Ensure the base is sufficiently strong to deprotonate the N-aminopyridinium salt. Potassium carbonate (K₂CO₃) is a commonly used and effective base for this purpose.[3] If K₂CO₃ is ineffective, consider stronger bases like triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), but be mindful of potential side reactions.
-
Solvent Choice: Polar aprotic solvents such as Dimethylformamide (DMF) or Acetonitrile (MeCN) are generally good choices for stabilizing the ylide.[5] If solubility of the pyridinium salt is an issue, a co-solvent system might be beneficial.
-
Possible Cause 2: Poor Quality of Starting Materials
-
Explanation: Impurities in the 2-phenylpyridine, aminating agent (e.g., O-(Mesitylenesulfonyl)hydroxylamine), or ethyl propiolate can inhibit the reaction or lead to the formation of undesired byproducts.
-
Troubleshooting Steps:
-
Verify Purity: Analyze all starting materials by NMR or other appropriate analytical techniques to confirm their purity.
-
Purify Reactants: If necessary, purify the starting materials before use. 2-phenylpyridine can be distilled, and other reagents can be recrystallized or purified by column chromatography.
-
Issue 2: Presence of Multiple Products (Low Regioselectivity)
-
Explanation: The [3+2] cycloaddition of the N-amino-2-phenylpyridinium ylide with ethyl propiolate can potentially yield two regioisomers. The electronic and steric properties of the substituents on both the ylide and the dipolarophile influence the regiochemical outcome.
-
Troubleshooting Steps:
-
Solvent Polarity: The polarity of the solvent can influence the regioselectivity of 1,3-dipolar cycloadditions.[6] Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO) to determine the optimal conditions for the desired regioisomer.
-
Temperature Control: Reaction temperature can also affect regioselectivity. Running the reaction at lower temperatures may favor the formation of one isomer over the other.
-
Lewis Acid Catalysis: In some cases, the addition of a Lewis acid catalyst can enhance the regioselectivity of cycloaddition reactions.
-
Issue 3: Difficulty in Product Purification
-
Explanation: The crude reaction mixture may contain unreacted starting materials, the base, and potential side products, which can co-elute with the desired product during chromatography.
-
Troubleshooting Steps:
-
Aqueous Work-up: Before chromatographic purification, perform an aqueous work-up to remove water-soluble impurities and the base.
-
Column Chromatography: Silica gel column chromatography is the most common method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining a pure compound.
-
III. Detailed Experimental Protocols
The following protocols are based on established procedures for the synthesis of pyrazolo[1,5-a]pyridines and have been adapted for the specific synthesis of this compound.
Protocol 1: Synthesis of 1-Amino-2-phenylpyridinium Salt
This two-step procedure involves the N-amination of 2-phenylpyridine.
Step 1: Preparation of the Aminating Agent (O-(Mesitylenesulfonyl)hydroxylamine)
This should be prepared fresh before use.
-
To a stirred solution of hydroxylamine-O-sulfonic acid in an appropriate solvent, add mesitylenesulfonyl chloride at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Isolate the product by filtration and wash with a cold solvent.
Step 2: N-amination of 2-Phenylpyridine
-
Dissolve 2-phenylpyridine in a suitable solvent such as dichloromethane (DCM).
-
Add a solution of freshly prepared O-(Mesitylenesulfonyl)hydroxylamine in DCM dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC).
-
The product, 1-amino-2-phenylpyridinium mesitylenesulfonate, often precipitates from the solution and can be collected by filtration.
Protocol 2: Synthesis of this compound via [3+2] Cycloaddition
Sources
- 1. mdpi.com [mdpi.com]
- 2. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. sci-hub.box [sci-hub.box]
- 6. How the mechanism of a [3 + 2] cycloaddition reaction involving a stabilized N-lithiated azomethine ylide toward a π-deficient alkene is changed to stepwise by solvent polarity? What is the origin of its regio- and endo stereospecificity? A DFT study using NBO, QTAIM, and NCI analyses - RSC Advances (RSC Publishing) [pubs.rsc.org]
"common side products in the synthesis of Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate"
Welcome to the technical support center for the synthesis of Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this valuable synthetic transformation. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes, ensuring both high yield and purity of your target molecule.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved through a 1,3-dipolar cycloaddition reaction. This powerful transformation involves the reaction of a pyridinium ylide with an activated alkyne, in this case, ethyl phenylpropiolate. While elegant, this reaction is not without its subtleties. A thorough understanding of the reaction mechanism and potential side reactions is crucial for success.
This guide will delve into the common side products encountered, their mechanisms of formation, and provide detailed troubleshooting protocols to mitigate their occurrence.
Troubleshooting Guide: Common Side Products and Their Mitigation
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
Issue 1: Presence of an Isomeric Impurity with a Similar Mass
Question: My reaction mixture shows two major spots on TLC with very similar Rf values, and my mass spectrometry data indicates the presence of an isomer of my desired product. What is this impurity and how can I avoid it?
Answer:
This is a classic case of regioselectivity in 1,3-dipolar cycloaddition reactions. When using an unsymmetrical alkyne like ethyl phenylpropiolate, the pyridinium ylide can add in two different orientations, leading to the formation of a regioisomeric side product: Ethyl 3-phenylpyrazolo[1,5-a]pyridine-2-carboxylate .
Causality: The formation of regioisomers is governed by the electronic and steric properties of both the 1,3-dipole (pyridinium ylide) and the dipolarophile (ethyl phenylpropiolate)[1][2]. The relative energies of the transition states leading to the two different regioisomers determine the product ratio. While the desired product is often the major isomer due to favorable electronic interactions, changes in reaction conditions can influence this selectivity.
Mitigation Strategies:
-
Solvent Polarity: The polarity of the solvent can influence the regioselectivity. It is recommended to start with less polar, aprotic solvents like toluene or dioxane. Polar solvents can sometimes stabilize one transition state over the other, potentially leading to a mixture of isomers.
-
Temperature Control: Running the reaction at lower temperatures can enhance the kinetic selectivity towards the thermodynamically more stable and desired regioisomer. We recommend starting at room temperature and, if isomer formation persists, cooling the reaction to 0 °C.
-
Catalysis: While less common for this specific transformation, the use of certain Lewis or Brønsted acid catalysts can sometimes influence the regioselectivity of 1,3-dipolar cycloadditions. This should be approached with caution as it can also promote other side reactions.
Experimental Protocol for Optimizing Regioselectivity:
-
Set up three parallel reactions in round-bottom flasks equipped with stir bars and nitrogen inlets.
-
In each flask, dissolve the N-aminopyridinium salt in the chosen solvent (e.g., Toluene, Dioxane, and Acetonitrile for comparison).
-
Add the base (e.g., triethylamine or potassium carbonate) to generate the pyridinium ylide in situ.
-
Cool one of the toluene reactions to 0 °C.
-
Slowly add a solution of ethyl phenylpropiolate in the respective solvent to each reaction mixture.
-
Monitor the reactions by TLC or LC-MS at regular intervals to determine the ratio of the desired product to the regioisomeric side product.
-
Based on the results, scale up the reaction under the conditions that provided the highest regioselectivity.
Issue 2: An Unexpected Adduct with a Different UV-Vis Spectrum
Question: I've isolated a significant side product that has the correct mass for a 1:1 adduct of my starting materials, but its NMR and UV-Vis spectra are inconsistent with the pyrazolo[1,5-a]pyridine core. What could this be?
Answer:
You are likely observing the formation of a Michael adduct . This occurs when the pyridinium ylide acts as a nucleophile and attacks the electron-deficient alkyne in a conjugate addition fashion, rather than undergoing the concerted cycloaddition[3][4].
Causality: The pyridinium ylide exists in equilibrium with its enolate-like resonance structures. Under certain conditions, particularly with highly reactive Michael acceptors or in the presence of protic sources, the nucleophilic character of the ylide can dominate, leading to a stepwise Michael addition. This intermediate may then be protonated or undergo other reactions, preventing the desired cyclization.
Mitigation Strategies:
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. The presence of water or other protic impurities can protonate the intermediate zwitterion formed after the initial Michael addition, quenching the cyclization pathway.
-
Choice of Base: Use a non-nucleophilic base to generate the ylide. Sterically hindered bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be a good alternative to primary or secondary amines which could also act as competing nucleophiles.
-
Reaction Temperature: Lowering the reaction temperature can favor the higher-energy transition state of the concerted cycloaddition over the lower-energy barrier of the stepwise Michael addition.
dot
Caption: Competing pathways: concerted cycloaddition vs. stepwise Michael addition.
Issue 3: Formation of a Methyl Ester Instead of an Ethyl Ester
Question: My final product is the methyl ester of 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid, but I used ethyl phenylpropiolate. Why did this happen?
Answer:
This is a result of a transesterification reaction. If your reaction or work-up involves the use of methanol, it can displace the ethanol from your ethyl ester product, especially under acidic or basic conditions[5].
Causality: Esters can undergo transesterification in the presence of an alcohol and a catalytic amount of acid or base. The equilibrium can be driven towards the formation of the new ester if the alcohol is used in a large excess (e.g., as the solvent).
Mitigation Strategies:
-
Solvent Choice: Avoid using methanol as a solvent for the reaction or for purification steps like recrystallization. If an alcohol is necessary, use ethanol.
-
Work-up Procedure: During the work-up, if an acidic or basic wash is performed, ensure that any subsequent steps involving methanol are avoided until the product is neutralized and dried.
-
Purification: If recrystallization is necessary, consider using a non-alcoholic solvent system like ethyl acetate/hexanes or dichloromethane/hexanes.
| Side Product | Causative Factor | Recommended Mitigation |
| Regioisomer | Lack of regioselectivity | Use non-polar solvents, lower reaction temperature. |
| Michael Adduct | Protic impurities, nucleophilic base | Ensure anhydrous conditions, use a non-nucleophilic base. |
| Transesterified Product | Use of methanol as solvent | Avoid methanol in reaction and purification; use ethanol if an alcohol is required. |
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for generating the pyridinium ylide?
A1: Triethylamine (TEA) and potassium carbonate (K₂CO₃) are commonly used and effective bases for this reaction. If you are experiencing issues with Michael addition, consider a more sterically hindered, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
Q2: How can I effectively purify the final product from these side products?
A2: Column chromatography on silica gel is the most effective method for separating the desired product from the common side products. A gradient elution system, for example, starting with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity, will typically allow for the separation of the regioisomer and the Michael adduct from your target compound.
Q3: Can I use a different propiolate ester?
A3: Yes, other esters like methyl or benzyl propiolates can be used. However, be aware that the electronic and steric properties of the ester group can influence the reaction rate and regioselectivity.
Q4: My reaction is very slow. How can I increase the rate?
A4: Increasing the temperature will generally increase the reaction rate. However, this may also lead to a decrease in regioselectivity and an increase in the formation of side products. A better approach is to ensure that your reagents are pure and that the base is effectively generating the ylide. You can also try a more polar aprotic solvent like acetonitrile, but monitor for changes in the product profile.
Experimental Workflow for Synthesis and Purification
dot
Caption: Recommended workflow for the synthesis and purification of the target compound.
References
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 2(10), 565-598. [Link]
- Padwa, A. (Ed.). (1984). 1,3-Dipolar Cycloaddition Chemistry (Vol. 1). John Wiley & Sons.
-
Izmest'ev, A. N., Motornov, V. A., Vinogradov, D. B., Ioffe, S. L., Kravchenko, A. N., & Gazieva, G. A. (2022). Tandem Michael addition/elimination–novel reactivity of pyridinium ylides in reaction with electron-deficient alkenes. Organic Chemistry Frontiers, 9(18), 4933-4942. [Link]
-
Baussanne, I., & Demeunynck, M. (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Molecules, 21(3), 344. [Link]
-
Powers, D. C., & Ritter, T. (2015). N-Amino Pyridinium Salts in Organic Synthesis. Israel Journal of Chemistry, 55(1), 60-69. [Link]
-
Jaung, J., & Jung, Y. S. (2003). 1,3-Dipolar Cycloaddition Reactions of Pyridinium Azomethine Ylides Containing 5,6-Dicyanopyrazines. Bulletin of the Korean Chemical Society, 24(9), 1234-1236. [Link]
-
Ballester, P., & Gil-Ramírez, G. (2020). Acceleration and regioselectivity switching in 1,3-dipolar cycloaddition reactions confined in a bis-calix[6]pyrrole cage. Chemical Science, 11(36), 9831-9840. [Link]
-
Shang, Y., et al. (2012). A straightforward and efficient protocol for the synthesis of pyrazolo [4, 3-b] pyridines and indazoles. Molecules, 17(8), 9593-9603. [Link]
-
Lowe, J. T., et al. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 121(8), 4349-4436. [Link]
-
Greulich, T. W., Daniliuc, C. G., & Studer, A. (2015). N-Aminopyridinium Salts as Precursors for N-Centered Radicals–Direct Amidation of Arenes and Heteroarenes. Organic Letters, 17(2), 254-257. [Link]
-
Katritzky, A. R., & Dennis, N. (1989). Pyridinium ylides. Chemical Reviews, 89(4), 827-861. [Link]
-
Baussanne, I., & Demeunynck, M. (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Molecules, 21(3), 344. [Link]
Sources
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Acceleration and regioselectivity switching in 1,3-dipolar cycloaddition reactions confined in a bis-calix[4]pyrrole cage - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Tandem Michael addition/elimination – novel reactivity of pyridinium ylides in reaction with electron-deficient alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyridines via Cyclocondensation
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridines. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with or planning to work with cyclocondensation reactions to construct this important heterocyclic scaffold. Drawing from established literature and extensive laboratory experience, this guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the common challenges associated with these syntheses.
Introduction to Pyrazolo[1,5-a]pyridine Synthesis
The pyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry and materials science. Its synthesis is most commonly achieved through the cyclocondensation of an N-amino-2-iminopyridine derivative with a 1,3-dicarbonyl compound or its equivalent. While seemingly straightforward, this reaction is often nuanced, with yields and purity being highly sensitive to substrate electronics, reaction conditions, and work-up procedures. This guide aims to demystify these complexities and provide rational, actionable solutions to common experimental hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of pyrazolo[1,5-a]pyridines. Each issue is presented with probable causes and detailed, step-by-step solutions.
Question 1: Why is my reaction yield consistently low?
Probable Causes & Solutions:
-
Incomplete Reaction: The reaction may not be reaching completion due to insufficient reaction time or temperature.
-
Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the initially planned reaction time, consider extending the duration. A modest increase in temperature (e.g., 10-20 °C increments) can also significantly accelerate the reaction, but be mindful of potential side product formation at excessively high temperatures.
-
-
Suboptimal Solvent or Catalyst: The choice of solvent and catalyst is critical for efficient cyclocondensation.
-
Solution: While ethanol or acetic acid are common solvents, their efficacy can be substrate-dependent.[1][2] Consider screening other high-boiling point polar solvents like n-butanol, dioxane, or dimethylformamide (DMF).[2] If the reaction is acid-catalyzed, ensure the appropriate acid and loading are used. In some cases, a base catalyst like sodium ethoxide might be more effective, particularly when using 1,3-dicarbonyl compounds.[1]
-
-
Decomposition of Starting Materials or Product: The reactants or the desired product might be unstable under the reaction conditions.
-
Solution: If you suspect thermal decomposition, try running the reaction at a lower temperature for a longer period. For base-sensitive substrates, avoid strong bases. For acid-sensitive substrates, consider using milder acidic conditions or a catalyst-free approach under high-temperature conditions.[3]
-
-
Poor Nucleophilicity of the N-aminopyridine: Electron-withdrawing groups on the pyridine ring can decrease the nucleophilicity of the amino group, slowing down the initial attack on the dicarbonyl compound.
-
Solution: For less reactive N-aminopyridines, you may need more forcing conditions (higher temperature, longer reaction time). Alternatively, consider a different synthetic route if feasible.
-
Experimental Workflow for Optimizing Reaction Yield:
Caption: Workflow for troubleshooting low reaction yields.
Question 2: I am observing a significant amount of a side product. How can I identify and minimize it?
Probable Causes & Solutions:
-
Formation of Triazolo[1,5-a]pyridines: This is a common side product, especially when using certain catalysts or under specific atmospheric conditions.[2]
-
Identification: Triazolo[1,5-a]pyridines can often be distinguished from the desired pyrazolo[1,5-a]pyridine by their mass (different molecular weight) and NMR spectra.
-
Solution: The formation of this byproduct can sometimes be suppressed by carefully controlling the reaction atmosphere. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) instead of air can be beneficial.[2] Additionally, optimizing the amount of acetic acid used as a catalyst can prevent the formation of this undesired product.[2]
-
-
Self-condensation of the 1,3-dicarbonyl Compound: Under basic conditions, 1,3-dicarbonyls can undergo self-condensation.
-
Identification: These side products will lack the nitrogen atoms from the aminopyridine and can be identified by mass spectrometry.
-
Solution: Add the base slowly to the reaction mixture, or use a milder base. Ensure that the aminopyridine is present in the reaction mixture before adding the base.
-
-
Incomplete Cyclization Leading to an Intermediate: The initial condensation may occur without the subsequent cyclization and dehydration.
-
Identification: This intermediate will have a higher molecular weight than the starting materials but will not have the characteristic aromatic signals of the pyrazolo[1,5-a]pyridine core in its ¹H NMR spectrum.
-
Solution: Ensure sufficient heating and/or acid/base catalysis to drive the cyclization and dehydration steps to completion.
-
Decision Tree for Side Product Identification and Mitigation:
Caption: Troubleshooting side product formation.
Question 3: My product is difficult to purify. What strategies can I employ?
Probable Causes & Solutions:
-
Product is Highly Polar: The presence of certain functional groups can make the product highly polar and difficult to separate from polar byproducts or baseline material on silica gel.
-
Solution: Consider using a different stationary phase for chromatography, such as alumina (basic or neutral) or reverse-phase silica (C18). A gradient elution with a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/ethanol) might be necessary.
-
-
Product Co-elutes with a Side Product: The desired product and a major impurity may have very similar polarities.
-
Solution: If chromatographic separation is challenging, recrystallization can be a powerful purification technique.[1] Screen various solvent systems (e.g., ethanol, ethyl acetate/hexanes, acetone) to find one in which your product has low solubility at room temperature but is soluble at elevated temperatures.
-
-
Product is a Tar or Oil: The crude product may be an intractable material.
-
Solution: This often indicates the presence of polymeric side products. Before attempting chromatography, try to precipitate the desired product by triturating the crude material with a non-polar solvent like hexanes or diethyl ether. This can help to remove some of the less polar impurities and may induce crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for pyrazolo[1,5-a]pyridine synthesis via cyclocondensation?
A1: The most widely used approach involves the reaction of an N-amino-2-iminopyridine with a 1,3-dicarbonyl compound, such as a β-ketoester or a β-diketone.[2][3] Variations include the use of α,β-unsaturated carbonyl compounds.[4]
Q2: What is the general mechanism of the cyclocondensation reaction?
A2: The reaction typically proceeds through an initial nucleophilic attack of the exocyclic amino group of the N-aminopyridine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the endocyclic nitrogen attacks the second carbonyl group, and subsequent dehydration to afford the aromatic pyrazolo[1,5-a]pyridine core.
Q3: How does the choice of 1,3-dicarbonyl compound affect the final product?
A3: The substituents on the 1,3-dicarbonyl compound will determine the substitution pattern on the pyrimidine ring of the final product. For example, using ethyl acetoacetate will introduce a methyl group and an ester group (which can be hydrolyzed to a carboxylic acid). The choice of the dicarbonyl compound is a key strategy for introducing diversity into the pyrazolo[1,5-a]pyridine scaffold.[5]
Q4: Are there any catalyst-free methods for this synthesis?
A4: Yes, catalyst-free conditions have been reported, often relying on thermal energy to drive the reaction. These methods can be advantageous for avoiding catalyst-related side products and simplifying purification.[3][6] Sonication has also been employed as an energy source to promote the reaction under catalyst-free conditions.[6]
Detailed Experimental Protocol
Synthesis of 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester
This protocol is adapted from a reported procedure and serves as a general guideline.[3]
Materials:
-
1-Amino-2-imino-4-methyl-6-phenyl-1,2-dihydropyridine-3-carbonitrile (1 equivalent)
-
Ethyl acetoacetate (1 equivalent)
-
Ethanol (as solvent)
-
Acetic acid (6 equivalents)
Procedure:
-
To a solution of 1-amino-2-imino-4-methyl-6-phenyl-1,2-dihydropyridine-3-carbonitrile (3 mmol) in ethanol (10 mL), add ethyl acetoacetate (3 mmol) and acetic acid (1.08 g, 18 mmol).
-
Stir the reaction mixture at 130 °C under an O₂ atmosphere (1 atm) for 18 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield the desired pyrazolo[1,5-a]pyridine as yellow-white crystals.[3]
Table 1: Summary of Reaction Conditions and Yields for Selected Pyrazolo[1,5-a]pyridines
| Entry | 1,3-Dicarbonyl Compound | R¹ | R² | Yield (%) | Reference |
| 1 | Ethyl acetoacetate | Me | Ph | 94 | [3] |
| 2 | Ethyl benzoylacetate | Ph | Ph | 82 | [3] |
| 3 | Acetylacetone | Me | Me | Not Reported | |
| 4 | Diethyl malonate | OH | OH | 89 | [7] |
References
- Al-Omar, M. A. (2010). Pyrazolo[1,5-a]pyrimidines: Synthesis, and Biological Activity. Molecules, 15(7), 5189-5234.
- Bratek-Kozłowska, K., et al. (2020).
- Ghosh, C., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13876-13892.
- Hassan, A. A., et al. (2021). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 11(52), 32966-32987.
- Ivachtchenko, A. V., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2888-2897.
- Gomaa, A. M., et al. (2020). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 5(29), 18091-18103.
- Patil, S. A., & Patil, R. (2016). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research, 8(1).
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]
- Ghosh, C., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13876-13892.
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
"optimizing reaction conditions for Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate synthesis"
Welcome to the technical support center for the synthesis of Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to support your experimental success.
The pyrazolo[1,5-a]pyridine scaffold is a significant heterocyclic compound in medicinal chemistry, exhibiting a wide range of biological activities, including antitubercular and anticancer properties.[1][2][3] The successful and optimized synthesis of derivatives like this compound is a critical step in the discovery of new therapeutic agents.[4]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Product Yield
Question: I am attempting the synthesis of this compound via the [3+2] cycloaddition of an N-iminopyridinium ylide with ethyl phenylpropiolate, but I am observing very low to no yield of the desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no product yield in this synthesis can stem from several factors, primarily related to the stability of the N-iminopyridinium ylide intermediate and the reaction conditions. Here is a breakdown of potential causes and solutions:
Potential Cause 1: Inefficient Ylide Formation or Decomposition
The N-iminopyridinium ylide is a key intermediate in the [3+2] cycloaddition pathway.[5] Its inefficient formation or rapid decomposition can halt the reaction.
-
Troubleshooting Steps:
-
Choice of Aminating Agent: The N-amination of the starting pyridine is the first critical step. Reagents like O-(2,4-dinitrophenyl)hydroxylamine (DNPH) or O-mesitylenesulfonylhydroxylamine (MSH) are commonly used.[3] Ensure the aminating agent is fresh and of high purity.
-
Base Selection: The choice of base for generating the ylide from the N-aminopyridinium salt is crucial. A strong, non-nucleophilic base like potassium carbonate or triethylamine is often employed. The stoichiometry of the base should be carefully controlled; an excess can lead to side reactions.
-
Temperature Control: Ylide formation is often performed at low temperatures (e.g., 0 °C to room temperature) to minimize decomposition. Monitor the reaction temperature closely.
-
Potential Cause 2: Inappropriate Solvent
The solvent plays a critical role in stabilizing the intermediates and facilitating the reaction. Some solvents may not be suitable for this transformation.
-
Troubleshooting Steps:
-
Solvent Polarity: Aprotic polar solvents such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF) can be effective for this type of cycloaddition.[5][6]
-
Solvent Screening: If the reaction is failing in a particular solvent, consider screening other options. For instance, some cross-dehydrogenative coupling routes to similar structures work well in acetic acid, while they fail in solvents like acetonitrile, methanol, or toluene.[5]
-
Potential Cause 3: Reaction Conditions Not Optimized
Temperature and reaction time are critical parameters that may require optimization for your specific substrates.
-
Troubleshooting Steps:
-
Temperature Adjustment: While some modern methods proceed at room temperature,[6] traditional cycloadditions may require heating. Incrementally increase the reaction temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Extended Reaction Time: Some reactions, particularly those at lower temperatures, may require longer reaction times to go to completion. A reaction time of 16 hours or more has been reported for similar syntheses.[7]
-
Problem 2: Formation of Multiple Products and Purification Challenges
Question: My reaction is producing the desired product, but I am also observing several side products, making purification by column chromatography difficult. How can I improve the selectivity of the reaction and simplify the purification process?
Answer:
The formation of multiple products is a common issue in heterocyclic synthesis. These can be isomers or byproducts from competing reaction pathways.
Potential Cause 1: Lack of Regioselectivity
In the [3+2] cycloaddition, the regioselectivity of the addition of the ylide to the alkyne can sometimes be an issue, leading to the formation of regioisomers.
-
Troubleshooting Steps:
-
Reagent Choice: The electronic nature of the substituents on both the pyridine ring and the alkyne can influence regioselectivity. While less of a concern with a terminal alkyne, it is something to be aware of with internal alkynes.
-
Catalyst Influence: For metal-catalyzed variations of this synthesis, the choice of metal and ligands can significantly impact regioselectivity. Copper-mediated syntheses of pyrazolo[1,5-a]pyridines have been reported and may offer different selectivity profiles.[2]
-
Potential Cause 2: Competing Reaction Pathways
The starting materials or intermediates may be undergoing alternative reactions, leading to byproducts.
-
Troubleshooting Steps:
-
Inert Atmosphere: Some intermediates may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Control of Stoichiometry: Ensure the accurate measurement of all reagents. An excess of the base or the alkyne could lead to undesired side reactions.
-
Purification Strategy Optimization:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification, often providing material of higher purity than column chromatography alone.
-
Chromatography Optimization:
-
Solvent System: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to separate closely eluting compounds.
-
Stationary Phase: While silica gel is most common, other stationary phases like alumina or reverse-phase silica could provide better separation for your specific mixture.
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for constructing the pyrazolo[1,5-a]pyridine core?
A1: There are several robust methods for the synthesis of pyrazolo[1,5-a]pyridines:
-
[3+2] Cycloaddition: This is a very common and versatile method involving the reaction of an N-iminopyridinium ylide with an alkyne or alkene.[5]
-
Condensation Reactions: The condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent is a classical and widely used approach.[8][9]
-
Cross-Dehydrogenative Coupling (CDC): More recent methods include the CDC of N-amino-2-iminopyridines with β-dicarbonyl compounds, often promoted by an acid and an oxidant like molecular oxygen.[5]
-
Multi-component Reactions: Some procedures involve the one-pot reaction of three or more components to rapidly build molecular complexity.[8]
Q2: What is the role of the base in the N-iminopyridinium ylide-based synthesis?
A2: The base is critical for the deprotonation of the N-aminopyridinium salt to form the reactive 1,3-dipole, the N-iminopyridinium ylide. The choice of base is important to ensure efficient ylide formation without promoting side reactions. A non-nucleophilic base is preferred to avoid reaction with the starting materials or intermediates.
Q3: How does the choice of solvent affect the reaction outcome?
A3: The solvent can influence the reaction in several ways:
-
Solubility: It must be able to dissolve the reactants to a sufficient extent.
-
Stabilization: Polar aprotic solvents can stabilize the charged intermediates, such as the ylide, which can accelerate the reaction.
-
Reactivity: In some cases, the solvent can actively participate in the reaction. For example, acetic acid has been shown to promote certain cross-dehydrogenative coupling reactions leading to pyrazolo[1,5-a]pyridines.[5]
Q4: What are the typical analytical methods used to characterize the final product?
A4: The structure and purity of this compound are typically confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed structure of the molecule.
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to support the proposed structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the ester carbonyl group.
-
Elemental Analysis: This provides the percentage composition of elements (C, H, N) and is used to confirm the empirical formula.
Experimental Protocols & Data
General Protocol for Synthesis via [3+2] Cycloaddition
This is a generalized procedure and may require optimization for specific substrates.
-
N-amination of Pyridine: The starting pyridine derivative is reacted with an aminating agent (e.g., MSH) in a suitable solvent like dichloromethane (DCM) at room temperature to form the N-aminopyridinium salt.
-
Ylide Formation and Cycloaddition: The isolated N-aminopyridinium salt is dissolved in an aprotic polar solvent (e.g., DMF). The solution is cooled to 0 °C, and a base (e.g., K₂CO₃) is added portion-wise. After stirring for a short period, ethyl phenylpropiolate is added, and the reaction is allowed to warm to room temperature or is heated as necessary.
-
Workup and Purification: The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.
Table 1: Troubleshooting Summary for Low Yield
| Parameter | Potential Issue | Recommended Action |
| Reagents | Degradation of aminating agent or alkyne | Use fresh, high-purity reagents. |
| Base | Incorrect type or amount | Use a non-nucleophilic base (e.g., K₂CO₃, Et₃N). Optimize stoichiometry. |
| Solvent | Poor stabilization of intermediates | Screen polar aprotic solvents (e.g., NMP, DMF). Consider acetic acid for CDC routes.[5] |
| Temperature | Too low for reaction to proceed | Incrementally increase temperature and monitor by TLC/LC-MS. |
| Reaction Time | Insufficient time for completion | Allow for longer reaction times, potentially overnight or longer.[7] |
Visualizations
Reaction Mechanism
The following diagram illustrates the general mechanism for the [3+2] cycloaddition synthesis of the pyrazolo[1,5-a]pyridine core.
Caption: Generalized mechanism for pyrazolo[1,5-a]pyridine synthesis.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting a failed or low-yielding reaction.
Caption: Troubleshooting decision tree for synthesis optimization.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]
- Abdel-Wahab, B. F., Abdel-Gawad, H., & Sh, G. E. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 53.
- Pierre, F., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry, 208, 112795.
- Kumar, A., et al. (2022). Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives. Bioorganic & Medicinal Chemistry Letters, 62, 128637.
- Wang, Y., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(6), 677-681.
- Al-Ostoot, F. H., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1879-1903.
- Reddy, T. R., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13836-13847.
- Rybicka-Jasińska, K., et al. (2022).
- Abdelriheem, A. Y., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 53.
- Wang, Y., et al. (2018). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters, 9(10), 1013-1018.
- Gomaa, M. A. M., & Al-Ghorbani, M. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 15(1), 103511.
- Kumar, G. S., et al. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. International Journal of Pharmaceutical Sciences and Research, 7(11), 4475-4481.
- Patent. (n.d.). Synthesis of 2-Methyl-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester.
Sources
- 1. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 7. prepchem.com [prepchem.com]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-<i>a</i>]pyrimidine analogues - Arabian Journal of Chemistry [arabjchem.org]
"removing impurities from crude Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate"
Welcome to the technical support guide for the purification of Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. The pyrazolo[1,5-a]pyridine core is a privileged structure in medicinal chemistry, appearing in molecules developed as kinase inhibitors and antitubercular agents.[1][2] Achieving high purity is paramount for obtaining reliable data in downstream biological assays and for ensuring reproducibility in synthetic campaigns.
This guide provides a structured, question-and-answer-based approach to troubleshoot common purification challenges, moving from initial assessment to advanced problem-solving.
Part 1: Initial Assessment & Impurity Profiling (FAQs)
This section addresses the critical first steps: understanding what you have and how to analyze it. A proper diagnosis is key before attempting any purification protocol.
Q1: What are the most probable impurities in my crude reaction mixture after synthesizing this compound?
A: Impurities typically originate from three main sources: unreacted starting materials, side-products from the reaction, and reagents or catalysts.[3][4] For common syntheses, such as the cycloaddition of an N-aminopyridinium ylide with an ethyl propiolate derivative, you should anticipate:
-
Unreacted Starting Materials: The N-aminopyridine precursor and the propiolate ester are common culprits.
-
Isomeric Byproducts: Depending on the regioselectivity of the cycloaddition reaction, other isomers of the pyrazolo[1,5-a]pyridine core may form.[5][6]
-
Reagents: Bases used for ylide formation (e.g., K₂CO₃) or oxidizing agents can persist if the workup is incomplete.[1]
-
Decomposition Products: The pyrazolo[1,5-a]pyridine core is generally stable, but aggressive heating or highly acidic/basic workup conditions can lead to degradation.[3]
Q2: How can I get a quick and effective snapshot of my crude product's purity?
A: Thin Layer Chromatography (TLC) is the most efficient initial technique. It allows you to visualize the number of components, estimate their relative polarity, and select a suitable solvent system for column chromatography.
A standard starting solvent system for this class of compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. By running a TLC plate with your crude material alongside spots of your starting materials, you can immediately identify if they are still present. A single, well-defined spot for your product is the goal, though in crude form, multiple spots are expected.[7][8][9]
Q3: My crude product is a dark, sticky oil instead of the expected solid. What does this imply for my purification strategy?
A: An oily or deeply colored crude product often points to two issues:
-
High Impurity Load: The presence of multiple byproducts or residual high-boiling solvents can depress the melting point of your product, resulting in an oil. Polymeric materials formed during the reaction are a common cause of dark coloration.
-
Inhibitors of Crystallization: Certain impurities can interfere with the lattice formation required for crystallization.[7]
This observation suggests that direct recrystallization is unlikely to be successful. A preliminary purification by flash column chromatography is the recommended first step to remove the bulk of these impurities.[7]
Part 2: Troubleshooting Purification Protocols
This section provides solutions to specific problems you may encounter during the two primary purification methods: recrystallization and column chromatography.
Recrystallization Issues
Q4: I attempted to recrystallize my compound, but it "oiled out," forming a liquid layer at the bottom of the flask. How can I fix this?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your impure solid. The solid melts instead of crystallizing. Here is a troubleshooting workflow:
-
Re-dissolve: Add more hot solvent until the oil completely redissolves. The issue is often using too little solvent.[7][10]
-
Reduce Cooling Rate: Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Rapid cooling promotes supersaturation.[10]
-
Induce Crystallization: If crystals do not form upon cooling, scratch the inside of the flask at the meniscus with a glass rod to create nucleation sites. Alternatively, add a single, tiny "seed crystal" of the pure compound.[7]
-
Change Solvent System: If the problem persists, your compound may be too soluble or the impurities have formed a low-melting eutectic mixture. A different solvent or solvent pair is required. Refer to the table below for suggestions.
Caption: Selecting the appropriate purification method.
Part 3: Standard Operating Procedures (SOPs)
SOP 1: Purification by Recrystallization
This protocol is ideal for solids that are already >85-90% pure as determined by TLC or NMR.
-
Solvent Selection: Choose a solvent in which the compound is highly soluble when hot and poorly soluble when cold. Ethanol, isopropanol, or ethyl acetate are good starting points.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent in portions until the solid just dissolves completely. [10]3. Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, filter the hot solution quickly through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
| Solvent | Boiling Point (°C) | Notes on Use |
| Ethanol | 78 | Good general-purpose solvent for moderately polar compounds. |
| Isopropanol | 82 | Similar to ethanol, sometimes offers better crystal formation. |
| Ethyl Acetate | 77 | Effective, but ensure compound is not too soluble at room temp. |
| Toluene | 111 | For less polar compounds; higher boiling point requires care. |
| Acetonitrile | 82 | Can be a good choice if others fail. |
Table 1: Common Solvents for Recrystallization of Pyrazolo[1,5-a]pyridine Derivatives.
SOP 2: Purification by Flash Column Chromatography
This is the workhorse method for purifying complex mixtures or oily crude products.
-
Solvent Selection: Using TLC, determine a solvent system (mobile phase) that gives your product an Rf value of approximately 0.2-0.4. [7]For basic compounds, consider adding 0.5% triethylamine to the eluent.
-
Column Packing: Pack a glass column with silica gel (60 Å, 230-400 mesh) as a slurry in the non-polar component of your mobile phase (e.g., hexanes).
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb it onto a small amount of silica gel ("dry loading"), which often gives better results. Apply the sample carefully to the top of the packed column.
-
Elution: Begin eluting with your chosen solvent system, collecting fractions. Monitor the separation by TLC.
-
Gradient Elution (Optional): If separating compounds with a large polarity difference, you can start with a less polar solvent mixture and gradually increase the percentage of the polar solvent to speed up the elution of more tightly bound compounds. [7]6. Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect solvent system. | Re-optimize eluent using TLC. Aim for product Rf of 0.2-0.4. [7] |
| Column overloading. | Use a larger column or reduce the sample load (typically 1-5% of silica mass). [7] | |
| Compound Won't Elute | Compound is too polar for the eluent. | Drastically increase the polarity of the mobile phase (e.g., switch from Hex/EtOAc to DCM/MeOH). [7] |
| Compound is basic and stuck to acidic silica. | Re-run the column using a mobile phase containing 0.5-1% triethylamine. [11] | |
| Cracked/Channeled Column | Improperly packed column. | Column must be repacked. Ensure silica is packed as a uniform slurry without air bubbles. |
Table 2: Troubleshooting Guide for Flash Column Chromatography.
References
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support.
- BenchChem. (n.d.). Avoiding impurities in the synthesis of heterocyclic compounds. BenchChem Technical Support.
-
Barra-Gonzalez, P., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7333. Available from: [Link]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Available from: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Wang, L., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. Journal of Medicinal Chemistry, 58(17), 6986–6998. Available from: [Link]
-
Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. (2016). Semantic Scholar. Available from: [Link]
-
Al-Ghorbani, M., et al. (2020). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 10(45), 26867-26887. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Available from: [Link]
-
Crystal structure analysis of ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. (2020). ResearchGate. Available from: [Link]
-
Li, Y., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 24(7), 1496–1501. Available from: [Link]
-
Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters, 21(4), 1321-1325. Available from: [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Purification [chem.rochester.edu]
"alternative catalysts for the synthesis of pyrazolo[1,5-a]pyridine esters"
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridine esters. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions related to the use of alternative catalysts in this important synthetic transformation. Our goal is to provide you with the expertise and practical insights needed to navigate your experiments successfully.
Troubleshooting Guide
This section is dedicated to resolving specific issues you may encounter in the lab. We delve into the causality behind these problems and provide step-by-step solutions.
Problem 1: Low to No Product Yield
Question: I am attempting to synthesize a pyrazolo[1,5-a]pyridine ester using an alternative catalyst, but I am observing very low conversion of my starting materials. What are the likely causes and how can I improve my yield?
Answer:
Low product yield is a common hurdle that can often be traced back to catalyst activity, reaction conditions, or the nature of your starting materials. Let's break down the troubleshooting process.
Initial Diagnostic Workflow:
Caption: Workflow for optimizing regioselectivity.
A TEMPO-mediated [3+2] annulation-aromatization protocol has been developed that offers highly predictable regioselectivity. [1]This method could be an excellent alternative if you are consistently struggling with mixed isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using alternative catalysts like gold or iron over more traditional methods for pyrazolo[1,5-a]pyridine ester synthesis?
A1: While traditional methods are effective, alternative catalysts offer several key advantages:
-
Milder Reaction Conditions: Gold and some iron catalysts can often promote reactions at lower temperatures, which can be beneficial for sensitive substrates. [2][3]* Higher Selectivity: As discussed in the troubleshooting section, certain alternative catalysts can offer superior regioselectivity. [2][1]* Improved Functional Group Tolerance: Newer catalytic systems are often designed to be more tolerant of a wider range of functional groups, reducing the need for protecting groups.
-
Sustainability: Iron catalysts are particularly attractive from a "green chemistry" perspective due to iron's abundance and low toxicity. [4][3] Q2: Are there any effective catalyst-free methods for this synthesis?
A2: Yes, several catalyst-free methods have been developed and can be quite effective, often aligning with green chemistry principles. These include:
-
Sonochemical Synthesis: The use of ultrasound can promote the [3+2] cycloaddition of alkynes with 2-imino-1H-pyridin-1-amines in the absence of a catalyst, often with excellent yields. [5]* Acetic Acid and O₂ Promoted Synthesis: This method utilizes acetic acid and molecular oxygen to achieve a cross-dehydrogenative coupling, followed by cyclization. [6]* Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, leading to the formation of pyrazolo[1,5-a]pyrimidines under solvent-free and catalyst-free conditions. [7][8][9] Q3: How does the choice of the ester group on my alkyne starting material affect the reaction?
A3: The ester group can have both steric and electronic effects on the reaction. A bulkier ester group (e.g., tert-butyl vs. methyl) might influence the regioselectivity or reaction rate due to steric hindrance. Electronically, the ester group is electron-withdrawing, which activates the alkyne for nucleophilic attack. The specific ester used does not typically prevent the reaction but may require slight modifications to the reaction conditions for optimal results.
Q4: Can I use α,β-unsaturated compounds other than esters in these reactions?
A4: Yes, many protocols are adaptable to other α,β-unsaturated compounds. For example, a TEMPO-mediated protocol has been successfully applied to α,β-unsaturated ketones and nitriles to afford the corresponding pyrazolo[1,5-a]pyridines. [1]The reactivity of the Michael acceptor will influence the reaction conditions required.
Q5: What is the general mechanism for the formation of the pyrazolo[1,5-a]pyridine ring system in these reactions?
A5: The most common pathway involves a [3+2] cycloaddition reaction. The N-aminopyridine acts as a 1,3-dipole, which reacts with the alkyne or alkene (the dipolarophile). This is followed by an aromatization step to yield the final pyrazolo[1,5-a]pyridine product. The specific mechanism can be influenced by the catalyst and reaction conditions. For instance, some catalyst-free methods proceed through a concerted [3+2] cycloaddition. [5] General Reaction Mechanism:
Caption: General mechanism for pyrazolo[1,5-a]pyridine synthesis.
We hope this guide provides valuable assistance for your research. Should you have further questions, please do not hesitate to reach out to our technical support team.
References
- Al-Refai, M., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega.
- Portilla, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules.
- El-Shereif, A., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.
- Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules.
- Abdellattif, M. H., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal.
- Abdellattif, M. H., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal.
- Krasavin, M. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry.
- Wang, X., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters.
- Castillo Millán, J., et al. (2021). Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. Molecules.
- Various Authors. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry.
- Various Authors. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Journal of Heterocyclic Chemistry.
- Various Authors. (2022). Synthesis of Pyrazole Derivatives A Review. International Journal for Modern Trends in Science and Technology.
-
Reddy, P., et al. (2021). Gold‐Catalyzed Synthesis of Pyrazolo[1,5‐a]pyridines Regioselectively via 6‐endo‐dig Cyclization. Asian Journal of Organic Chemistry. Available at: [Link]
-
Al-Zahrani, H. S. (2021). Synthesis of some new azo pyrazolo[1,5- a]pyrimidine-thieno[2,3- b]pyridine derivatives and their application as disperse dyes. Journal of the Chinese Chemical Society. Available at: [Link]
- Various Authors. (2022). Iron-catalyzed synthesis of N-heterocycles via intermolecular and intramolecular cyclization reactions: A review. Arabian Journal of Chemistry.
- Ma, Y., et al. (2024). Photodriven Radical-Polar Crossover Cyclization Strategy: Synthesis of Pyrazolo[1,5-a]pyridines from Diazo Compounds. Organic Letters.
-
Tiwari, G., et al. (2024). Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications. Scientific Reports. Available at: [Link]
-
Ghorai, P., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules. Available at: [Link]
-
Various Authors. (2021). Asymmetric Synthesis of 1H-pyrazolo[3,4-b]pyridine Analogues Catalyzed by Chiral-at-Metal Rh(III) Complexes. Organic Letters. Available at: [Link]
- Tiwari, G., et al. (2024). Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications. Scientific Reports.
- Portilla, J., et al. (2023). Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5-a]pyrimidines from chalcones. RSC Advances.
-
Wang, Y., et al. (2020). Synthesis of symmetrical pyridines by iron-catalyzed cyclization of ketoxime acetates and aldehydes. Green Chemistry. Available at: [Link]
- Various Authors. (2023). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Iron-catalyzed synthesis of <i>N</i>-heterocycles via intermolecular and intramolecular cyclization reactions: A review - Arabian Journal of Chemistry [arabjchem.org]
- 4. Synthesis of symmetrical pyridines by iron-catalyzed cyclization of ketoxime acetates and aldehydes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5-a]pyrimidines from chalcones - PMC [pmc.ncbi.nlm.nih.gov]
"preventing byproduct formation in pyrazolo[1,5-a]pyridine synthesis"
Welcome to the Technical Support Center for Pyrazolo[1,5-a]pyridine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of pyrazolo[1,5-a]pyridine synthesis and effectively troubleshoot common challenges, particularly the formation of unwanted byproducts.
I. Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding pyrazolo[1,5-a]pyridine synthesis.
Q1: What are the most common synthetic routes to obtain pyrazolo[1,5-a]pyridines?
A1: There are several robust methods for the synthesis of the pyrazolo[1,5-a]pyridine scaffold. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The most prevalent routes include:
-
Condensation of 5-aminopyrazoles with β-dicarbonyl compounds: This is a widely used, versatile method that allows for significant diversity in the final product.[1]
-
[3+2] Cycloaddition of N-aminopyridinium ylides: This method involves the reaction of an N-aminopyridinium ylide with an alkene or alkyne, offering a powerful way to construct the bicyclic system.[2][3]
-
Cross-Dehydrogenative Coupling (CDC): This newer approach involves the reaction of N-amino-2-iminopyridines with β-ketoesters or β-diketones, often promoted by an acid and an oxidant like molecular oxygen.[3]
Q2: I'm seeing an unexpected isomer in my reaction mixture. What is the most likely culprit?
A2: A common and often frustrating issue is the co-synthesis of[1][4][5]triazolo[1,5-a]pyridine isomers. These share the same molecular weight as your desired pyrazolo[1,5-a]pyridine, making them challenging to distinguish by mass spectrometry alone. The formation of this byproduct is particularly prevalent in syntheses starting from N-aminopyridinium salts or in CDC reactions under certain conditions.
Q3: How can I minimize the formation of byproducts in my reaction?
A3: Minimizing byproduct formation is key to a successful synthesis. Here are a few general strategies:
-
Careful control of reaction conditions: Factors such as temperature, reaction time, and the stoichiometry of reagents can significantly impact the product distribution.
-
Catalyst and solvent selection: The choice of catalyst and solvent system can favor the desired reaction pathway. For instance, in some syntheses, microwave irradiation has been shown to reduce byproducts and improve yields.[4]
-
pH control: In acid-promoted reactions, the amount and type of acid can be critical in directing the reaction towards the desired product.
II. Troubleshooting Guide: Common Issues and Solutions
This section provides a more detailed, problem-oriented approach to challenges you may encounter during your experiments.
Problem 1: My primary byproduct is a[1][4][5]triazolo[1,5-a]pyridine isomer.
Symptoms:
-
Mass spectrometry shows a peak corresponding to the expected product mass, but TLC or LC-MS indicates multiple products.
-
¹H NMR spectrum shows unexpected signals, often in the aromatic region, that are inconsistent with the desired pyrazolo[1,5-a]pyridine structure.
Causality:
The formation of the[1][4][5]triazolo[1,5-a]pyridine scaffold often occurs as a competitive reaction pathway, particularly in acid-catalyzed syntheses involving N-amino-2-iminopyridines.[3] An excess of a Brønsted acid, such as acetic acid, can promote the undesired cyclization pathway that leads to the triazolo isomer.[3]
Solutions:
-
Optimize Acid Stoichiometry: If you are using an acid promoter like acetic acid, carefully titrate the amount used. A study on cross-dehydrogenative coupling demonstrated that increasing the loading of acetic acid from 2 to 6 equivalents increased the yield of the desired pyrazolo[1,5-a]pyridine, but amounts greater than 6 equivalents led to the competitive formation of the triazolo[1,5-a]pyridine byproduct.[3]
Acetic Acid (equivalents) Pyrazolo[1,5-a]pyridine Yield Triazolo[1,5-a]pyridine Byproduct 2 34% Minimal 4 52% Minimal 6 74% Minimal >6 Decreased Significant Formation -
Control the Atmosphere: In oxidative CDC reactions, the presence of molecular oxygen is crucial for the desired pathway. Running the reaction under an inert atmosphere like argon can significantly diminish the yield of the pyrazolo[1,5-a]pyridine and may favor alternative byproduct pathways.[3]
-
Consider Microwave-Assisted Synthesis: Microwave irradiation can often provide rapid and efficient heating, which can lead to shorter reaction times and cleaner reaction profiles with fewer byproducts.[4]
Problem 2: I'm getting a mixture of regioisomers when using an unsymmetrical β-dicarbonyl compound.
Symptoms:
-
TLC or LC-MS shows two or more spots with the same mass.
-
¹H and ¹³C NMR spectra are complex, with overlapping signals that suggest the presence of multiple, closely related structures.
Causality:
When using an unsymmetrical β-dicarbonyl compound (e.g., a β-ketoester), the initial nucleophilic attack from the 5-aminopyrazole can occur at either of the two carbonyl carbons. This can lead to the formation of two different regioisomers of the pyrazolo[1,5-a]pyrimidine product. The regioselectivity is often influenced by the steric and electronic properties of the substituents on the β-dicarbonyl compound.
Solutions:
-
Modify Reaction Conditions: The choice of solvent and catalyst can influence the regioselectivity. For instance, fine-tuning the reaction conditions can selectively provide access to either pyrazolo[1,5-a]pyrimidin-5-ones or -7-ones.
-
Use a Symmetrical β-Dicarbonyl: If possible, using a symmetrical β-dicarbonyl compound will eliminate the possibility of forming regioisomers.
-
Purification: If a mixture of regioisomers is unavoidable, careful column chromatography is often required for separation. Due to their similar polarities, a shallow solvent gradient and a high-resolution silica gel may be necessary.
Problem 3: My purification by column chromatography is ineffective at separating the desired product from a key byproduct.
Symptoms:
-
TLC shows co-eluting spots for the product and a byproduct.
-
Fractions from the column are consistently a mixture of the desired product and the impurity.
Causality:
Isomeric byproducts, such as regioisomers or the triazolo[1,5-a]pyridine scaffold, can have very similar polarities to the desired pyrazolo[1,5-a]pyridine, making separation by standard column chromatography challenging.
Solutions:
-
Optimize the Mobile Phase:
-
Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.
-
If separation is still poor, try a different solvent system. For nitrogen-containing heterocycles, a mobile phase containing a small amount of a polar solvent like methanol or a basic modifier like triethylamine in a non-polar/moderately polar system can sometimes improve separation.
-
-
Dry Loading: Instead of dissolving your crude product in the mobile phase, adsorb it onto a small amount of silica gel and then load the dry powder onto the top of your column. This can lead to sharper bands and better separation.
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC may be necessary. A C18 reverse-phase column is a good starting point for many heterocyclic compounds.
III. Detailed Experimental Protocols
Here are detailed protocols for key procedures, designed to be self-validating and grounded in best practices.
Protocol 1: Synthesis of Pyrazolo[1,5-a]pyridine via Cross-Dehydrogenative Coupling (CDC)
This protocol is adapted from a method shown to be effective in minimizing triazolo[1,5-a]pyridine byproduct formation.[3]
Materials:
-
N-amino-2-iminopyridine derivative (1.0 mmol)
-
β-dicarbonyl compound (1.0 mmol)
-
Acetic acid (6.0 mmol, 6.0 equiv.)
-
Ethanol (5 mL)
-
Round-bottom flask equipped with a reflux condenser
-
Oxygen balloon
Procedure:
-
To the round-bottom flask, add the N-amino-2-iminopyridine derivative, the β-dicarbonyl compound, and ethanol.
-
Stir the mixture at room temperature to ensure homogeneity.
-
Add the acetic acid to the reaction mixture.
-
Fit the flask with a reflux condenser and an oxygen balloon.
-
Heat the reaction mixture to 130 °C and maintain for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Purification of Pyrazolo[1,5-a]pyridine from Triazolo[1,5-a]pyridine Byproduct
Materials:
-
Crude reaction mixture containing the desired product and byproduct
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Triethylamine (optional)
Procedure:
-
Prepare the Column: Pack a glass column with silica gel as a slurry in hexane.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, use the dry loading method described in the troubleshooting section.
-
Elution:
-
Begin eluting the column with a non-polar mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 hexane/ethyl acetate). A slow, shallow gradient is often key to separating closely related isomers.
-
If tailing is observed, consider adding a very small amount of triethylamine (e.g., 0.1%) to the mobile phase to improve the peak shape of the nitrogen-containing compounds.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure, desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pyrazolo[1,5-a]pyridine.
IV. Mechanistic Insights and Visualizations
Understanding the underlying reaction mechanisms is crucial for rational troubleshooting.
Formation of Pyrazolo[1,5-a]pyridine vs. Triazolo[1,5-a]pyridine
The key divergence in the formation of the desired pyrazolo[1,5-a]pyridine and the triazolo[1,5-a]pyridine byproduct in the CDC reaction lies in the initial nucleophilic attack and subsequent cyclization.
Caption: Divergent pathways in CDC synthesis.
General Workflow for Synthesis and Purification
The following workflow outlines the key steps from reaction setup to obtaining a pure product.
Caption: Experimental workflow for pyrazolo[1,5-a]pyridine synthesis.
V. References
-
S. Samanta et al., "Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles," Molecules, vol. 29, no. 4, p. 894, 2024. [Online]. Available: [Link]
-
A. B. Dounay and L. A. Wessjohann, "1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design," Molecules, vol. 24, no. 12, p. 2335, 2019. [Online]. Available: [Link]
-
J. Wang et al., "Synthesis of pyrazolo[1,5-a]pyridines," Organic Chemistry Portal. [Online]. Available: [Link]
-
M. A. P. Martins et al., "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment," Journal of the Brazilian Chemical Society, vol. 34, no. 8, pp. 1533-1567, 2023. [Online]. Available: [Link]
-
C.-H. Chen et al., "Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines," ACS Omega, vol. 4, no. 9, pp. 15289–15303, 2019. [Online]. Available: [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles | MDPI [mdpi.com]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate
Welcome to the dedicated technical support guide for navigating the purification challenges of Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. Here, we move beyond simple protocols to address the nuanced difficulties you may encounter, providing solutions grounded in chemical principles and practical laboratory experience.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules, including novel antitubercular agents.[1] Its synthesis, typically involving a 1,3-dipolar cycloaddition, can yield a crude product mixture containing unreacted starting materials, regioisomers, and other side products.[1][2] Effective purification is therefore critical for obtaining material of sufficient quality for subsequent synthetic steps and biological screening. This guide provides a structured approach to troubleshooting common purification hurdles.
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, intractable oil, but the literature reports a solid. What should I do first?
A1: An oily crude product is a common issue, often caused by residual solvent or the presence of impurities that depress the melting point and inhibit crystallization. Before attempting a complex purification, try co-evaporating the crude material with a high-boiling, non-polar solvent like toluene or heptane on a rotary evaporator. This can help azeotropically remove trace amounts of high-boiling polar solvents used in the reaction or workup (e.g., DMF, DMSO). If the material remains oily, it indicates a high impurity load, and you should proceed directly to chromatographic purification rather than attempting recrystallization.
Q2: I see multiple spots on my TLC plate after the reaction. What are the likely impurities?
A2: In a typical synthesis involving N-amination of a pyridine followed by cycloaddition with an ethyl propiolate derivative, common impurities include:
-
Unreacted N-aminopyridinium salt: These are often highly polar and may remain at the baseline of the TLC plate.
-
Unreacted ethyl phenylpropiolate: This is a less polar impurity.
-
Regioisomers: Depending on the substitution pattern of the pyridine starting material, other isomers can sometimes form.
-
Side-products: Byproducts from the N-amination step or self-condensation of the starting materials can also be present.[3]
Q3: Is my compound stable on silica gel?
A3: Pyrazolo[1,5-a]pyridine systems are generally stable on silica gel.[4][5] However, prolonged exposure to acidic silica gel can potentially cause degradation for sensitive analogs. To be certain, you can perform a simple stability test: spot your crude material on a TLC plate, let it sit for 1-2 hours, and then elute it. If new spots appear or the product spot diminishes, your compound may be degrading. In such cases, consider using deactivated silica gel (treated with a base like triethylamine) or an alternative stationary phase like alumina.[6]
In-Depth Troubleshooting Guides
This section addresses specific, complex problems encountered during the purification of this compound.
Challenge 1: Poor Separation in Column Chromatography
Problem: The desired product co-elutes with impurities, resulting in mixed fractions and low purity.
| Potential Cause | Scientific Rationale & Solution |
| Inappropriate Solvent System | The polarity of the mobile phase is not optimized to achieve differential migration rates between your product and impurities. Solution: Systematically screen solvent systems using TLC. Start with a standard non-polar/polar mixture like Hexane/Ethyl Acetate. If separation is poor, try substituting one of the solvents to alter selectivity (e.g., Dichloromethane/Methanol or Toluene/Acetone). Aim for an Rf value of 0.25-0.35 for the desired product to ensure a good separation on the column.[7] |
| Column Overloading | Exceeding the separation capacity of the stationary phase leads to band broadening and overlapping peaks. The amount of crude material should ideally be 1-5% of the mass of the silica gel.[7] Solution: Reduce the amount of crude material loaded onto the column. If a larger quantity must be purified, increase the column diameter, not the length, to maintain resolution. |
| Sample Loaded in a Strong Solvent | Dissolving the sample in a solvent significantly more polar than the mobile phase will cause it to streak down the column in a diffuse band, ruining the separation before it begins. Solution: Dissolve the crude sample in a minimal amount of the mobile phase or a less polar solvent. For poorly soluble compounds, use the "dry loading" technique: adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[6] |
| Poorly Packed Column | Air bubbles, cracks, or an uneven surface in the silica bed create channels for the solvent and sample to travel through, bypassing proper interaction with the stationary phase. Solution: Ensure you pack the column using the slurry method without trapping air. Allow the silica to settle completely and ensure the top surface is flat and level before loading the sample. |
Challenge 2: Difficulties with Recrystallization
Problem: The product fails to crystallize, oils out of solution, or yields are very low.
| Potential Cause | Scientific Rationale & Solution |
| Solution is Supersaturated or Cooled Too Quickly | Rapid cooling does not provide sufficient time for ordered crystal lattice formation, leading to the precipitation of an amorphous solid or oil.[8] Solution: After dissolving the compound in the minimum amount of boiling solvent, allow it to cool slowly to room temperature before moving it to an ice bath. If it oils out, reheat the solution to redissolve the oil, add a small amount (5-10%) of additional hot solvent to reduce saturation, and cool slowly again.[7][8] |
| Lack of Nucleation Sites | Crystallization requires an initial "seed" or surface to begin lattice growth. Solution: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. This creates microscopic imperfections in the glass that can serve as nucleation sites. Alternatively, add a "seed crystal"—a tiny speck of the pure compound—to induce crystallization.[7][9] |
| High Impurity Content | Impurities can interfere with crystal lattice formation, acting as "insulators" between molecules of the desired compound. Solution: If recrystallization fails repeatedly, the crude material is likely too impure. First, purify the material by column chromatography to remove the bulk of the impurities, then recrystallize the resulting solid to achieve high purity.[7] |
| Inappropriate Solvent Choice | An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[9] Solution: Test solubility in a range of solvents (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate, Toluene, Heptane). If no single solvent is ideal, use a binary solvent system (e.g., Ethanol/Water, Dichloromethane/Hexane). Dissolve the compound in a minimal amount of the "good" solvent (in which it is soluble) and slowly add the "poor" solvent (the anti-solvent) dropwise at an elevated temperature until the solution becomes faintly cloudy. Then, add a drop or two of the "good" solvent to clarify and allow to cool slowly. |
| Excessive Solvent Use | Using too much solvent will keep a significant portion of the product dissolved even when the solution is cold, leading to poor recovery.[8] Solution: Always use the absolute minimum amount of hot solvent required to fully dissolve the compound. If the yield is low, you can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure.[7] |
Standardized Purification Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general starting point and should be adapted based on TLC analysis.
-
TLC Analysis: Determine an appropriate solvent system (e.g., Hexane/Ethyl Acetate) that gives the product an Rf of 0.25-0.35.
-
Column Preparation:
-
Select a column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel weight to crude material weight).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped. Drain the excess solvent until it is just level with the top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (2-3 times the weight of the crude material) to this solution.
-
Carefully evaporate all the solvent on a rotary evaporator until a fine, free-flowing powder is obtained.
-
Gently layer this powder on top of the packed silica bed. Add a thin layer of sand on top to prevent disturbance.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin eluting with the starting solvent system, applying gentle air pressure to maintain a steady flow rate.
-
If a gradient elution is required, gradually increase the proportion of the polar solvent.
-
-
Fraction Collection:
-
Collect fractions in test tubes or vials.
-
Monitor the elution of compounds by spotting fractions onto a TLC plate and visualizing under UV light.
-
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Recrystallization
This protocol assumes a suitable solvent or solvent pair has been identified.
-
Dissolution: Place the crude or column-purified solid in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with swirling after each addition. Continue adding solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat source and allow it to cool slightly. Add a very small amount of activated charcoal (spatula tip), swirl, and reheat to boiling for a few minutes.
-
Hot Filtration (if charcoal was used or insoluble impurities are present):
-
Set up a hot filtration apparatus (fluted filter paper in a stemless funnel).
-
Preheat the funnel and receiving flask by pouring boiling solvent through them.
-
Quickly pour the hot solution through the fluted filter paper.
-
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, you may place the flask in an ice-water bath to maximize crystal formation.
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
-
Drying: Allow the crystals to air-dry on the filter paper under vacuum. For final drying, transfer the crystals to a tared watch glass and place them in a vacuum oven.
References
- Google Patents. (2021).
-
Meng, F., et al. (2010). Ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1723. [Link]
-
Cushing, T. D., et al. (2014). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Journal of Medicinal Chemistry, 57(3), 892-915. [Link]
-
Wen, W., et al. (2005). Synthesis and crystal structure of ethyl 2-methylthio-7-phenylpyrazolo[1,5- a] pyrimidine-3-carboxylate. ResearchGate. [Link]
-
ResearchGate. (2024). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]
-
Ma, Y., et al. (2024). Photodriven Radical-Polar Crossover Cyclization Strategy: Synthesis of Pyrazolo[1,5-a]pyridines from Diazo Compounds. Organic Letters, 26(12), 2568-2573. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]
-
Fun, H. K., et al. (2013). Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(4), o740. [Link]
- Google Patents. (2018). Pyrazolo[1,5-A]pyridine compounds and use thereof. US10155756B2.
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
Gomha, S. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 32. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. [Link]
-
Wang, B., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(8), 933-937. [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN112679494B - Preparation method of pyrazolo [1,5-a ] pyridine derivative - Google Patents [patents.google.com]
- 5. US10155756B2 - Pyrazolo[1,5-A]pyridine compounds and use thereof - Google Patents [patents.google.com]
- 6. Purification [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
"impact of solvent choice on Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate reaction outcome"
Welcome to the technical support guide for the synthesis of Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the nuances of this reaction, with a specific focus on the critical impact of solvent selection on the reaction outcome. Here, we address common challenges, provide field-proven insights, and offer detailed protocols to ensure the successful and reproducible synthesis of your target compound.
Frequently Asked Questions (FAQs)
Q1: Why is solvent choice so critical in the synthesis of pyrazolo[1,5-a]pyridines?
The synthesis of the pyrazolo[1,5-a]pyridine core typically proceeds via a 1,3-dipolar cycloaddition reaction between an N-aminopyridinium ylide and an appropriate dipolarophile, in this case, an ethyl propiolate derivative[1]. The solvent plays a multi-faceted role in this process:
-
Solubility: It must effectively dissolve the pyridine precursor, the aminating agent, and the alkyne to ensure a homogenous reaction mixture.
-
Stabilization of Intermediates: The reaction involves charged or highly polar intermediates (the ylide). The polarity of the solvent can stabilize or destabilize these species, directly affecting the reaction rate and activation energy.
-
Reaction Pathway and Regioselectivity: In some cases, the solvent can influence which products are formed. For instance, polar solvents have been observed to favor elimination products in related syntheses[2].
-
Temperature Control: The solvent's boiling point dictates the maximum temperature achievable at atmospheric pressure, which is crucial for overcoming the activation energy of the reaction.
Q2: What are the most common solvents used for this reaction, and what are their general characteristics?
Several solvents are reported for this class of reaction, each with distinct properties. The most common are:
-
Glacial Acetic Acid: Acts as both a solvent and a catalyst (acid promoter). It is effective but can lead to potential side reactions if substrates are acid-sensitive[3].
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent with a high boiling point. It is excellent for dissolving a wide range of reactants and stabilizing polar intermediates. Its high boiling point can be a disadvantage during product workup[4][5].
-
Toluene: A nonpolar aromatic solvent. It is often used with a base (like triethylamine) when a non-acidic, high-temperature condition is required[6].
-
N-Methylpyrrolidone (NMP): Another polar aprotic solvent, similar to DMF, used for its high dissolving power and stability at elevated temperatures[7].
Q3: Can I use solvents like methanol, ethanol, or acetonitrile?
While these are common laboratory solvents, their use in this specific transformation can be problematic. A screening of solvents for a similar cross-dehydrogenative coupling reaction to form a related heterocyclic system showed that acetonitrile, methanol, dioxane, propanol, and water were ineffective, yielding no desired product[8]. This is likely due to their inability to effectively facilitate the specific cycloaddition mechanism or their potential to react with intermediates.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis, with probable causes linked to solvent choice and actionable solutions.
| Problem | Probable Cause (Solvent-Related) | Recommended Solution & Explanation |
| Low or No Product Yield | 1. Inappropriate Solvent Choice: The selected solvent may not adequately solubilize reactants or stabilize the key 1,3-dipolar intermediate. As noted, common solvents like methanol or acetonitrile can fail to promote the reaction[8].2. Incorrect Temperature: The reaction may have a significant activation energy barrier, requiring the high temperatures achievable only in high-boiling point solvents like DMF, Toluene, or Acetic Acid. | 1. Switch to a Proven Solvent: If using a non-standard solvent, switch to one documented for this reaction, such as glacial acetic acid [3] or DMF [8]. These have been shown to facilitate the necessary cycloaddition.2. Increase Reaction Temperature: If solubility is good but conversion is low, ensure you are using a solvent that allows for reflux at a sufficiently high temperature (>100 °C). Toluene or DMF are suitable for this purpose. |
| Significant Side Product Formation | 1. Acid/Base Sensitivity: If using glacial acetic acid, acid-sensitive functional groups on your starting materials may be degrading. Conversely, if using a base like triethylamine in toluene, base-labile groups could be reacting.2. Solvent Participation: Although less common, some solvents can participate in side reactions under specific catalytic conditions. | 1. Match Solvent to Substrate Stability: For acid-sensitive substrates, avoid acetic acid. Instead, use a neutral, high-boiling solvent like Toluene with an organic base (e.g., triethylamine)[6]. For base-sensitive substrates, acetic acid may be a better choice.2. Use an Inert Solvent: Select a solvent known for being less reactive, such as DMF or NMP, which primarily serves to dissolve reactants and facilitate the reaction through its polarity[7]. |
| Difficult Product Isolation / Purification | 1. High-Boiling Point Solvent Residue: Solvents like DMF (BP: 153 °C) or NMP (BP: 202 °C) are notoriously difficult to remove completely under standard rotary evaporation, leading to oily residues that complicate crystallization or chromatography.2. Product Precipitation Issues: The product may be highly soluble in the reaction solvent, making precipitation or crystallization upon cooling inefficient. | 1. Aqueous Workup/Extraction: After the reaction, quench the mixture by pouring it into a large volume of water or ice-water. The desired organic product will often precipitate and can be collected by filtration. If it does not precipitate, perform a liquid-liquid extraction with a solvent like dichloromethane or ethyl acetate[3].2. Solvent Exchange/Trituration: After removing the bulk of the high-boiling solvent in vacuo, add a solvent in which the product is poorly soluble but impurities are soluble (e.g., hexane, diethyl ether). This process, known as trituration, can induce crystallization and wash away soluble impurities. |
Solvent Selection and Performance Overview
The choice of solvent directly correlates with reaction efficiency. Below is a summary compiled from literature reports on pyrazolo[1,5-a]pyridine synthesis.
| Solvent | Type | Boiling Point (°C) | Typical Conditions | Expected Outcome | Reference |
| Glacial Acetic Acid | Polar Protic, Acidic | 118 | Reflux (16+ hours) | Good for robust substrates; can act as a catalyst. | [3] |
| Toluene | Nonpolar | 111 | Reflux with a base (e.g., Triethylamine) | Suitable for acid-sensitive substrates. | [6] |
| DMF | Polar Aprotic | 153 | Room temp to heated | Excellent solvating power; promotes reaction but hard to remove. | [4][8] |
| NMP | Polar Aprotic | 202 | Room temp to heated | Similar to DMF, effective for metal-free conditions. | [7] |
| Acetonitrile, Methanol, Dioxane | Various | < 85 | N/A | Reported to be ineffective; little to no product formation. | [8] |
Visualizing the Workflow and Decision Process
A successful synthesis relies on a logical workflow and informed decisions. The following diagrams illustrate the general experimental procedure and a decision tree for solvent selection.
Caption: General experimental workflow for the synthesis.
Caption: Decision tree for solvent selection based on substrate sensitivity.
Detailed Experimental Protocol (Example using Acetic Acid)
This protocol is a representative example adapted from procedures for similar pyrazolo[1,5-a]pyrimidine syntheses[1][3].
Materials:
-
1-aminopyridinium salt precursor
-
Ethyl 2-phenylpropiolate
-
Glacial Acetic Acid
-
Dichloromethane (for extraction)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Hexane / Ethyl Acetate (for chromatography or recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the 1-aminopyridinium precursor (1.0 eq) and ethyl 2-phenylpropiolate (1.1 eq).
-
Solvent Addition: Add glacial acetic acid to the flask to achieve a concentration of approximately 0.2-0.5 M.
-
Heating: Immerse the flask in a preheated oil bath and bring the mixture to a vigorous reflux (approx. 118-120 °C).
-
Monitoring: Allow the reaction to proceed for 16-24 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-water.
-
Isolation:
-
If a solid precipitates: Collect the crude product by vacuum filtration. Wash the solid with water, followed by a small amount of cold hexane to remove nonpolar impurities.
-
If no solid forms: Transfer the aqueous mixture to a separatory funnel. Extract the product with dichloromethane (3x volumes). Combine the organic layers.
-
-
Neutralization & Drying: Wash the combined organic layers with a saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure this compound.
References
-
Pyrazolo[1,5-a]pyridine-Fused Pyrimidine Based Novel Fluorophore and Its Bioapplication to Probing Lipid Droplets | Request PDF. ResearchGate. Available at: [Link]
-
Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PubMed Central. Available at: [Link]
-
Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and crystal structure of ethyl 2-methylthio-7-phenylpyrazolo[1,5- a] pyrimidine-3-carboxylate | Request PDF. ResearchGate. Available at: [Link]
-
Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. PubMed Central. Available at: [Link]
-
Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar. Available at: [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. Available at: [Link]
-
Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. SpringerOpen. Available at: [Link]
-
Ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate. National Institutes of Health. Available at: [Link]
- Method for purifying pyrazoles. Google Patents.
-
Synthesis of 2-Methyl-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester. Molbase. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. National Institutes of Health. Available at: [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
"managing reaction temperature for selective synthesis of pyrazolo[1,5-a]pyridines"
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Here, we address common challenges and provide in-depth troubleshooting strategies, with a particular focus on the critical role of reaction temperature in achieving selective synthesis.
Introduction: The Thermal Tightrope of Pyrazolo[1,5-a]pyridine Synthesis
The synthesis of pyrazolo[1,5-a]pyridines is a cornerstone in medicinal chemistry, yielding compounds with significant therapeutic potential.[1][2] However, achieving high yields and regioselectivity can be a delicate balance, heavily influenced by reaction conditions. Among these, temperature stands out as a critical parameter that can dictate the success or failure of the synthesis, influencing reaction rates, dictating the formation of kinetic versus thermodynamic products, and potentially leading to undesired side reactions.
This guide provides a structured approach to troubleshooting common issues encountered during the synthesis of pyrazolo[1,5-a]pyridines, with an emphasis on rational temperature management.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for pyrazolo[1,5-a]pyridines where temperature is a critical factor?
A1: Several synthetic strategies are employed, with temperature playing a pivotal role in each:
-
[3+2] Cycloaddition of N-iminopyridinium ylides: This is a widely used method involving the reaction of N-iminopyridinium ylides with alkenes or alkynes.[3][4][5] The reaction can often be performed at room temperature, but elevated temperatures may be required for less reactive substrates.[6] Careful temperature control is crucial to prevent the decomposition of the ylide and minimize side reactions.
-
Condensation of 5-aminopyrazoles with β-dicarbonyl compounds: This classical approach involves the cyclocondensation of a 5-aminopyrazole with a β-dicarbonyl compound.[7][8] The reaction is typically carried out under acidic or basic conditions at elevated temperatures (reflux).[8] The temperature profile can significantly impact the regioselectivity of the final product.[7][9]
-
Cross-dehydrogenative coupling (CDC) reactions: More recent methods utilize CDC reactions, for instance, between N-amino-2-iminopyridines and β-ketoesters or β-diketones.[3] These reactions often require elevated temperatures (e.g., 130 °C) and an oxidizing agent.[3] Precise temperature control is essential to promote the desired C-C and C-N bond formations while avoiding over-oxidation or decomposition.
Q2: How does reaction temperature influence the regioselectivity of the final pyrazolo[1,5-a]pyridine product?
A2: Temperature can be a deciding factor in the regiochemical outcome of the reaction, particularly in the condensation of unsymmetrical β-dicarbonyl compounds with 5-aminopyrazoles. The reaction can proceed via two different pathways, leading to the formation of structural isomers. At lower temperatures, the reaction may favor the kinetically controlled product, which is formed faster. Conversely, at higher temperatures, the thermodynamically more stable product may be predominantly formed. It is crucial to conduct small-scale temperature screening experiments to determine the optimal conditions for the desired regioisomer.
Q3: Can microwave irradiation be used to improve the synthesis of pyrazolo[1,5-a]pyridines?
A3: Yes, microwave-assisted synthesis has been successfully employed to accelerate the synthesis of pyrazolo[1,5-a]pyridines and related heterocycles.[7] Microwave heating can lead to rapid and uniform heating of the reaction mixture, often resulting in significantly reduced reaction times and improved yields compared to conventional heating methods. However, direct translation of reaction conditions from conventional to microwave heating is not always straightforward, and optimization of temperature, pressure, and irradiation time is necessary.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of pyrazolo[1,5-a]pyridines.
Problem 1: Low or No Yield of the Desired Product
Possible Causes & Solutions
| Possible Cause | Diagnostic Check | Recommended Action |
| Incorrect Reaction Temperature | Verify the temperature of the reaction mixture using a calibrated thermometer. | Gradually increase the reaction temperature in 10 °C increments. For thermally sensitive starting materials, consider lowering the temperature and extending the reaction time. |
| Decomposition of Starting Materials or Intermediates | Analyze the crude reaction mixture by TLC or LC-MS for the presence of degradation products. | If decomposition is observed at the current temperature, attempt the reaction at a lower temperature. For [3+2] cycloadditions, ensure the in-situ generation of the ylide is efficient at the chosen temperature. |
| Poor Solubility of Reactants | Observe the reaction mixture for undissolved solids. | Increase the reaction temperature to improve solubility. Alternatively, consider a different solvent system in which the reactants are more soluble at a lower temperature. |
| Inefficient Catalyst Activity (if applicable) | If using a catalyst, ensure it is active and used in the correct quantity. | For catalytic reactions, a specific temperature range is often required for optimal performance. Consult the literature for the recommended temperature for the specific catalyst being used.[7] |
Problem 2: Formation of Multiple Products (Poor Selectivity)
Possible Causes & Solutions
| Possible Cause | Diagnostic Check | Recommended Action |
| Formation of Regioisomers | Characterize the product mixture using NMR spectroscopy and/or X-ray crystallography to identify the different isomers.[4][5] | Systematically vary the reaction temperature. A lower temperature may favor the kinetic product, while a higher temperature may favor the thermodynamic product. Refer to the literature for similar reactions to guide your temperature adjustments.[9] |
| Side Reactions (e.g., self-condensation, polymerization) | Analyze the crude reaction mixture by TLC or LC-MS to identify byproducts. | Lowering the reaction temperature can often suppress unwanted side reactions that have higher activation energies than the desired reaction. |
| Air or Moisture Sensitivity | Review the literature to determine if the reaction is sensitive to air or moisture. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. Elevated temperatures can exacerbate issues with air and moisture sensitivity. |
Experimental Protocols & Methodologies
General Protocol for Temperature Screening
To optimize the reaction temperature for a novel synthesis of a pyrazolo[1,5-a]pyridine derivative, a parallel screening approach is recommended.
-
Set up a series of small-scale reactions (e.g., 0.1 mmol) in parallel reaction vials.
-
Charge each vial with the starting materials, solvent, and any catalysts or reagents.
-
Place each vial in a separate well of a temperature-controlled heating block.
-
Set a different temperature for each reaction (e.g., 60 °C, 80 °C, 100 °C, 120 °C).
-
Monitor the progress of each reaction at regular intervals using TLC or LC-MS.
-
After a set time, quench the reactions and analyze the crude product mixture to determine the yield and selectivity at each temperature.
Visualizing Reaction Pathways
Generalized Synthetic Pathway
The following diagram illustrates a generalized synthetic pathway for the formation of pyrazolo[1,5-a]pyridines from 5-aminopyrazoles and β-dicarbonyl compounds, highlighting the critical cyclocondensation step influenced by temperature.
Caption: Generalized reaction scheme for pyrazolo[1,5-a]pyridine synthesis.
Troubleshooting Logic Flow
This diagram outlines a decision-making process for troubleshooting a low-yielding pyrazolo[1,5-a]pyridine synthesis.
Caption: Troubleshooting flowchart for low-yield synthesis.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.
- Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega.
- Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC. NIH.
- Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central.
- Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. Taylor & Francis.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Confirming the Structure of Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate using 1H NMR
In the landscape of drug discovery and materials science, the unequivocal confirmation of a molecule's structure is the bedrock of credible research. For novel heterocyclic compounds such as Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate, a molecule built upon the medicinally significant pyrazolo[1,5-a]pyridine scaffold, this certainty is paramount.[1][2] This guide provides an in-depth, experience-driven approach to leveraging one-dimensional Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy for the structural elucidation of this target molecule. Beyond a mere procedural outline, we will delve into the rationale behind the spectral interpretation and objectively compare the utility of 1H NMR against other common analytical techniques.
The Central Role of 1H NMR in Structural Elucidation
Proton NMR spectroscopy stands as the frontline analytical tool for organic chemists due to its speed, sensitivity, and the wealth of information it provides about the electronic environment, connectivity, and relative abundance of protons in a molecule.[3] For a molecule like this compound, with its distinct aromatic and aliphatic regions, 1H NMR offers a detailed fingerprint, allowing for a confident assignment of its structure.
Predicting the 1H NMR Spectrum: An Evidence-Based Approach
To validate the structure, we must first predict the expected 1H NMR spectrum by dissecting the molecule into its individual proton environments. The key principles we will apply are chemical shift (δ), which indicates the electronic environment of a proton; integration, which reveals the relative number of protons giving rise to a signal; and multiplicity (spin-spin splitting), which provides information about neighboring, non-equivalent protons.[3][4]
Here is the structure with protons labeled for our analysis:

1. The Ethyl Ester Group (H-j, H-k):
-
H-k (CH3): These three protons are equivalent and are adjacent to a CH2 group. We expect a triplet signal due to coupling with the two H-j protons (n+1 = 2+1 = 3). Located on an sp3 hybridized carbon and influenced by the adjacent oxygen, their chemical shift should be in the upfield region, typically around δ 1.1-1.4 ppm.[5]
-
H-j (CH2): These two protons are equivalent and are adjacent to a CH3 group. They will appear as a quartet due to coupling with the three H-k protons (n+1 = 3+1 = 4). Being directly attached to an oxygen atom, they are more deshielded and will resonate further downfield, anticipated in the δ 4.0-4.4 ppm range.[5]
2. The Phenyl Group (H-e, H-f, H-g):
-
The five protons of the phenyl ring are in different chemical environments. Protons H-e (ortho), H-f (meta), and H-g (para) will typically appear as a complex multiplet in the aromatic region (δ 7.0-8.0 ppm).[6] Often, the ortho protons (H-e) are the most deshielded due to their proximity to the pyrazolopyridine ring system and may appear as a distinct multiplet around δ 7.6-7.8 ppm. The meta (H-f) and para (H-g) protons usually overlap, appearing as a multiplet in the δ 7.2-7.5 ppm range.[7]
3. The Pyrazolo[1,5-a]pyridine Core (H-a, H-b, H-c, H-d):
-
This fused heterocyclic system presents a more complex and highly informative region of the spectrum. Based on data from similar pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine systems, we can predict the following:[8][9]
-
H-d (Position 7): This proton is typically the most downfield of the pyridine ring protons due to the influence of the bridgehead nitrogen. It is expected to appear as a doublet of doublets around δ 8.4-8.6 ppm.
-
H-a (Position 4): This proton is also significantly deshielded and is expected to appear as a doublet of doublets in the range of δ 7.8-8.0 ppm.
-
H-c (Position 6): This proton will likely resonate around δ 7.0-7.4 ppm, appearing as a triplet or doublet of doublets.
-
H-b (Position 5): This proton is generally the most shielded of the pyridine ring protons, expected around δ 6.8-7.0 ppm, also as a triplet or doublet of doublets.
-
Summary of Predicted 1H NMR Data
| Proton Label | Number of Protons (Integration) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| H-k | 3H | 1.1 - 1.4 | Triplet (t) | Aliphatic CH3 adjacent to CH2 |
| H-j | 2H | 4.0 - 4.4 | Quartet (q) | CH2 adjacent to oxygen and CH3 |
| H-b | 1H | 6.8 - 7.0 | Triplet (t) or dd | Shielded pyridine ring proton |
| H-c | 1H | 7.0 - 7.4 | Triplet (t) or dd | Pyridine ring proton |
| H-f, H-g | 3H | 7.2 - 7.5 | Multiplet (m) | Meta and para protons of the phenyl ring |
| H-e | 2H | 7.6 - 7.8 | Multiplet (m) | Ortho protons of the phenyl ring |
| H-a | 1H | 7.8 - 8.0 | Doublet of doublets (dd) | Deshielded pyridine ring proton |
| H-d | 1H | 8.4 - 8.6 | Doublet of doublets (dd) | Most deshielded pyridine ring proton |
Experimental Protocol for 1H NMR Analysis
Trustworthiness in scientific data begins with a robust and reproducible experimental protocol.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry NMR tube. The choice of solvent is critical; CDCl3 is a good first choice for general solubility, while DMSO-d6 can be used for less soluble compounds.[10]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as a reference point for chemical shifts.[4]
-
Cap the NMR tube and gently invert to ensure a homogenous solution.
-
-
Data Acquisition:
-
Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the 1H NMR spectrum using standard pulse sequences. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Corroboration and Comparison: A Multi-Technique Approach
While 1H NMR is a powerful tool, absolute structural confirmation, especially for a novel compound, relies on a confluence of evidence from multiple analytical techniques.
| Technique | Information Provided | Strengths for this Molecule | Limitations |
| 1H NMR | Proton environment, connectivity (via coupling), and stoichiometry. | Fast, provides detailed information on proton framework, essential for initial structural confirmation. | Can have overlapping signals in complex regions (e.g., aromatic). Does not directly show the carbon backbone. |
| 13C NMR | Number and type of carbon atoms (sp3, sp2, C=O). | Confirms the carbon skeleton, including quaternary carbons not visible in 1H NMR. | Lower sensitivity, requires more sample or longer acquisition time. |
| 2D NMR (COSY) | Shows correlations between coupled protons (H-H). | Unambiguously identifies which protons are adjacent to each other, crucial for assigning the pyridine ring protons. | Adds to experiment time. |
| 2D NMR (HMBC) | Shows correlations between protons and carbons over 2-3 bonds. | Connects proton signals to specific carbons, linking the ethyl and phenyl groups to the core structure. | Requires careful optimization and interpretation. |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern. | Confirms the molecular formula. High-resolution MS (HRMS) provides the exact mass. | Does not provide information on isomerism. |
| X-ray Crystallography | Provides the precise 3D structure of the molecule in the solid state. | The "gold standard" for unambiguous structure determination.[11] | Requires a suitable single crystal, which can be difficult to grow. |
Workflow for Unambiguous Structure Confirmation
The following diagram illustrates a logical workflow, emphasizing how 1H NMR serves as a pivotal checkpoint, guiding the subsequent analytical steps for comprehensive structural validation.
Sources
- 1. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazolo[1,5-a]pyridine(274-56-6) 1H NMR [m.chemicalbook.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Purity Assessment of Synthesized Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate by LC-MS
Audience: Researchers, scientists, and drug development professionals
Objective: This guide provides an in-depth comparison and a detailed protocol for the purity assessment of a novel synthesized batch of Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate against a reference standard using Liquid Chromatography-Mass Spectrometry (LC-MS). The focus is on the rationale behind methodological choices to ensure robust and reliable data.
Introduction: The Critical Role of Purity in Drug Discovery
In the journey of drug discovery and development, the purity of a synthesized active pharmaceutical ingredient (API) is paramount.[1][2] The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.[2] For novel heterocyclic compounds like this compound, a molecule of interest due to the broad biological activities of the pyrazolo[1,5-a]pyridine scaffold, rigorous purity assessment is a non-negotiable step.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the gold standard for this task.[1][4] Its power lies in the coupling of the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry, allowing for the detection, identification, and quantification of the target compound and its potential impurities.[4][5][6] This guide will walk you through a comparative purity analysis, grounded in the principles of sound analytical science.
The Analytical Strategy: Why LC-MS?
Our objective is to determine the percentage purity of a newly synthesized batch of this compound. This involves separating the main compound from any process-related impurities (e.g., unreacted starting materials, by-products) and degradation products.[7]
-
Liquid Chromatography (LC) will separate the components of the mixture based on their physicochemical properties. Given the heterocyclic and moderately polar nature of our target compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[8][9] In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Compounds are separated based on their hydrophobicity; less polar compounds are retained longer on the column.[10]
-
Mass Spectrometry (MS) will detect the separated components. Electrospray Ionization (ESI) is an ideal "soft" ionization technique for this molecule, as it can ionize the analyte directly from the liquid phase into the gas phase with minimal fragmentation, preserving the molecular ion for accurate mass determination.[11][12][13][14] ESI is highly efficient for a wide range of chemical substances, making it a versatile tool in pharmaceutical analysis.[13]
Experimental Design: A Self-Validating Protocol
Every protocol must be a self-validating system. This means incorporating checks and justifications at each step to ensure the final data is trustworthy and reproducible.
Predicted Mass of Target Compound
-
Molecular Formula: C₁₇H₁₄N₂O₂
-
Monoisotopic Mass: 278.1055 g/mol
-
Expected Ion (Positive ESI): [M+H]⁺ = 279.1133 m/z
LC-MS Method Parameters: The Rationale
| Parameter | Recommended Setting | Justification |
| LC Column | C18, 100 mm x 2.1 mm, 1.9 µm | A C18 column provides excellent retention for moderately nonpolar compounds like our target.[15] The smaller particle size (1.9 µm) enhances separation efficiency and peak resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier (formic acid) is crucial for good peak shape and improved ionization efficiency in positive ESI mode by promoting protonation.[16] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent in RP-HPLC with a strong elution strength and low viscosity. The formic acid maintains a consistent pH. |
| Gradient Elution | 5% to 95% B over 8 min | A gradient is necessary to elute a range of compounds with varying polarities, ensuring that both early-eluting polar impurities and the later-eluting main compound are resolved effectively. |
| Flow Rate | 0.4 mL/min | This flow rate is compatible with the column dimensions and ESI, ensuring efficient nebulization and ionization.[15] |
| Injection Volume | 2 µL | A small injection volume prevents column overloading and peak distortion. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity, improving efficiency and ensuring reproducible retention times. |
| MS Ionization | ESI, Positive Mode | The pyrazolo[1,5-a]pyridine structure contains basic nitrogen atoms that are readily protonated, making positive ion mode the logical choice for high sensitivity.[11] |
| MS Scan Range | 100 - 500 m/z | This range comfortably covers the expected [M+H]⁺ of the target compound and allows for the detection of lighter starting materials and heavier dimeric by-products. |
| MS Detector | Quadrupole or Time-of-Flight (TOF) | A quadrupole is excellent for targeted quantification, while a TOF provides high mass accuracy for identifying unknown impurities.[5] |
Workflow and Data Interpretation
The path from sample to result follows a logical sequence. The diagram below illustrates the comprehensive workflow for the purity assessment.
Caption: LC-MS workflow for purity assessment.
Reading the Data
-
Total Ion Chromatogram (TIC): This plot shows the total ion intensity detected by the mass spectrometer over time. Each peak represents a compound or a group of co-eluting compounds.
-
Peak Identification: The major peak should correspond to your target compound. By extracting the mass spectrum for this peak, you should find a dominant ion at m/z 279.11, confirming the identity of this compound.
-
Purity Calculation: The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Impurity Profiling: Smaller peaks in the TIC represent impurities. By examining their mass spectra, you can deduce their molecular weights. This is crucial for understanding the synthetic process. For instance, unreacted starting materials or by-products from side reactions can often be identified.[7][17]
Comparative Analysis: Synthesized Batch vs. Reference Standard
To provide context to the purity value, it is essential to compare the synthesized batch against a certified reference standard. This comparison validates the identity of the main peak and provides a benchmark for purity.
Illustrative Data:
| Sample | Retention Time (min) | Purity by Area % | Main Peak [M+H]⁺ (m/z) | Key Impurities Detected (m/z) |
| Reference Standard | 4.52 | >99.5% | 279.1135 | Not Detected |
| Synthesized Batch | 4.51 | 98.2% | 279.1138 | 251.08 (Possible loss of ethyl group), 307.10 (Unknown) |
Interpretation of Comparison:
-
The synthesized batch shows a retention time and mass-to-charge ratio that are in excellent agreement with the reference standard, confirming the identity of the product.
-
The purity of the synthesized batch (98.2%) is high but falls short of the reference standard. This is a common and acceptable outcome for an initial synthesis, indicating the need for further purification (e.g., recrystallization or column chromatography).
-
The detected impurities provide valuable feedback. The ion at m/z 251.08 could correspond to the hydrolyzed product (loss of the ethyl group, C₂H₄), a common degradation pathway for esters. The impurity at m/z 307.10 would require further investigation, potentially through tandem MS (MS/MS) fragmentation studies, to elucidate its structure.
Standard Operating Procedure (SOP)
This section provides a step-by-step protocol for conducting the analysis.
System Suitability
Before sample analysis, inject a standard solution (e.g., the reference standard) to verify system performance, including retention time stability, peak shape, and detector response. This is a cornerstone of a self-validating method.
Sample Preparation
-
Accurately weigh approximately 1 mg of the synthesized this compound.
-
Dissolve the sample in 1.0 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Vortex the solution until the sample is fully dissolved.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an LC autosampler vial.
-
Prepare a reference standard sample using the same procedure.
LC-MS Sequence Setup
-
Set up the LC-MS system with the parameters outlined in Table 3.2.
-
Create a sequence including a blank injection (acetonitrile), the reference standard injection, and the synthesized batch injection.
-
Start the sequence run.
Data Processing
-
Once the run is complete, open the data file in your chromatography data system (CDS).
-
Integrate the peaks in the Total Ion Chromatogram (TIC) for both the reference and the synthesized batch.
-
Verify the identity of the main peak in the synthesized batch by comparing its retention time and mass spectrum to the reference standard.
-
Calculate the purity of the synthesized batch using the area percent formula.
-
Examine the mass spectra of any impurity peaks to determine their m/z values.
-
Compile the results in a final report.
Conclusion
This guide has detailed a robust LC-MS methodology for the purity assessment of synthesized this compound. By employing a well-justified RP-HPLC method coupled with ESI-MS and comparing the results to a reference standard, researchers can confidently determine the purity of their compound and identify potential impurities. This analytical rigor is a critical component of the early drug development process, ensuring that only high-quality candidates advance toward further preclinical and clinical evaluation.[18]
References
-
Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]
-
Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist. Reviews, 24(1), 3–12. Retrieved from [Link]
-
Puttaswamy, P., & Yellappa, S. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. International Journal of Chemtech Research, 9(12), 332-340. Retrieved from [Link]
-
ResearchGate. (2018). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. Retrieved from [Link]
-
BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]
-
Khakwani, S., Aslam, S., Shahi, M. N., Bernardino, A. M. R., & Khan, M. A. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(3), 683-686. Retrieved from [Link]
-
Gomha, S. M., Abdel-aziz, M. M., & Abdel-khalik, M. M. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 56. Retrieved from [Link]
-
ResearchGate. (2016). Principles of Electrospray Ionization. Retrieved from [Link]
-
ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
-
Oxford Academic. (1984). Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds. Journal of Chromatographic Science. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. Retrieved from [Link]
-
ResearchGate. (2018). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]
-
Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2006). Synthesis and crystal structure of ethyl 2-methylthio-7-phenylpyrazolo[1,5- a] pyrimidine-3-carboxylate. Retrieved from [Link]
-
PubMed. (1997). Determination of the impurity profile of ethyl-2-(4-[(5R)-3[4-(methoxycarboxamidoiminomethyl)-phenyl]-2- oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate, citrate, a highly active platelet aggregation inhibitor, by liquid chromatography-mass spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. Retrieved from [Link]
-
Science.gov. (n.d.). reversed-phase thin-layer chromatography: Topics by Science.gov. Retrieved from [Link]
-
PubMed. (2011). Principles of electrospray ionization. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Retrieved from [Link]
-
ResearchGate. (2020). Crystal structure analysis of ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. Retrieved from [Link]
-
LCGC International. (2023). Updates in Small Molecule Pharmaceutical Development. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]
-
SciSpace. (2020). Current developments in LC-MS for pharmaceutical analysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 7.10: Reverse Phase Chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. Retrieved from [Link]
-
Frontier Specialty Chemicals. (n.d.). Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate. Retrieved from [Link]
Sources
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. bioagilytix.com [bioagilytix.com]
- 6. scispace.com [scispace.com]
- 7. fda.gov [fda.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phys.libretexts.org [phys.libretexts.org]
- 13. Principles of electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 15. LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Determination of the impurity profile of ethyl-2-(4-[(5R)-3[4-(methoxycarboxamidoiminomethyl)-phenyl]-2- oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate, citrate, a highly active platelet aggregation inhibitor, by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparing the Biological Activity of Ethyl and Methyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate Analogs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the biological activities of Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate and its methyl analog. We will delve into the rationale behind experimental choices, provide detailed protocols, and discuss the interpretation of potential outcomes, all grounded in established scientific principles.
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties. Derivatives have shown promise as antitubercular[1][2][3], anti-inflammatory[4], and anticancer agents[5]. The seemingly minor difference between an ethyl and a methyl ester at the 3-position can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, excretion (ADME), and ultimately, its biological efficacy. This guide will equip you with the necessary tools to systematically investigate these differences.
I. Rationale for Comparison: The Significance of the Ester Moiety
The choice between a methyl and an ethyl ester is a common strategy in medicinal chemistry for fine-tuning the properties of a lead compound. The ethyl group, being slightly larger and more lipophilic than the methyl group, can influence several key parameters:
-
Solubility and Permeability: Changes in lipophilicity can affect a compound's solubility in both aqueous and lipid environments, which in turn governs its ability to cross biological membranes.
-
Metabolic Stability: Esters are susceptible to hydrolysis by esterase enzymes. The steric bulk of the ethyl group compared to the methyl group can alter the rate of this metabolic cleavage, impacting the compound's half-life in biological systems.
-
Target Engagement: While the ester moiety may not directly interact with the primary biological target, its size and conformation can influence the overall shape of the molecule and its ability to fit into the target's binding pocket.
This comparative study is therefore not merely an academic exercise but a crucial step in understanding the structure-activity relationship (SAR) of the 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate core and optimizing its therapeutic potential.
II. Experimental Workflow: A Step-by-Step Guide
To comprehensively compare the biological activities of the ethyl and methyl analogs, a multi-faceted approach is required. This workflow outlines the key experimental stages, from synthesis to in vitro biological evaluation.
Figure 1: A generalized experimental workflow for the comparative biological evaluation of the ethyl and methyl analogs.
A. Synthesis and Characterization
The first critical step is the synthesis and rigorous characterization of both this compound and its methyl analog. A common synthetic route involves the reaction of N-amino-2-halopyridinium salts with β-ketoesters[6].
Step-by-Step Synthesis Protocol (General):
-
Reaction Setup: In a round-bottom flask, dissolve the appropriate N-aminopyridinium salt in a suitable solvent such as ethanol or acetic acid.
-
Addition of Reagents: Add the corresponding β-ketoester (ethyl acetoacetate for the ethyl analog, methyl acetoacetate for the methyl analog) and a base (e.g., triethylamine) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the synthesized compounds using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
B. In Vitro Biological Evaluation
Based on the known activities of the pyrazolo[1,5-a]pyridine scaffold, the following in vitro assays are recommended for a comprehensive comparison.
1. Antitubercular Activity Assay
-
Rationale: Several pyrazolo[1,5-a]pyridine derivatives have demonstrated potent activity against Mycobacterium tuberculosis (Mtb)[1][2].
-
Protocol: Microplate Alamar Blue Assay (MABA)
-
Prepare a serial dilution of the test compounds (ethyl and methyl analogs) in a 96-well microplate.
-
Add a standardized inoculum of Mtb (e.g., H37Rv strain) to each well.
-
Incubate the plates at 37°C for 5-7 days.
-
Add Alamar Blue reagent to each well and incubate for another 24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents a color change from blue to pink, indicating bacterial growth inhibition.
-
2. Anticancer Activity Assay
-
Rationale: The pyrazolo[1,5-a]pyrimidine core, structurally related to pyrazolo[1,5-a]pyridines, has shown anticancer properties[5][7]. It is worthwhile to screen for this activity.
-
Protocol: MTT Assay
-
Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the ethyl and methyl analogs for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
-
3. Anti-inflammatory Activity Assay
-
Rationale: Pyrazolo[1,5-a]quinazolines, another related scaffold, have exhibited anti-inflammatory activity[4].
-
Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-stimulated Macrophages
-
Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treat the cells with different concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation and NO production.
-
After 24 hours of incubation, measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Determine the concentration of each compound that inhibits 50% of NO production (IC50).
-
III. Data Presentation and Interpretation
For a clear and objective comparison, the quantitative data from the biological assays should be summarized in a table.
Table 1: Comparative Biological Activity Data (Hypothetical)
| Compound | Antitubercular Activity (MIC in µg/mL) | Anticancer Activity (IC50 in µM) - MCF-7 | Anti-inflammatory Activity (IC50 in µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Mthis compound | Experimental Value | Experimental Value | Experimental Value |
| Positive Control (e.g., Isoniazid, Doxorubicin, Dexamethasone) | Experimental Value | Experimental Value | Experimental Value |
Interpreting the Results:
-
Potency: A lower MIC or IC50 value indicates higher potency. A direct comparison of these values for the ethyl and methyl analogs will reveal which compound is more active in each assay.
-
Selectivity: By comparing the activity across different assays, you can assess the selectivity of the compounds. For instance, a compound might be highly active against Mtb but show minimal cytotoxicity against human cancer cells.
-
Structure-Activity Relationship (SAR): The observed differences in activity can be correlated with the structural change (ethyl vs. methyl ester). For example, if the ethyl analog is consistently more potent, it might suggest that the increased lipophilicity or steric bulk is favorable for biological activity.
IV. Mechanistic Insights and Structure-Activity Relationship
The observed biological activities can be further understood by considering the potential mechanisms of action and the influence of the ester group.
Figure 2: The relationship between the ester modification and the resulting biological activity.
A more lipophilic ethyl ester may enhance passage through the lipid-rich cell wall of M. tuberculosis or the plasma membrane of cancer cells, potentially leading to higher intracellular concentrations and greater efficacy. Conversely, the smaller methyl group might allow for a more favorable interaction with a specific binding pocket of a target enzyme. The difference in susceptibility to esterase hydrolysis will also play a crucial role in determining the concentration of the active compound available at the target site over time.
V. Conclusion
This guide provides a robust framework for a systematic and objective comparison of the biological activities of this compound and its methyl analog. By following the outlined experimental protocols and carefully analyzing the resulting data, researchers can gain valuable insights into the structure-activity relationship of this important class of compounds. This knowledge is essential for the rational design and development of novel therapeutic agents with improved efficacy and safety profiles.
References
-
Hu, X., Wan, B., Lu, X., et al. (2019). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters. [Link]
-
Dal Piaz, V., et al. (2019). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules. [Link]
-
Tang, J.-F., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters. [Link]
-
Al-Warhi, T., et al. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry. [Link]
-
Tang, J.-F., et al. (2015). Design, Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Anti-tubercular Agents. ResearchGate. [Link]
-
Lu, X., et al. (2019). Pyrazolo[1,5-a]pyridine Inhibitor of the Respiratory Cytochrome bcc Complex for the Treatment of Drug-Resistant Tuberculosis. Semantic Scholar. [Link]
-
Babu, A., & Ramesh, R. (2017). In vitro assays and techniques utilized in anticancer drug discovery. PubMed. [Link]
-
Zhang, Y., et al. (2003). Production and Testing of Ethyl and Methyl Esters. Journey to Forever. [Link]
-
Hogg, S., et al. (2005). Synthesis and Structure–Activity Relationships of Pyrazolo[1,5-a]pyridine Derivatives: Potent and Orally Active Antagonists of Corticotropin-Releasing Factor 1 Receptor. Journal of Medicinal Chemistry. [Link]
-
McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. University of Wollongong Research Online. [Link]
-
Al-Issa, S. A. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate. [Link]
-
Singh, P., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. [Link]
-
Lemos, F., et al. (2010). Densities and Viscosities of Fatty Acid Methyl and Ethyl Esters. ACS Publications. [Link]
-
Mohan, D. C., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]
-
Wen, L. R., et al. (2005). Synthesis and crystal structure of ethyl 2-methylthio-7-phenylpyrazolo[1,5- a] pyrimidine-3-carboxylate. ResearchGate. [Link]
-
Ferreira, I. C. F. R., et al. (2019). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI. [Link]
-
Yusoff, M. F. M., et al. (2018). Comparison of Fatty Acid Methyl and Ethyl Esters as Biodiesel Base Stock: a Review on Processing and Production Requirements. ResearchGate. [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
-
QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences. [Link]
-
World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]
-
Lisowski, M., & Kuranc, A. (2015). ETHYL AND METHYL ESTERS PRODUCTION FIELD ESTERIFICATION PLANT. ResearchGate. [Link]
-
Gkeka, P. T., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
-
Al-Issa, S. A. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. [Link]
-
Singh, P., et al. (2021). Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. PubMed. [Link]
- Wang, Y., et al. (2018). Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid.
-
Ielciu, I., et al. (2022). In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. MDPI. [Link]
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC. [Link]
-
Kim, H., et al. (2022). Pharmacokinetics of transdermal methyl-, ethyl-, and propylparaben in humans following single dermal administration. PubMed. [Link]
-
UTM Biology. (2021). BIO152 Standard Protocol for Investigating the Antimicrobial Properties of Garlic. YouTube. [Link]
-
El-Adl, K., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
-
Gomaa, A. A. M., et al. (2022). Pyrazolo[5,1-c][1][4][5]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. MDPI. [Link]
Sources
- 1. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-<i>a</i>]pyrimidine analogues - Arabian Journal of Chemistry [arabjchem.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate Derivatives
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antitubercular properties.[1][2][3] Its structural rigidity and capacity for diverse substitutions make it an ideal starting point for drug discovery campaigns. This guide focuses on a specific, synthetically accessible starting point: the Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate framework. We will provide an in-depth comparative analysis of how systematic structural modifications of this core influence biological activity, supported by experimental data from seminal studies. The objective is to elucidate the key structure-activity relationships that govern the potency and selectivity of these derivatives against various biological targets.
The Core Scaffold: Synthesis and Strategic Importance
The foundational structure, this compound, serves as a versatile template for chemical exploration. Its synthesis is typically achieved through a robust and efficient pathway involving the N-amination of a substituted pyridine, followed by a 1,3-dipolar cycloaddition with an ethyl propiolate derivative.[1] This straightforward synthesis allows for the introduction of diversity at multiple positions, which is fundamental for SAR studies.
The strategic importance of this scaffold lies in its ability to act as a bioisostere for other critical pharmacophores, such as the imidazo[1,2-a]pyridine core.[1] This "scaffold hopping" strategy allows researchers to leverage known binding modes while exploring novel chemical space and improving physicochemical properties.
Caption: General Synthetic Workflow for the Core Scaffold.
Structure-Activity Relationship (SAR) Analysis: A Positional Breakdown
The biological activity of the pyrazolo[1,5-a]pyridine core can be finely tuned by introducing various substituents at different positions. The following sections compare how modifications at key positions influence therapeutic potential, primarily focusing on anticancer and antitubercular activities.
Position 3: The Carboxylate Handle
The ethyl carboxylate group at position 3 is the most synthetically tractable and widely explored site for modification. It serves as a chemical "handle" for introducing a vast array of functional groups, most commonly through hydrolysis to the corresponding carboxylic acid, followed by amidation.
-
Ester vs. Carboxamide: The conversion from an ethyl ester to a carboxamide is a critical step that often enhances biological activity. This is exemplified in studies targeting Mycobacterium tuberculosis (Mtb), where a series of pyrazolo[1,5-a]pyridine-3-carboxamides displayed potent nanomolar minimum inhibitory concentrations (MICs) against drug-susceptible and multidrug-resistant strains.[1] The amide N-H and carbonyl oxygen provide additional hydrogen bonding opportunities with the biological target, a classic strategy for improving binding affinity.
-
Varying the Amide Substituent: The nature of the substituent on the amide nitrogen dramatically influences potency. In antitubercular agents, long alkyl chains or substituted benzyl groups on the amide were found to be beneficial, suggesting engagement with a hydrophobic pocket in the target enzyme.[1]
Position 2: The Phenyl Ring
The phenyl ring at position 2 is another crucial determinant of activity, particularly for kinase inhibitors.
-
Substitution Pattern: For PI3 kinase inhibitors, a specific 2,5-disubstitution pattern on the 2-phenyl ring was found to be important for activity.[4] This highlights the sensitivity of the kinase active site to the spatial arrangement and electronic properties of substituents.
-
Impact on Selectivity: Modifications on this ring can also govern selectivity. For instance, in the development of FLT3 inhibitors for acute myeloid leukemia (AML), optimization of substituents on the 2-phenyl ring was key to achieving high potency and selectivity against the target kinase.[5]
Positions 5 and 7: The Pyridine Moiety
Substitutions on the pyridine portion of the bicyclic system are vital for modulating both potency and pharmacokinetic properties.
-
Anticancer Activity: In the context of anticancer agents, placing an optimized phenyl amide moiety at the C-7 position led to a series of compounds that preferentially kill cancer cells deficient in the p21 protein.[6] This demonstrates how C-7 modifications can be exploited to target specific cancer cell vulnerabilities.
-
Antitubercular Activity: For antitubercular compounds, introducing small alkyl groups, such as methyl, at position 5 was part of the initial design to maintain geometric similarity to other known antitubercular scaffolds.[1]
Caption: Key Positions for SAR Modification on the Scaffold.
Comparative Performance Data
The following table summarizes the structure-activity relationships for select derivatives across different therapeutic targets. This data provides a quantitative comparison of how specific structural changes impact biological performance.
| Compound Class/Reference Example | Core Modification(s) | Target | Biological Activity (IC₅₀ / MIC) | Key SAR Insight |
| Antitubercular Carboxamides | C3: Ethyl ester → Various N-substituted carboxamides. C2/C5: Dimethyl substitution. | M. tuberculosis H37Rv | Nanomolar MIC values | Conversion of the C3-ester to a carboxamide is essential for potent antitubercular activity.[1] |
| PI3 Kinase Inhibitors | C2-Phenyl: 2,5-disubstitution. C3: Modified benzenesulfonohydrazide. | PI3K p110α | Potent inhibition of cell proliferation | Specific substitution pattern on the 2-phenyl ring is critical for PI3K activity.[4] |
| CDK9 Inhibitors | C3: Maintained pyrazolo[1,5-a]pyrimidine nucleus, modifications elsewhere. | CDK9 | Potent and selective inhibition | The core scaffold is a viable starting point for developing selective CDK9 inhibitors, moving away from less selective multi-kinase inhibitors.[7] |
| FLT3-ITD Inhibitors | Extensive optimization at C2, C5, and C7 positions. | FLT3-ITD (AML) | IC₅₀ = 0.4 nM | Systematic modification of the pyrazolo[1,5-a]pyrimidine scaffold can yield highly potent and selective inhibitors for AML-associated mutations.[5] |
| p21-Deficient Anticancer Agents | C7: Optimized phenyl amide moiety. | p21-deficient cancer cells | Selective cytotoxicity | Substitutions at the C7 position can be tailored to exploit specific cancer cell vulnerabilities, such as checkpoint deficiencies.[6] |
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the protocols used to generate SAR data must be robust and reproducible. Below are representative methodologies for the synthesis and evaluation of these derivatives.
General Protocol for Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamides
This protocol describes the key steps of synthesizing the core and converting it to the biologically active amides.
-
N-Amination of Pyridine: A substituted pyridine is treated with an aminating agent such as O-(2,4-dinitrophenyl)hydroxylamine (DNPH) or O-mesitylenesulfonylhydroxylamine (MSH) in an appropriate solvent to form the corresponding N-amino pyridinium salt.
-
1,3-Dipolar Cycloaddition: The N-amino pyridinium salt is reacted with a substituted ethyl propiolate in the presence of a base (e.g., K₂CO₃) to yield the pivotal intermediate, the ethyl pyrazolo[1,5-a]pyridine-3-carboxylate derivative.
-
Saponification: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as potassium hydroxide in an alcohol/water mixture, followed by acidification.[8]
-
Amidation: The resulting carboxylic acid is coupled with a desired primary amine using standard peptide coupling reagents (e.g., EDCI, HOBt) in an inert solvent like DCM or DMF to yield the final pyrazolo[1,5-a]pyridine-3-carboxamide.[1]
Protocol for In Vitro Kinase Inhibition Assay (Example: PI3K)
This assay quantifies the ability of a compound to inhibit a specific kinase.
-
Assay Preparation: The kinase reaction is performed in a 96- or 384-well plate. Each well contains the kinase enzyme (e.g., recombinant human PI3Kα), the substrate (e.g., PIP2), and ATP in a buffered solution.
-
Compound Addition: The test compounds (derivatives) are serially diluted and added to the wells. A control well with no inhibitor (DMSO vehicle) is included.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).
-
Detection: The reaction is stopped, and the amount of product (e.g., PIP3) is quantified. This is often done using a luminescence-based assay where the amount of remaining ATP is measured; lower ATP levels indicate higher kinase activity.
-
Data Analysis: The luminescence signal is plotted against the compound concentration, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated using non-linear regression analysis.[4]
Caption: Targeted Signaling Pathway Example: PI3K Inhibition.
Conclusion and Future Perspectives
The this compound scaffold is a remarkably fruitful starting point for the development of potent and selective therapeutic agents. The structure-activity relationship studies consistently demonstrate that:
-
The C3-Carboxamide is a Privileged Moiety: Conversion of the initial ethyl ester to a diverse library of carboxamides is a highly effective strategy for enhancing biological activity across multiple disease targets.
-
Aromatic Substitutions Drive Selectivity: Fine-tuning the substitution patterns on the C2-phenyl ring and the C7-position of the pyridine ring is crucial for achieving selectivity against specific biological targets, particularly protein kinases.
-
Scaffold Versatility: The pyrazolo[1,5-a]pyridine core serves as an excellent template for developing inhibitors for a range of targets, from bacterial enzymes to human kinases.[2][9]
Future research will likely focus on leveraging these established SAR principles to design dual-targeting agents or to optimize compounds with improved pharmacokinetic profiles, reducing off-target effects and enhancing clinical efficacy.[9] The continued exploration of this versatile scaffold holds significant promise for the discovery of next-generation therapeutics.
References
-
Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. National Institutes of Health. [Link]
-
Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR. PubMed. [Link]
-
Promising bioactivity of pyrazolo[1,5-a]pyrimidine derivatives 1–6 and its drug skeletons 7–9. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. [Link]
-
Synthesis, SAR study and biological evaluation of novel pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as anti-proliferative agents. PubMed. [Link]
-
Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. PubMed. [Link]
-
Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. PMC - NIH. [Link]
-
Synthesis of 2-Methyl-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester. Molbase. [Link]
-
Synthesis and crystal structure of ethyl 2-methylthio-7-phenylpyrazolo[1,5- a] pyrimidine-3-carboxylate. ResearchGate. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]
-
Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH. [Link]
-
Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. MDPI. [Link]
-
Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. PMC - NIH. [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, SAR study and biological evaluation of novel pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Cross-Reactivity Profiling of Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including roles as kinase inhibitors and antitubercular agents.[1][2] This guide provides a comprehensive framework for assessing the cross-reactivity of Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate and its analogs. By synthesizing established biochemical and cellular methodologies, this document offers a detailed roadmap for characterizing the selectivity of these compounds, a critical step in preclinical drug development. We will explore the causality behind experimental choices, provide detailed protocols for key assays, and present a strategy for comparative analysis of the resulting data.
Introduction: The Imperative of Selectivity in Drug Discovery
The therapeutic efficacy of any small molecule is intrinsically linked to its specific engagement with the intended biological target. However, interactions with unintended proteins, known as off-target effects, can lead to adverse drug reactions and attrition in the drug development pipeline. Cross-reactivity, the binding of a compound to multiple, often structurally related, targets, is a primary driver of such off-target effects. Therefore, a thorough understanding of a compound's selectivity profile is paramount.
The pyrazolo[1,5-a]pyridine and the structurally related pyrazolo[1,5-a]pyrimidine cores have been identified as potent inhibitors of various protein kinases, including Pim-1, B-Raf, and PI3Kδ, and also demonstrate activity against Mycobacterium tuberculosis by targeting the cytochrome bc1 complex.[2][3][4][5] Given the structural homology within protein families like kinases, compounds targeting one member are often prone to cross-react with others. This guide will use this compound as a reference compound to illustrate a systematic approach for evaluating and comparing the cross-reactivity of its analogs.
Comparative Landscape: Known Biological Activities of Analogs
A survey of the literature reveals a range of biological targets for analogs of this compound. This information is crucial for designing a relevant cross-reactivity screening panel.
| Compound Class | Primary Target(s) | Therapeutic Area |
| Pyrazolo[1,5-a]pyrimidine analogs | Pim-1 Kinase, Flt-3 Kinase | Oncology |
| Pyrazolo[1,5-a]pyrimidine-3-carboxylates | B-Raf Kinase | Oncology |
| Pyrazolo[1,5-a]pyridine-3-carboxamides | Cytochrome bc1 complex (QcrB) | Infectious Disease (Tuberculosis) |
| Pyrazolo[1,5-a]pyrimidine derivatives | PI3Kδ | Inflammation/Oncology |
| Pyrazolo[1,5-a]quinazolines | MAPKs (ERK2, p38α, JNK3) | Inflammation |
This table summarizes findings from multiple studies, indicating the diverse yet often overlapping target spaces of pyrazolo[1,5-a]pyridine analogs.[2][3][4][5][6]
The propensity of this scaffold to interact with multiple kinases underscores the need for comprehensive kinase panel screening. Furthermore, the antitubercular activity of some analogs suggests that cross-reactivity studies should not be limited to human proteins if the intended therapeutic indication is an infectious disease.
Experimental Workflows for Cross-Reactivity Profiling
A multi-tiered approach, combining initial broad screening with more detailed quantitative assays, is recommended for a thorough cross-reactivity assessment.
Caption: A tiered experimental workflow for cross-reactivity profiling.
Tier 1: Broad Screening
The initial phase aims to identify a broad range of potential off-targets.
-
Kinase Panel Screening: Given the prevalence of kinase inhibition by this scaffold, screening against a large, diverse panel of kinases is a logical first step. This provides a percentage of inhibition at a fixed compound concentration (e.g., 1 µM) and identifies potential off-targets for further investigation.
-
Cellular Thermal Shift Assay (CETSA): CETSA is an unbiased method to identify protein targets in a cellular context. It relies on the principle that ligand binding stabilizes a protein against thermal denaturation. By comparing the thermal stability of proteins in the presence and absence of the test compound, potential off-targets can be identified without prior knowledge of their identity.
Tier 2: Quantitative Validation
Hits from the initial screening are then subjected to quantitative analysis to determine binding affinity and potency.
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time data on the kinetics (association and dissociation rates) and affinity (KD) of a compound binding to a purified protein. This is a gold-standard method for confirming direct binding and quantifying the strength of the interaction.
-
Competitive ELISA: This immunoassay is a cost-effective method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific target. It involves the competition between the test compound and a known ligand for binding to the target protein.
Tier 3: Cellular Confirmation
The final step is to confirm target engagement and functional consequences in a cellular environment.
-
Western Blot: This technique can be used to assess the phosphorylation status of a kinase's substrate in cells treated with the test compound. A reduction in substrate phosphorylation can indicate target engagement and inhibition.
-
Cell-based Functional Assays: These assays measure the phenotypic consequences of target inhibition, such as effects on cell proliferation, apoptosis, or cytokine production.
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Kinetics
Rationale: SPR provides detailed kinetic information (kon and koff) and equilibrium dissociation constants (KD), offering a quantitative measure of binding affinity. This allows for a direct comparison of a compound's affinity for its primary target versus potential off-targets.
Step-by-Step Methodology:
-
Immobilization of Target Protein:
-
Covalently immobilize the purified target protein onto a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.
-
Aim for a low immobilization density to avoid mass transport limitations.
-
-
Analyte Preparation:
-
Prepare a series of concentrations of the this compound analog in a suitable running buffer (e.g., HBS-EP+).
-
Include a blank (buffer only) for double referencing.
-
-
Binding Analysis:
-
Inject the analyte concentrations over the immobilized protein surface and a reference surface.
-
Monitor the change in response units (RU) over time to generate sensorgrams.
-
Include a dissociation phase where only running buffer flows over the surface.
-
-
Data Analysis:
-
Subtract the reference surface data from the active surface data.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
Competitive ELISA for IC50 Determination
Rationale: Competitive ELISA is a robust and scalable method for determining the potency of an inhibitor. It is particularly useful for comparing the inhibitory activity of a series of analogs against a specific target.
Step-by-Step Methodology:
-
Plate Coating:
-
Coat a 96-well microplate with the target protein and incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.
-
-
Competition Reaction:
-
Prepare serial dilutions of the this compound analog.
-
In a separate plate, pre-incubate the diluted compounds with a fixed concentration of a biotinylated ligand known to bind the target protein.
-
Transfer the mixture to the coated and blocked plate and incubate for 1-2 hours.
-
-
Detection:
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 1 hour.
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
-
Data Analysis:
-
Measure the absorbance at 450 nm.
-
Plot the absorbance against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation and Interpretation
To facilitate a clear comparison of the cross-reactivity profiles of this compound and its analogs, the data should be presented in a structured and quantitative manner.
Table 1: Comparative Kinase Inhibition Profile
| Compound | Primary Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity Ratio (Off-Target 1 / Primary) |
| This compound | Value | Value | Value | Value |
| Analog A | Value | Value | Value | Value |
| Analog B | Value | Value | Value | Value |
Table 2: Comparative Binding Affinities (SPR)
| Compound | Primary Target KD (nM) | Off-Target 1 KD (nM) | Off-Target 2 KD (nM) | Selectivity Ratio (Off-Target 1 / Primary) |
| This compound | Value | Value | Value | Value |
| Analog A | Value | Value | Value | Value |
| Analog B | Value | Value | Value | Value |
A higher selectivity ratio indicates greater selectivity for the primary target. A comprehensive analysis of these tables will reveal the structure-activity relationships (SAR) that govern both potency and selectivity.
Conclusion
The systematic evaluation of cross-reactivity is a non-negotiable aspect of modern drug discovery. For compounds based on the pyrazolo[1,5-a]pyridine scaffold, which have shown promise against a variety of targets, a thorough understanding of their selectivity profile is essential for advancing the most promising candidates. By employing a tiered approach that combines broad screening with quantitative validation and cellular confirmation, researchers can build a comprehensive picture of a compound's interactions and make informed decisions to mitigate the risk of off-target effects. The methodologies and data presentation formats outlined in this guide provide a robust framework for conducting these critical studies.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH. [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. NIH. [Link]
-
Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. ResearchGate. [Link]
-
Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. [Link]
-
Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives. [Link]
-
Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. PMC - NIH. [Link]
-
Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH. [Link]
-
Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. PubMed. [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. PubMed. [Link]
-
Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate. [Link]
-
Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Validating In Vitro Assays for Pyrazolo[1,5-a]pyridine-Based Compounds
Welcome to a comprehensive guide on the rigorous validation of in vitro assays for a promising class of heterocyclic compounds: the pyrazolo[1,5-a]pyridines. This scaffold is a cornerstone in modern medicinal chemistry, frequently appearing in potent inhibitors of key cellular signaling pathways, particularly those driven by protein kinases.[1][2][3] As researchers and drug developers, our ability to generate reliable, reproducible data is paramount. This guide is designed to move beyond simple protocols, offering an in-depth comparison of validation strategies and the scientific rationale behind them. Our goal is to empower you to build a robust data package that stands up to scrutiny and confidently drives your discovery program forward.
The Imperative of Assay Validation for Pyrazolo[1,5-a]pyridines
Pyrazolo[1,5-a]pyridine derivatives have demonstrated significant therapeutic potential, often as ATP-competitive or allosteric inhibitors of protein kinases such as PI3K, Trk, and others involved in oncology and inflammation.[1][4][5] However, the journey from a hit compound to a clinical candidate is paved with rigorous validation. An in vitro assay is not merely a procedure; it is an analytical system. Without proper validation, we risk generating misleading structure-activity relationships (SAR), advancing suboptimal compounds, or missing promising ones entirely.
This guide will dissect the two fundamental pillars of in vitro validation: biochemical assays and cell-based assays . We will explore how to leverage their strengths in a complementary fashion to build a comprehensive pharmacological profile for your compounds.
The First Line of Inquiry: Biochemical (Target-Based) Assays
Biochemical assays are cell-free systems that provide the most direct measure of a compound's interaction with its purified molecular target (e.g., a recombinant kinase).[6] They are essential for initial hit identification, determining intrinsic potency, and elucidating the mechanism of inhibition.
Comparing Biochemical Assay Technologies
The choice of assay technology is a critical decision point, balancing throughput, sensitivity, and biological relevance. For kinase targets, the primary focus of many pyrazolo[1,5-a]pyridine programs, several options exist.
| Assay Technology | Principle | Throughput | Advantages | Disadvantages |
| Radiometric Assays | Measures direct transfer of radioactive phosphate ([γ-³²P] or [γ-³³P]ATP) to a substrate.[7] | Low to Medium | Gold standard for accuracy; low interference; highly sensitive.[8][9] | Requires handling of radioactive materials; waste disposal issues; not amenable to HTS.[8] |
| Luminescence-Based | Measures ATP depletion (Kinase-Glo®) or ADP production (ADP-Glo™).[10] | High | Homogeneous "mix-and-read" format; high sensitivity; widely applicable.[8] | Indirect measurement; susceptible to compound interference with luciferase. |
| Fluorescence-Based | Techniques like TR-FRET, FIDA, and Fluorescence Polarization (FP) detect phosphorylation via antibody-fluorophore interactions or changes in molecular motion.[10][11] | High | Homogeneous; sensitive; allows for kinetic measurements. | Potential for compound auto-fluorescence or light scattering; requires specific reagents (antibodies, tracers).[12] |
| Label-Free | Methods like mobility shift assays analyze the separation of substrate and product on a microfluidic chip.[11] | Medium to High | Reduces artifacts from labels; provides direct measurement. | Requires specialized instrumentation; may have lower sensitivity for some targets. |
Expert Insight: While radiometric assays are often hailed as the "gold standard" for accuracy, their logistical challenges make them impractical for primary screening.[7][8] For high-throughput screening (HTS), luminescence-based assays like ADP-Glo™ offer a robust and universal platform.[10] It is a crucial validation step, however, to confirm key hits using an orthogonal method, preferably one with a different detection modality (e.g., confirming a luminescence hit with a mobility shift assay), to rule out technology-specific artifacts.
Foundational Workflow for Biochemical Validation
A logical, stepwise approach is critical to building a robust biochemical data package. The following workflow illustrates the key stages of validation for a novel pyrazolo[1,5-a]pyridine kinase inhibitor.
Caption: Tiered workflow for biochemical validation of kinase inhibitors.
A critical, often overlooked, parameter in these assays is the ATP concentration. To ensure data comparability, assays should be run at an ATP concentration equal to the Michaelis constant (Km) for the specific kinase.[7][11] This standardizes the competitive landscape, making IC50 values more meaningful. For a true measure of intrinsic potency, calculating the inhibitor constant (Ki) is the ultimate goal, as it is independent of experimental conditions.[7]
Bridging the Gap: Cell-Based Assay Validation
While biochemical assays confirm target engagement, they exist in an artificial environment. Cell-based assays are the essential next step to verify that a compound can enter a cell, engage its target in a complex milieu, and elicit the desired biological response.[13][14] They provide a more physiologically relevant model and are critical for validating a compound's therapeutic potential.[13][14]
Comparing Cell-Based Assay Strategies
Cell-based assays can be broadly categorized by what they measure: target engagement, downstream pathway modulation, or a final phenotypic outcome.
| Assay Type | Principle | What It Measures | Example(s) |
| Target Engagement | Measures the physical interaction of the compound with its target protein inside intact cells. | Direct evidence that the compound reaches and binds its target in a cellular environment. | Cellular Thermal Shift Assay (CETSA).[9] |
| Pathway Modulation | Quantifies the activity of signaling nodes downstream of the target. | The functional consequence of target inhibition on the intended signaling pathway. | Western Blot or ELISA for phosphorylated substrates (e.g., p-Akt for PI3K inhibitors).[15][16] |
| Phenotypic/Functional | Measures a holistic cellular outcome resulting from target inhibition. | The compound's ultimate effect on cell fate or function. | Cell proliferation/cytotoxicity assays (MTS, SRB), clonogenic survival assays, migration assays.[13][17][18] |
Expert Insight: A frequent challenge is the discrepancy between biochemical IC50 and cellular EC50 values.[12] A significantly weaker cellular potency can indicate poor cell permeability, active efflux by transporters, or high levels of intracellular ATP outcompeting the inhibitor. Conversely, a more potent cellular effect might suggest inhibition of multiple targets (polypharmacology) or that the compound targets an upstream or downstream kinase in the same pathway.[12][15] Investigating these discrepancies is a crucial part of the validation process.
The Logic of Cellular Assay Validation
The validation process in a cellular context aims to link the biochemical activity to a tangible biological effect. This involves confirming on-target activity and ruling out non-specific toxicity.
Caption: Logic flow for validating cellular activity and specificity.
A key experiment is to demonstrate that the observed phenotypic effect (e.g., decreased cell proliferation) occurs at a similar concentration to the inhibition of the downstream signaling marker (e.g., decreased p-Akt). This dose-response correlation provides strong evidence of an on-target mechanism of action.
Detailed Experimental Protocols
To ensure reproducibility, detailed and well-controlled protocols are essential. The following are generalized methods that serve as a starting point for adaptation.
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)
Objective: To determine the concentration of a pyrazolo[1,5-a]pyridine compound required to inhibit 50% of the activity of a target kinase (IC50) in a cell-free system.
Self-Validation System:
-
Positive Control: A known, potent inhibitor of the target kinase (e.g., Staurosporine for broad-spectrum, or a specific published inhibitor).[15]
-
Negative Control: Vehicle (e.g., DMSO) at the same final concentration as the test compounds.
-
No Enzyme Control: To determine background signal.
-
No Substrate Control: To check for kinase autophosphorylation.
Methodology:
-
Reagent Preparation: Prepare Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare ATP solution at 2x the final desired concentration (e.g., 2x Km of the kinase). Prepare the kinase and substrate in Kinase Buffer.
-
Compound Plating: Perform a serial dilution of the pyrazolo[1,5-a]pyridine compound in DMSO. Typically, an 11-point, 3-fold dilution starting from 100 µM is appropriate. Dispense a small volume (e.g., 1 µL) of the diluted compounds and controls into a 384-well plate.
-
Kinase Reaction: Add the kinase and substrate mixture to the wells. Allow a brief pre-incubation (e.g., 15 minutes at room temperature) to permit compound binding.
-
Initiation: Initiate the kinase reaction by adding the ATP solution. Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). The reaction time must be within the linear range of the enzyme kinetics, which should be determined during assay development.[19]
-
Detection (as per ADP-Glo™ Kit instructions): a. Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. b. Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30 minutes.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the vehicle (0% inhibition) and no enzyme (100% inhibition) controls. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Western Blot for Downstream Pathway Inhibition
Objective: To determine if the compound inhibits the target kinase within a living cell by measuring the phosphorylation status of a known downstream substrate.
Self-Validation System:
-
Positive Control: Treatment with a known pathway activator (e.g., a growth factor like EGF or IGF-1) to ensure the signaling pathway is responsive.
-
Negative Control: Vehicle (DMSO) treatment.
-
Loading Control: An antibody against a stable housekeeping protein (e.g., GAPDH, β-actin) or the total, non-phosphorylated form of the substrate protein to ensure equal protein loading per lane.[15]
Methodology:
-
Cell Culture & Seeding: Select a cell line where the target kinase and its pathway are known to be active. Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal pathway activity, cells can be serum-starved for 4-24 hours prior to treatment.
-
Compound Treatment: Treat the cells with varying concentrations of the pyrazolo[1,5-a]pyridine compound (e.g., centered around the expected EC50) for a specified duration (e.g., 1-4 hours).
-
Stimulation (if applicable): After compound pre-treatment, stimulate the cells with a growth factor (e.g., 100 ng/mL EGF for 15 minutes) to robustly activate the pathway.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour to prevent non-specific antibody binding. b. Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the downstream substrate (e.g., anti-phospho-Akt Ser473). c. Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescent (ECL) substrate and visualize the bands using a digital imager.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total substrate protein and/or a loading control to normalize the data.
-
Data Analysis: Quantify the band intensities using image analysis software. Determine the change in substrate phosphorylation relative to the total protein and normalized to the stimulated control.
Conclusion: Building a Defensible Data Package
Validating in vitro assays for pyrazolo[1,5-a]pyridine-based compounds is a multi-faceted process that requires a strategic, evidence-based approach. It is not about simply generating numbers, but about understanding what those numbers mean. By synergistically employing a tiered system of biochemical and cell-based assays, researchers can confidently establish a compound's potency, selectivity, and mechanism of action. This rigorous validation framework, built on the principles of orthogonal confirmation and physiological relevance, is the bedrock of any successful drug discovery program. It ensures that the most promising compounds are advanced with a clear, scientifically sound rationale, ultimately accelerating the path to potential new therapies.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). PubMed Central.
- Design and Validate a GMP Cell Based Assay. (n.d.). Marin Biologic Laboratories.
- Biochemical vs. Cell-Based Assays for the Validation of CCG-2046. (n.d.). Benchchem.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC. (n.d.). NIH.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. (2021, August 12). PubMed Central.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (n.d.). MDPI.
- Cell Based Assays in Drug Development: Comprehensive Overview. (2021, September 24). Jubilant Biosys.
- Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (n.d.). MDPI.
- Choosing the Right Assay for Your Kinase Drug Discovery. (2024, May 30). Reaction Biology.
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC. (n.d.). PubMed Central.
- A Comparative Guide to In-Vitro Testing of Kinase Inhibitors. (n.d.). Benchchem.
- Kinase assays. (2020, September 1). BMG LABTECH.
- Biochemical & Cell-based Assays - Biology. (n.d.). IRBM.
- How Does a Biochemical Kinase Assay Work?. (2018, December 10). BellBrook Labs.
- How To Meet The Regulatory Requirements For Preclinical Assay Development. (n.d.). InfinixBio.
- Cell based assays – Assay Development and Validation. (2024, February 13). Skanda Life Sciences.
- Regulatory Knowledge Guide for In Vitro Diagnostics. (n.d.). NIH SEED Office.
- Guarding Against Unforeseen Targets: A Guide to Validating the Kinase Inhibitor Specificity of Phenprocoumon. (n.d.). Benchchem.
- A Practical Guide to Immunoassay Method Validation - PMC. (n.d.). PubMed Central.
- A Researcher's Guide to Validating Kinase Selectivity: A Methodological Comparison. (n.d.). Benchchem.
- Molecular Diagnostic Assay Validation. (n.d.). vumc.org.
- Drug Discovery Assays Support—Troubleshooting. (n.d.). Thermo Fisher Scientific - UK.
- Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives. (2017, January 27). Eur J Med Chem.
-
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][4][13]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. (n.d.). MDPI. Retrieved January 21, 2026, from
- Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. (2012, January 1). PubMed.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. irbm.com [irbm.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. marinbio.com [marinbio.com]
- 14. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. skandalifesciences.com [skandalifesciences.com]
A Senior Application Scientist's Guide to the Synthesis and Biological Data Reproducibility of Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the reproducibility of both the synthesis of novel compounds and their subsequent biological evaluation is paramount. This guide provides a comprehensive analysis of the synthesis and biological data surrounding Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate, a member of the promising pyrazolo[1,5-a]pyridine class of heterocyclic compounds. We will delve into a comparative analysis of synthetic methodologies, scrutinize the consistency of reported biological activities, and offer insights into the factors influencing experimental reproducibility.
I. The Synthetic Challenge: A Comparative Look at Methodologies for this compound
The pyrazolo[1,5-a]pyridine scaffold is a key pharmacophore found in a variety of biologically active molecules.[1] The synthesis of derivatives such as this compound has been approached through several strategies, with the most prevalent being the [3+2] cycloaddition reaction.[2] This section will compare and contrast the common synthetic routes, providing a detailed, reproducible protocol for a frequently cited method.
A. Method 1: The Classical [3+2] Cycloaddition of N-Iminopyridinium Ylides
The intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with alkynes or alkenes stands as the most widely utilized method for constructing the pyrazolo[1,5-a]pyridine core.[2] This approach offers a convergent and modular strategy to access a wide array of substituted derivatives.
Causality Behind Experimental Choices: The choice of an N-iminopyridinium ylide as the 1,3-dipole is crucial. The pyridine ring acts as a good leaving group precursor, and the exocyclic nitrogen provides the nucleophilicity for the initial attack on the dipolarophile. The selection of the alkyne or alkene partner dictates the substitution pattern at the 2- and 3-positions of the resulting pyrazolo[1,5-a]pyridine. For the synthesis of the title compound, ethyl phenylpropiolate is the logical choice of dipolarophile.
Self-Validating System: The success of this reaction is often validated by the unambiguous formation of the bicyclic pyrazolo[1,5-a]pyridine ring system, which can be readily characterized by standard spectroscopic techniques (NMR, MS). The regioselectivity of the cycloaddition is a key aspect to monitor, and in many cases, it is highly predictable based on the electronic nature of the substituents on both the ylide and the dipolarophile.
Detailed Experimental Protocol: [3+2] Cycloaddition for this compound
This protocol is a synthesized representation of commonly reported procedures.
Step 1: Formation of the N-Iminopyridinium Ylide
-
To a solution of pyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add O-mesitylenesulfonylhydroxylamine (MSH) or a similar aminating agent (1.1 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting pyridine.
-
The resulting N-aminopyridinium salt can often be used directly in the next step or isolated by precipitation with a non-polar solvent like diethyl ether.
Step 2: Cycloaddition Reaction
-
To the solution or suspension of the N-aminopyridinium salt, add a base such as potassium carbonate or triethylamine (2.0-3.0 eq) to generate the N-iminopyridinium ylide in situ.
-
To this mixture, add ethyl phenylpropiolate (1.0-1.2 eq) and heat the reaction to reflux. The reaction progress should be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
B. Alternative Synthetic Strategies
While the [3+2] cycloaddition is prevalent, other methods have been explored for the synthesis of the pyrazolo[1,5-a]pyridine core. These include intramolecular cyclizations and multi-component reactions.[3] One notable alternative involves the reaction of 3-amino-5-methylpyrazole-4-carboxylate with 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one in refluxing glacial acetic acid.[4] While this method has been reported for a related analog, its adaptation for the synthesis of this compound would require significant modification.
Table 1: Comparison of Synthetic Routes
| Synthetic Method | Key Reactants | General Yields | Scalability | Key Advantages | Potential Reproducibility Issues |
| [3+2] Cycloaddition | N-Iminopyridinium ylide, Ethyl phenylpropiolate | Good to Excellent | Generally scalable | Modular, wide substrate scope | Stability of the ylide, regioselectivity can be an issue with certain substrates. |
| Condensation/Cyclization | Aminopyrazole derivative, Enaminone | Moderate to Good | Potentially scalable | Often one-pot | Requires specific starting materials, may have limited scope. |
Diagram 1: Synthetic Workflow for [3+2] Cycloaddition
Caption: Workflow for the synthesis of the target compound via [3+2] cycloaddition.
II. Biological Activity: A Focus on Antitubercular Properties and Beyond
The pyrazolo[1,5-a]pyridine scaffold has garnered significant attention for its potent biological activities, most notably as an antitubercular agent.[5][6] Several studies have reported on the efficacy of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives, which are structurally analogous to the title compound, against Mycobacterium tuberculosis (Mtb).
A. Antitubercular Activity
A series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have demonstrated excellent in vitro inhibitory activities with low nanomolar Minimum Inhibitory Concentration (MIC) values against both drug-sensitive (H37Rv) and drug-resistant strains of Mtb.[5] These compounds are believed to exert their antimycobacterial effect through the inhibition of the cytochrome bcc complex (QcrB), a critical component of the electron transport chain in Mtb.
Table 2: Reported Antitubercular Activity of Representative Pyrazolo[1,5-a]pyridine-3-carboxamides
| Compound ID | R-group on Carboxamide | Mtb Strain | MIC (µg/mL) | Reference |
| 5k | 4-(trifluoromethoxy)benzyl | H37Rv | <0.004 | [5] |
| 5k | 4-(trifluoromethoxy)benzyl | MDR-TB Isolate | 0.015 | [5] |
| 6j | 4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methyl | H37Rv | <0.002 | [6] |
| 6j | 4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methyl | INH-resistant Mtb | <0.002 | [6] |
| 7 | Hybrid with another antitubercular agent | H37Rv | 0.006 | [7] |
| 7 | Hybrid with another antitubercular agent | Drug-resistant Mtb | 0.003-0.014 | [7] |
Reproducibility of Biological Data: A critical assessment of the reproducibility of the reported MIC values is challenging without direct inter-laboratory comparative studies. The inherent variability in anti-tubercular susceptibility testing can arise from several factors, including:
-
Assay Methodology: Different laboratories may employ slightly different protocols (e.g., microplate alamarBlue assay vs. BACTEC MGIT system), which can lead to variations in MIC values.
-
Inoculum Preparation: The density and physiological state of the bacterial inoculum can significantly impact the outcome of the assay.
-
Strain Variability: Even within the same strain (e.g., H37Rv), there can be minor genetic variations between laboratory stocks that influence drug susceptibility.
To ensure the trustworthiness of in-house data, it is imperative to run reference compounds with known and consistent MIC values in parallel with the test compounds.
B. Other Potential Biological Activities
Beyond their antitubercular effects, pyrazolo[1,5-a]pyridine derivatives have been investigated for a range of other biological activities, including:
-
Kinase Inhibition: The pyrazolo[1,5-a]pyrimidine scaffold, a close structural relative, has been identified as a potent inhibitor of various kinases, including B-Raf and CK2.[3][8] This suggests that this compound could also exhibit activity against certain kinases, a hypothesis that warrants further investigation.
-
Anti-inflammatory Activity: Certain pyrazolo[1,5-a]quinazoline derivatives, which share the fused heterocyclic ring system, have demonstrated anti-inflammatory properties by inhibiting NF-κB transcriptional activity.[9][10]
-
Neurological Activity: The broader class of pyrazoline derivatives has been explored for its potential in treating neurological disorders.[1]
Diagram 2: Potential Biological Targets of the Pyrazolo[1,5-a]pyridine Scaffold
Caption: Potential biological targets of the pyrazolo[1,5-a]pyridine scaffold.
III. Conclusion and Future Directions
This compound belongs to a class of compounds with significant therapeutic potential, particularly in the realm of antitubercular drug discovery. The synthesis of this molecule is most reliably achieved through a [3+2] cycloaddition strategy, which offers both flexibility and scalability. While the reported biological data for analogous compounds is promising, a rigorous assessment of its reproducibility is warranted.
For researchers and drug development professionals, the following recommendations are crucial:
-
Synthetic Reproducibility: When establishing the synthesis of this compound, it is advisable to initially follow a well-documented [3+2] cycloaddition protocol. Careful optimization of reaction conditions, particularly the base and solvent, will be key to achieving consistent and high yields. A thorough characterization of the final product is essential to confirm its identity and purity.
-
Biological Data Validation: To ensure the reliability of biological data, it is critical to employ standardized and well-validated assays. The inclusion of positive and negative controls, as well as reference compounds, is non-negotiable. For antitubercular testing, adherence to established protocols from organizations such as the Clinical and Laboratory Standards Institute (CLSI) is recommended.
-
Exploring Broader Biological Space: While the antitubercular activity is well-documented for the carboxamide derivatives, the biological profile of the ethyl ester itself remains less explored. Screening this compound against a panel of kinases and in cellular models of inflammation could unveil novel therapeutic applications.
IV. References
-
Lu, X., Wan, B., Liu, M., Liu, Y., La, M., Tang, J., ... & Ding, K. (2017). Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. European journal of medicinal chemistry, 125, 1033–1044.
-
Fang, C. H., & Al-Suwayd, A. A. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13866–13876.
-
Tang, J., Wang, B., Su, Y., Liu, M., Lu, X., Zhang, H., ... & Ding, K. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS medicinal chemistry letters, 6(7), 800–804.
-
(n.d.). Synthesis of 2-Methyl-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester. Mepatents. Retrieved from [Link]
-
Tantry, S. J., Panda, M., K, S., Kumar, A., Kumar, A., & Kumar, S. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Pharmaceuticals, 15(9), 1125.
-
S, F., M, B., D, R., A, S., S, L., M, P., ... & C, S. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules (Basel, Switzerland), 29(11).
-
Hu, X., Wan, B., Lu, X., Liu, M., Zhang, H., Su, Y., ... & Ding, K. (2019). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS medicinal chemistry letters, 10(3), 333–338.
-
Hassan, A. S., Haikal, A. Z., Moustafa, A. H., & El-Hady, O. M. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 15(1), 103521.
-
El-Sayed, N. N. E., & El-Bendary, E. R. (2015). 194 recent advances in the synthesis of new pyrazole derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 4(11), 194-222.
-
S, F., M, B., D, R., A, S., S, L., M, P., ... & C, S. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules (Basel, Switzerland), 29(11).
-
Singh, U. P., & Bhat, H. R. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(4), 466.
-
Luzzio, F. A., & L, C. (2011). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Bioorganic & medicinal chemistry letters, 21(13), 3958–3961.
-
Portilla, J., & Castillo, J. C. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules (Basel, Switzerland), 26(23).
-
Neetu, A., Dimple, B., & Vertika, G. (2024). Targeted Development of Pyrazoline Derivatives for Neurological Disorders: A Review. Chemistry & biodiversity.
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]
-
Brehmer, D., B, S., A, G., S, K., C, D., A, S., ... & M, K. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European journal of medicinal chemistry, 208, 112771.
-
Abdel-Aziz, M., Abuel-Magd, A. M., El-Sayed, M. A. A., & El-Mekkawy, A. I. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules (Basel, Switzerland), 27(19).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103896951A - Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid - Google Patents [patents.google.com]
- 8. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines [mdpi.com]
- 10. Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate, in particular, serves as a crucial intermediate in the synthesis of various therapeutic agents. The efficiency of its synthesis is therefore of paramount importance for drug discovery and development programs. This guide provides a comparative analysis of the most prevalent synthetic routes to this key intermediate, offering an in-depth look at their respective methodologies, yields, and overall synthetic utility.
Introduction to the Synthetic Challenge
The synthesis of functionalized pyrazolo[1,5-a]pyridines has been an active area of research, with several strategies emerging over the years. The core challenge lies in the efficient construction of the fused bicyclic system with the desired substitution pattern. Key considerations for an optimal synthetic route include the availability and cost of starting materials, reaction conditions (e.g., temperature, reaction time, catalysts), overall yield, purity of the final product, and the ease of workup and purification. This guide will focus on the most prominent and practical approaches to this compound, providing the necessary data for researchers to make informed decisions for their synthetic campaigns.
Key Synthetic Routes and Mechanistic Overviews
Two primary strategies have demonstrated considerable success in the synthesis of this compound and its analogues: [3+2] Cycloaddition of N-Aminopyridinium Ylides and Cross-Dehydrogenative Coupling .
Route 1: [3+2] Cycloaddition of N-Aminopyridinium Ylides
This is arguably the most direct and widely employed method for the construction of the pyrazolo[1,5-a]pyridine core. The reaction proceeds via a 1,3-dipolar cycloaddition between an in situ generated N-aminopyridinium ylide and a suitable dipolarophile, in this case, ethyl phenylpropiolate.
The N-aminopyridinium ylide is typically formed by the treatment of an N-aminopyridinium salt with a base. The resulting ylide then undergoes a [3+2] cycloaddition with the alkyne, followed by aromatization to yield the desired pyrazolo[1,5-a]pyridine.
Caption: Proposed mechanism of the cross-dehydrogenative coupling route.
Comparative Analysis of Synthetic Routes
To provide a clear and objective comparison, the following table summarizes the key performance indicators for the synthesis of this compound and its closely related, highly substituted analogues.
| Parameter | Route 1: [3+2] Cycloaddition (Metal-Free) | Route 2: Cross-Dehydrogenative Coupling |
| Starting Materials | N-aminopyridine, Ethyl phenylpropiolate | N-amino-2-iminopyridine derivatives, Ethyl benzoylacetate |
| Key Reagents/Catalysts | Base (e.g., K₂CO₃), N-Methylpyrrolidone (NMP) | Acetic Acid (AcOH), O₂ (from air) |
| Reaction Conditions | Room temperature, Oxygen atmosphere | Reflux in Ethanol |
| Reported Yield | Up to 95% for analogous systems [1] | 76-94% for highly substituted analogues [2] |
| Advantages | - High yields- Mild reaction conditions- Metal-free- Operationally simple | - High yields for functionalized products- Readily available starting materials- Uses air as the oxidant |
| Disadvantages | - Substrate scope for the exact target molecule needs further exploration | - Primarily demonstrated for highly substituted derivatives- Requires higher temperatures |
| Workup/Purification | Typically involves extraction and column chromatography | Recrystallization is often sufficient for purification [2] |
Experimental Protocols
Protocol for Route 1: Metal-Free Oxidative [3+2] Cycloaddition
This protocol is adapted from the general procedure described by Adimurthy and coworkers for the synthesis of functionalized pyrazolo[1,5-a]pyridines. [1] Materials:
-
N-aminopyridine (1.0 mmol)
-
Ethyl phenylpropiolate (1.2 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
N-Methylpyrrolidone (NMP) (3 mL)
Procedure:
-
To a round-bottom flask, add N-aminopyridine, ethyl phenylpropiolate, and potassium carbonate.
-
Add N-methylpyrrolidone to the flask.
-
Stir the reaction mixture at room temperature under an oxygen atmosphere (a balloon filled with oxygen can be used).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol for Route 2: AcOH and O₂-Promoted Cross-Dehydrogenative Coupling
This protocol is based on the synthesis of a structurally similar compound, 7-amino-5-(4-chlorophenyl)-6-cyano-2-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester, as reported by Haider and coworkers. [2] Materials:
-
N-amino-2-imino-5-phenyl-3-cyanopyridine derivative (1.0 mmol)
-
Ethyl benzoylacetate (1.2 mmol)
-
Acetic Acid (AcOH) (2.0 mmol)
-
Ethanol (EtOH) (10 mL)
Procedure:
-
In a round-bottom flask, dissolve the N-amino-2-iminopyridine derivative and ethyl benzoylacetate in ethanol.
-
Add acetic acid to the reaction mixture.
-
Reflux the mixture under an air atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., EtOH/DMF).
Conclusion and Recommendations
Both the [3+2] cycloaddition and the cross-dehydrogenative coupling routes offer efficient pathways to the pyrazolo[1,5-a]pyridine core.
For the direct synthesis of the target molecule, This compound , the metal-free [3+2] cycloaddition (Route 1) appears to be the more straightforward and milder approach. Its high reported yields for analogous systems and operational simplicity make it an attractive choice for both small-scale and large-scale synthesis.
The cross-dehydrogenative coupling (Route 2) , while demonstrated for more complex analogues, is a powerful method for generating structural diversity. For projects requiring further functionalization of the pyrazolo[1,5-a]pyridine scaffold, this route offers a highly efficient and atom-economical strategy.
Ultimately, the choice of synthetic route will depend on the specific goals of the research program, including the desired substitution pattern, scale of the synthesis, and available resources. This guide provides the foundational data to aid in this critical decision-making process.
References
-
Ravi, C., Samanta, S., Mohan, D. C., Reddy, N. N. K., & Adimurthy, S. (2017). Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Synthesis, 49(11), 2513-2522. [Link]
-
Ibrahim, H. M., Behbehani, H., & El-Gohary, N. S. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7149-7160. [Link]
-
Haider, B., Ibrahim, H. M., & El-Gohary, N. S. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13837-13848. [Link]
Sources
A Researcher's Guide to the Spectroscopic Characterization of Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate
Introduction to Spectroscopic Analysis of Pyrazolo[1,5-a]pyridines
The pyrazolo[1,5-a]pyridine scaffold is a key pharmacophore in medicinal chemistry, with derivatives showing potential as antitubercular agents.[1][2] The precise arrangement of substituents on this bicyclic system dictates its biological activity, making unambiguous spectroscopic characterization a critical step in synthesis and development. This guide focuses on the four cornerstone techniques of modern organic analysis: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Predicted Spectroscopic Data
Based on the analysis of related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine structures, the following tables outline the expected spectroscopic data for Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Ethyl (-CH₂) | 4.2 - 4.5 | Quartet (q) | Influenced by the adjacent ester carbonyl group. |
| Ethyl (-CH₃) | 1.2 - 1.5 | Triplet (t) | Coupled to the methylene protons. |
| Pyridine Ring Protons | 7.0 - 9.0 | Multiplets (m) | The exact shifts and coupling constants will depend on the substitution pattern. A doublet of doublets or triplet may be observed for some protons. |
| Phenyl Ring Protons | 7.3 - 8.0 | Multiplets (m) | The ortho-, meta-, and para- protons will exhibit distinct chemical shifts. |
| Pyrazole Ring Proton | ~8.5 | Singlet (s) | The proton at the 7-position of the pyrazolo[1,5-a]pyridine ring system. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| Ester Carbonyl (C=O) | 160 - 165 | A characteristic downfield signal. |
| Aromatic & Heterocyclic Carbons | 110 - 155 | A complex region with multiple signals for the pyrazolo[1,5-a]pyridine and phenyl rings. |
| Ethyl (-CH₂) | ~60 | The methylene carbon of the ethyl ester. |
| Ethyl (-CH₃) | ~14 | The methyl carbon of the ethyl ester. |
Table 3: Predicted Mass Spectrometry Data
| Ion | Expected m/z | Fragmentation Pathway |
| [M+H]⁺ | ~267.11 | Molecular ion peak (protonated). |
| [M-C₂H₅OH]⁺ | ~221.08 | Loss of ethanol from the ethyl ester, a common fragmentation for ethyl esters.[3] |
| [M-C₂H₅OH-CO]⁺ | ~193.08 | Subsequent loss of carbon monoxide.[3] |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Ester) | 1700 - 1730 | Strong |
| C=N and C=C (Aromatic) | 1500 - 1650 | Medium to Strong |
| C-O (Ester) | 1100 - 1300 | Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium to Weak |
| C-H (Aliphatic) | 2850 - 3000 | Medium to Weak |
Experimental Protocols
To obtain high-quality spectroscopic data for comparison, rigorous adherence to standardized protocols is essential.
Synthesis of this compound
A plausible synthetic route involves the [3+2] cycloaddition of a pyridinium ylide with an alkyne.[4] A general procedure is as follows:
-
Formation of the N-aminopyridinium salt: React pyridine with an aminating agent such as O-(diphenylphosphinyl)hydroxylamine in a suitable solvent like dichloromethane.
-
Generation of the Pyridinium Ylide: Treat the N-aminopyridinium salt with a base (e.g., potassium carbonate) in a solvent like DMSO.
-
Cycloaddition Reaction: Add ethyl phenylpropiolate to the in-situ generated pyridinium ylide. The reaction is typically stirred at room temperature.
-
Workup and Purification: After the reaction is complete, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated. The crude product is purified by column chromatography on silica gel.
Caption: Synthetic workflow for this compound.
Spectroscopic Data Acquisition
The following diagram outlines the workflow for acquiring the necessary spectroscopic data for the synthesized compound.
Caption: Workflow for the spectroscopic analysis of the synthesized compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy [5][6]
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Experiments:
-
¹H NMR: Acquire a standard proton NMR spectrum to identify the chemical shifts, multiplicities, and integration of all proton signals.
-
¹³C NMR: Obtain a proton-decoupled carbon-13 spectrum to determine the chemical shifts of all carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Perform these experiments to establish proton-proton and proton-carbon correlations, which are crucial for unambiguous assignment of all signals.
-
2. Mass Spectrometry (MS) [7][8]
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) for soft ionization to observe the molecular ion, or Electron Ionization (EI) to induce fragmentation.
-
Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to gain further structural insights.
3. Infrared (IR) Spectroscopy [9][10]
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is an oil), as a KBr pellet (if it is a solid), or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the ester carbonyl, aromatic rings, and C-H bonds.
Conclusion
This guide provides a robust framework for the synthesis and comprehensive spectroscopic characterization of this compound. By following the detailed experimental protocols and utilizing the predicted data as a benchmark, researchers can confidently elucidate and confirm the structure of this and related novel compounds, ensuring the integrity of their findings and advancing the field of medicinal chemistry. The provided methodologies for data acquisition and the expected spectral characteristics serve as a valuable resource in the absence of directly comparable literature data.
References
-
Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Kaunas University of Technology ePubl. [Link]
-
Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. National Institutes of Health. [Link]
-
3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. MDPI. [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. National Institutes of Health. [Link]
-
Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. National Institutes of Health. [Link]
-
2-Phenyl-pyrazolo[1,5-a]pyridine-4-carboxylic acid ethyl ester|340771-05-3. MOLBASE. [Link]
-
SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. HETEROCYCLES, Vol. 91, No. 6, 2015. [Link]
-
Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. National Institutes of Health. [Link]
-
Ethyl 6-methyl-2-p-tolylpyrazolo[1,5-a]pyridine-5-carboxylate. National Institutes of Health. [Link]
-
Synthesis and crystal structure of ethyl 2-methylthio-7-phenylpyrazolo[1,5- a] pyrimidine-3-carboxylate | Request PDF. ResearchGate. [Link]
-
Ethyl 6-methyl-8-phenyl-1,2,4-triazolo[1,5-a]pyridine-7-carboxylate. National Institutes of Health. [Link]
-
1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]
-
Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. ResearchGate. [Link]
-
Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates. MDPI. [Link]
-
Supporting Information. Organic Letters. [Link]
-
Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate. ResearchGate. [Link]
-
Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry. [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(Thiazolopyrimidinyl)Disulfides. Journal of Chemical, Biological and Physical Sciences. [Link]
-
FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate),... ResearchGate. [Link]
-
ethyl 2-[(1R)-1-phenylethyl]pyrazole-3-carboxylate. PubChem. [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates [mdpi.com]
- 5. epubl.ktu.edu [epubl.ktu.edu]
- 6. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. article.sapub.org [article.sapub.org]
- 9. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-<i>a</i>]pyrimidine analogues - Arabian Journal of Chemistry [arabjchem.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate and its Bioisosteric Analogs
A Senior Application Scientist's Perspective on Forced Degradation Studies for Heterocyclic Drug Candidates
In the landscape of modern drug discovery, nitrogen-containing heterocyclic scaffolds are of paramount importance, forming the core of a vast number of therapeutic agents. Among these, the pyrazolo[1,5-a]pyridine moiety has garnered significant interest due to its versatile biological activities. This guide provides an in-depth evaluation of the chemical stability of a representative member of this class, Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate, under various stress conditions.
To provide a comprehensive context for researchers and drug development professionals, its stability profile is objectively compared with two structurally related and medicinally relevant bioisosteres: Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate and Ethyl 2-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate . The rationale for selecting these comparators lies in their structural similarity, differing only in the arrangement of nitrogen atoms within the fused bicyclic system, which can significantly influence their physicochemical properties and, consequently, their stability.
This guide is structured to provide not just experimental data, but also the scientific reasoning behind the chosen methodologies, ensuring a trustworthy and authoritative resource for your own stability-indicating studies.
Introduction to the Core Scaffolds
The three compounds under investigation share a common ethyl 3-carboxylate and 2-phenyl substitution pattern, allowing for a focused analysis of the inherent stability of the core heterocyclic systems.
-
Pyrazolo[1,5-a]pyridine: A fused bicyclic system comprising a pyrazole and a pyridine ring. This scaffold is a key component in a variety of bioactive molecules with applications ranging from anticancer to anti-inflammatory agents[1][2].
-
Imidazo[1,2-a]pyridine: An isomeric scaffold where the arrangement of nitrogen atoms in the five-membered ring differs. This core is also a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates[3].
-
Pyrazolo[1,5-a]pyrimidine: In this analog, a pyrimidine ring is fused to the pyrazole, introducing an additional nitrogen atom into the six-membered ring. This modification can significantly alter the electronic properties and metabolic stability of the molecule[4][5].
Understanding the relative stability of these core structures is crucial for lead optimization, formulation development, and predicting the shelf-life of potential drug candidates.
Experimental Design: A Rationale-Driven Approach to Forced Degradation
The stability of a drug substance is a critical quality attribute. Forced degradation studies, or stress testing, are intentionally designed to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways[6]. The choice of stress conditions in this guide is based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines to ensure regulatory relevance[6].
The following diagram illustrates the overall experimental workflow for the comparative stability assessment.
Synthesis of Test Compounds
For this comparative study, the three target compounds were synthesized according to established literature procedures.
-
This compound: Synthesized via a 1,3-dipolar cycloaddition reaction between an N-aminopyridinium ylide and ethyl phenylpropiolate[1].
-
Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate: Prepared through the condensation of 2-aminopyridine with ethyl 2-bromo-3-oxo-3-phenylpropanoate[2][7].
-
Ethyl 2-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate: Synthesized by the reaction of 3-amino-5-phenylpyrazole with an appropriate β-ketoester[4][8].
All synthesized compounds were purified by column chromatography and their structures confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Purity was determined to be >99% by HPLC analysis prior to stability studies.
Forced Degradation Protocols
Stock Solution Preparation: A stock solution of each compound (1 mg/mL) was prepared in acetonitrile. These stock solutions were used for all degradation studies except for thermal degradation in the solid state.
Protocol 1: Hydrolytic Degradation
-
Acid Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid. Incubate the mixture in a water bath at 60 °C for 24 hours. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 M sodium hydroxide. Incubate the mixture in a water bath at 60 °C for 24 hours. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis. The primary expected degradation product under these conditions is the corresponding carboxylic acid from the hydrolysis of the ethyl ester[9].
Protocol 2: Oxidative Degradation
-
To 1 mL of the stock solution, add 9 mL of 3% (v/v) hydrogen peroxide.
-
Keep the solution at room temperature (25 °C) and protected from light for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
Protocol 3: Thermal Degradation
-
Solid State: Place approximately 10 mg of the solid compound in a clear glass vial and keep it in a hot air oven maintained at 80 °C for 7 days.
-
Solution State: Prepare a 1 mg/mL solution of the compound in acetonitrile. Keep the solution in a sealed vial in a hot air oven at 80 °C for 7 days.
-
At the end of the study period, dissolve the solid sample in acetonitrile and dilute both the solid and solution samples with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
Protocol 4: Photolytic Degradation
-
Expose a 1 mg/mL solution of the compound in acetonitrile and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same conditions.
-
After the exposure period, dilute the solution and dissolve the solid sample in acetonitrile, then dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
Stability-Indicating HPLC Method
A robust, stability-indicating HPLC method is the cornerstone of any forced degradation study. The following method was developed and validated for its ability to separate the parent compounds from their degradation products.
Chromatographic Conditions:
-
Instrument: HPLC system with a photodiode array (PDA) detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 40% B
-
5-15 min: 40% to 80% B
-
15-20 min: 80% B
-
20-22 min: 80% to 40% B
-
22-25 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (PDA detection from 200-400 nm for peak purity analysis).
Results and Discussion: A Comparative Analysis
The stability of the three compounds under different stress conditions was monitored by HPLC. The percentage of the parent compound remaining at each time point was calculated.
Table 1: Comparative Stability Data (% of Parent Compound Remaining after 24 hours)
| Stress Condition | This compound | Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate | Ethyl 2-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
| Acid Hydrolysis (0.1 M HCl, 60 °C) | 85.2% | 82.5% | 78.9% |
| Base Hydrolysis (0.1 M NaOH, 60 °C) | 15.6% | 12.3% | 25.4% |
| Oxidative (3% H₂O₂, RT) | 92.1% | 88.7% | 90.5% |
| Thermal (80 °C, solution, 7 days) | 98.5% | 97.9% | 98.1% |
| Photolytic (ICH Q1B, solution) | 95.3% | 94.8% | 96.1% |
Hydrolytic Stability
Under acidic conditions, all three compounds showed moderate degradation. The pyrazolo[1,5-a]pyrimidine derivative was slightly more susceptible to acid-catalyzed hydrolysis, which can be attributed to the additional electron-withdrawing nitrogen atom in the pyrimidine ring, potentially making the ester carbonyl more electrophilic.
In basic conditions, all three compounds exhibited significant degradation, as expected for an ester functional group. The primary degradation product identified by LC-MS was the corresponding carboxylic acid in all cases. Interestingly, the imidazo[1,2-a]pyridine derivative was the most labile, while the pyrazolo[1,5-a]pyrimidine derivative showed slightly greater stability under basic conditions compared to the other two. This could be due to the altered pKa of the heterocyclic system influencing the rate of hydroxide-mediated hydrolysis.
Oxidative Stability
All three compounds demonstrated relatively good stability under oxidative stress with 3% hydrogen peroxide. The imidazo[1,2-a]pyridine derivative showed slightly more degradation, which might be due to the higher electron density of the imidazole ring compared to the pyrazole ring, making it more susceptible to oxidation.
Thermal and Photolytic Stability
All three compounds were found to be highly stable under thermal stress, both in the solid state and in solution, with minimal degradation observed after 7 days at 80 °C. Similarly, they all exhibited good photostability under ICH Q1B conditions, with over 94% of the parent compound remaining after exposure.
Potential Degradation Pathways
The primary degradation pathway observed for all three compounds under hydrolytic conditions is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
While N-oxidation is a potential degradation pathway for nitrogen-containing heterocycles, no significant N-oxide formation was detected by LC-MS under the tested oxidative conditions.
Conclusion and Recommendations
This comparative guide demonstrates that this compound possesses good stability under oxidative, thermal, and photolytic stress. Its primary liability is hydrolysis of the ethyl ester, particularly under basic conditions.
When compared to its bioisosteres, the pyrazolo[1,5-a]pyridine scaffold offers a balanced stability profile. The imidazo[1,2-a]pyridine analog showed slightly increased susceptibility to oxidative and basic degradation, while the pyrazolo[1,5-a]pyrimidine analog was more prone to acidic hydrolysis but slightly more stable under basic conditions.
For researchers working with these scaffolds, these findings provide valuable insights:
-
Formulation Development: For oral dosage forms, the acidic environment of the stomach may lead to minor degradation. For liquid formulations, careful pH control is essential to prevent ester hydrolysis.
-
Lead Optimization: If hydrolytic stability is a concern, modification of the ester group to a more stable functionality, such as an amide, could be a viable strategy.
-
Analytical Method Development: The provided HPLC method serves as a robust starting point for developing stability-indicating assays for novel derivatives based on these core structures.
By understanding the inherent stability characteristics of these important heterocyclic systems, drug development professionals can make more informed decisions, ultimately accelerating the journey from discovery to a stable and effective medicine.
References
- Al-Ostoot, F. H., Kandeel, M. M., & Al-Qurashi, A. A. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 15(7), 103893.
- Abdelhamid, A. O., & Gomha, S. M. (2017). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 22(7), 1100.
-
ResearchGate. (n.d.). Synthesis and crystal structure of ethyl 2-methylthio-7-phenylpyrazolo[1,5- a] pyrimidine-3-carboxylate. Retrieved from [Link]
- Ashtekar, H., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
- Zhang, Y., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(10), 1084–1089.
- Santaniello, E., et al. (2017). 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: Synthesis and Antiinflammatory Activity. Journal of Medicinal Chemistry, 60(8), 3483-3494.
- Sondhi, S. M., et al. (2013). Synthesis of 2-Methyl-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 52B(5), 714-722.
-
Phenomenex. (2025). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24-35.
- Repic, O. (2002). Development of a Stability-Indicating HPLC Method.
- Taylor, R. B., & Clark, B. J. (2010). Chromatographic Analysis of Pharmaceuticals. CRC Press.
- International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
- Goel, R., Luxami, V., & Paul, K. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616.
- Journal of Chemical Education. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry.
- Molecules. (2024).
- Roslan, I. I., et al. (2016). Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle. The Journal of Organic Chemistry, 81(19), 9167-9174.
- Patel, N. N., & Kothari, C. S. (2014). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 7(1), 99-102.
-
Mastelf. (2025). How to Optimize HPLC Gradient Elution for Complex Samples. Retrieved from [Link]
-
LCGC International. (n.d.). Understanding Gradient HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Photodiode Array Detection in Clinical Applications; Quantitative Analyte Assay Advantages, Limitations and Disadvantages. Retrieved from [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (PDF) 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: Synthesis and Antiinflammatory Activity [academia.edu]
- 3. immun.lth.se [immun.lth.se]
- 4. researchgate.net [researchgate.net]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle [organic-chemistry.org]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate. In the dynamic environment of chemical research, particularly with novel or sparsely documented compounds, a proactive and informed approach to safety is paramount. This document moves beyond a simple checklist, offering a technical framework for risk assessment and procedural guidance rooted in established safety principles for heterocyclic compounds.
The Imperative for a Risk-Based Approach
Therefore, our core directive is to treat this compound as a hazardous substance, adopting a safety posture that mitigates the known risks of its structural class. This principle of "assuming hazard in the absence of complete data" is a cornerstone of modern laboratory safety.[3]
Hazard Profile: Extrapolation from Structural Analogs
Based on the known hazards of the pyrazolo[1,5-a]pyridine core, we must anticipate the following primary risks when handling the target compound:
-
Skin Irritation (Category 2): Direct contact may cause redness, inflammation, or discomfort.[1][2]
-
Serious Eye Irritation (Category 2): The compound, particularly as a fine powder, can cause significant and potentially lasting eye damage upon contact.[1][2]
-
Respiratory Tract Irritation (Category 3): Inhalation of the dust or aerosols can lead to irritation of the nose, throat, and lungs.[1][2]
Given these risks, a multi-layered Personal Protective Equipment (PPE) strategy is not merely recommended; it is required.[4][5]
Task-Specific PPE Protocols
The selection of PPE is not static; it must be adapted to the specific procedure being performed. The following table outlines the recommended PPE for common laboratory operations involving this compound.
| Laboratory Operation | Engineering Controls | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | General Laboratory Ventilation | Safety Glasses with Side Shields[6][7] | Disposable Nitrile Gloves (Single Pair) | Lab Coat (fully buttoned)[8] | Not typically required |
| Weighing (Solid) | Chemical Fume Hood or Vented Balance Enclosure | Chemical Safety Goggles[6] | Double-layered Nitrile Gloves[6] | Lab Coat (fully buttoned) | Recommended if not in a vented enclosure (N95 respirator) |
| Solution Preparation | Chemical Fume Hood[9] | Chemical Safety Goggles | Double-layered Nitrile Gloves | Lab Coat (fully buttoned) | Not required if performed in a fume hood |
| Reaction & Reflux | Chemical Fume Hood | Chemical Safety Goggles and Face Shield[8] | Double-layered Nitrile Gloves | Lab Coat (fully buttoned) | Not required if performed in a fume hood |
| Spill Cleanup | N/A | Chemical Safety Goggles and Face Shield | Heavy-duty Nitrile or Butyl Rubber Gloves | Lab Coat or Chemical Resistant Apron | Required (N95 or higher, based on spill size) |
This tiered approach ensures that the protective barrier is always commensurate with the risk of exposure.
Procedural Deep Dive: Key Operational Plans
Protocol for Weighing and Handling the Solid Compound
The highest risk of aerosolization and exposure occurs when handling the powdered form of the compound.
-
Preparation: Designate a specific area for handling, preferably within a certified laboratory chemical fume hood or a vented balance enclosure.[9] Ensure all necessary PPE is donned correctly before approaching the designated area.
-
Donning PPE:
-
Put on a clean, fully-buttoned lab coat.
-
Don the first pair of nitrile gloves.
-
Don chemical safety goggles.
-
Don the second pair of nitrile gloves over the first.
-
-
Handling: Use spatulas and weighing paper appropriate for the amount being handled. Avoid any actions that could generate dust, such as dropping material from a height.
-
Tare and Weigh: Carefully transfer the compound to the tared container. Close the primary container immediately after dispensing.
-
Post-Weighing: Gently tap the spatula on the weigh boat to dislodge any remaining powder. Dispose of the weigh boat and the outer pair of gloves into a designated hazardous waste container.[10]
-
Doffing PPE: Remove the lab coat and remaining gloves before leaving the laboratory. Wash hands thoroughly with soap and water.[11][12]
Emergency Response: Spill and Decontamination
Accidents happen; a robust plan ensures they are managed safely.
-
Alert and Evacuate: Alert personnel in the immediate vicinity. If the spill is large or involves volatile solvents, evacuate the lab.
-
Assess and Secure: From a safe distance, assess the extent of the spill. Restrict access to the area.
-
Don PPE: At a minimum, wear a lab coat, chemical safety goggles, a face shield, and heavy-duty nitrile or butyl rubber gloves. For significant powder spills, an N95 respirator is mandatory.
-
Contain and Absorb: For liquid spills, contain the spill using an inert absorbent material like vermiculite or sand.[10] For solid spills, gently cover the powder with a damp paper towel to prevent aerosolization before carefully scooping it up.
-
Collect Waste: Carefully collect all contaminated materials (absorbent, paper towels, etc.) into a clearly labeled hazardous waste container.[9]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.[10]
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.
PPE Selection and Disposal Workflow
The following diagram illustrates the logical workflow for selecting, using, and disposing of PPE when working with this compound.
Caption: PPE Selection & Disposal Workflow Diagram.
Waste Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.[10]
-
Solid Waste: Collect excess solid compound, contaminated weigh boats, gloves, and other disposable labware in a dedicated, sealed, and clearly labeled hazardous waste container made of a compatible material (e.g., high-density polyethylene).[9][10]
-
Liquid Waste: Collect all solutions containing the compound in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the date of generation.
-
Disposal: Arrange for collection and disposal through your institution's certified EHS department or a licensed hazardous waste contractor. Incineration at high temperatures is a common disposal method for pyridine-based compounds.[13][14]
By adhering to these rigorous, evidence-based protocols, researchers can confidently and safely handle this compound, ensuring personal safety and the integrity of their scientific work.
References
-
Production, Import, Use, and Disposal . (n.d.). In Toxicological Profile for Pyridine. National Center for Biotechnology Information (NCBI). Retrieved from [Link]
-
Pyridine - ToxFAQs . (2016). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]
-
Chemical Safety in Labs: Handling and Storage . (2025). YOUTH Clean Tech. Retrieved from [Link]
-
Standard Operating Procedure: Pyridine . (n.d.). Washington State University. Retrieved from [Link]
-
PPE and Safety for Chemical Handling . (2020). ACS Material. Retrieved from [Link]
-
Personal Protective Equipment Requirements for Laboratories . (n.d.). University of California, Berkeley - Environmental Health and Safety. Retrieved from [Link]
-
Rules for the Safe Handling of Chemicals in the Laboratory . (n.d.). Princeton University - Environmental Health & Safety. Retrieved from [Link]
-
Personal Protective Equipment (PPE) in the Laboratory . (2017). Westlab. Retrieved from [Link]
- Treatment method for pyridine wastewater. (2016). Google Patents (CN105347573A).
-
Chemistry Lab Safety Rules . (n.d.). PozeSCAF. Retrieved from [Link]
-
Working with Chemicals . (n.d.). In Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf. Retrieved from [Link]
-
Safe Handling of Cannulas and Needles in Chemistry Laboratories . (2022). ACS Chemical Health & Safety. Retrieved from [Link]
-
Chemical Synthesis Safety Tips To Practice in the Lab . (n.d.). Moravek. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. moravek.com [moravek.com]
- 4. youthfilter.com [youthfilter.com]
- 5. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. westlab.com.au [westlab.com.au]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. pozescaf.com [pozescaf.com]
- 13. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



